Product packaging for 1-Bromo-2,3-dimethylbutane(Cat. No.:CAS No. 30540-31-9)

1-Bromo-2,3-dimethylbutane

カタログ番号: B3051029
CAS番号: 30540-31-9
分子量: 165.07 g/mol
InChIキー: CNNUHHAUPSXEKI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

1-Bromo-2,3-dimethylbutane is a useful research compound. Its molecular formula is C6H13Br and its molecular weight is 165.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13B B3051029 1-Bromo-2,3-dimethylbutane CAS No. 30540-31-9

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-bromo-2,3-dimethylbutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Br/c1-5(2)6(3)4-7/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNUHHAUPSXEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80546931
Record name 1-Bromo-2,3-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30540-31-9
Record name 1-Bromo-2,3-dimethylbutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30540-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2,3-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3-dimethylbutane is a halogenated alkane with the chemical formula C₆H₁₃Br. As a primary alkyl bromide, it serves as a valuable intermediate in organic synthesis, enabling the introduction of the 2,3-dimethylbutyl (B1248744) moiety into various molecular scaffolds. Its structure and reactivity make it a subject of interest for researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known properties, synthesis, and reactivity of this compound.

Chemical and Physical Properties

The definitive identification of this compound is established by its CAS number: 30540-31-9 .[1][2][3] A summary of its key physical and chemical properties is presented in the table below. It is important to note that some of the physical data, such as boiling and melting points, are estimated values due to a lack of experimentally determined data in the available literature.

PropertyValueSource
CAS Number 30540-31-9[1][2][3]
Molecular Formula C₆H₁₃Br[1][2]
Molecular Weight 165.07 g/mol [1][2]
Boiling Point ~147-149 °C (estimated)
Melting Point Not available
Density ~1.17 g/cm³ (estimated)[4]
Appearance Colorless liquid (expected)
Solubility Insoluble in water; soluble in common organic solvents.

Spectroscopic Data

SpectroscopyExpected Features
¹H NMR Signals corresponding to the methyl protons (doublets and a potential singlet or closely spaced doublets), methine protons (multiplets), and the methylene (B1212753) protons adjacent to the bromine atom (a doublet of doublets or a complex multiplet) are expected. The methylene protons (CH₂Br) would be the most downfield signal among the aliphatic protons.
¹³C NMR Six distinct signals are expected, corresponding to the six carbon atoms in unique chemical environments. The carbon atom bonded to bromine (C-1) will be the most downfield among the sp³ hybridized carbons.
Infrared (IR) Characteristic C-H stretching and bending vibrations for alkanes will be observed below 3000 cm⁻¹. A prominent C-Br stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm⁻¹.
Mass Spectrometry The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation would likely involve the loss of the bromine radical and subsequent cleavage of the alkyl chain.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the searched literature, two primary synthetic routes can be proposed based on established organic chemistry principles.

Proposed Synthesis Route 1: Free-Radical Bromination of 2,3-Dimethylbutane (B166060)

The free-radical bromination of 2,3-dimethylbutane is a potential method for the synthesis of this compound.[5][6][7][8][9] This reaction typically proceeds via a radical chain mechanism initiated by UV light or a radical initiator. However, this method is likely to yield a mixture of products, including the more thermodynamically stable tertiary bromide, 2-bromo-2,3-dimethylbutane, as the major product, and the desired primary bromide, this compound, as a minor product.

General Experimental Protocol (Hypothetical):

  • Materials: 2,3-dimethylbutane, N-Bromosuccinimide (NBS), a radical initiator (e.g., AIBN or benzoyl peroxide), and a non-polar solvent (e.g., carbon tetrachloride or cyclohexane).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dimethylbutane in the chosen solvent.

    • Add N-Bromosuccinimide and the radical initiator to the flask.

    • Heat the reaction mixture to reflux under inert atmosphere for several hours, with irradiation from a UV lamp if necessary.

    • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove succinimide.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by washing with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation to separate the isomeric bromides.

Proposed Synthesis Route 2: From 2,3-Dimethyl-1-butanol

A more regioselective synthesis would involve the conversion of the corresponding primary alcohol, 2,3-dimethyl-1-butanol, to the alkyl bromide. This can be achieved using various brominating agents. A common and effective method is the Appel reaction or the use of phosphorus tribromide.

General Experimental Protocol (Hypothetical):

  • Materials: 2,3-Dimethyl-1-butanol, phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃), and an appropriate solvent (e.g., diethyl ether or dichloromethane).

  • Procedure (using PBr₃):

    • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place 2,3-dimethyl-1-butanol in the chosen solvent and cool the flask in an ice bath.

    • Slowly add phosphorus tribromide dropwise to the cooled solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Carefully quench the reaction by slowly adding water or pouring the mixture over ice.

    • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over an anhydrous drying agent.

    • Remove the solvent under reduced pressure.

    • Purify the resulting this compound by distillation.

Reactivity and Potential Applications

This compound is expected to undergo reactions typical of primary alkyl halides. These include nucleophilic substitution (Sₙ2) reactions and elimination (E2) reactions.

Nucleophilic Substitution Reactions

As a primary alkyl bromide, this compound is a good substrate for Sₙ2 reactions with a variety of nucleophiles. This allows for the introduction of various functional groups at the terminal position.

G This compound This compound Substituted Product Substituted Product This compound->Substituted Product Sₙ2 Reaction Leaving Group (Br-) Leaving Group (Br-) This compound->Leaving Group (Br-) Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Substituted Product

Caption: Sₙ2 reaction pathway of this compound.

Grignard Reagent Formation

Reaction with magnesium metal in an ethereal solvent would lead to the formation of the corresponding Grignard reagent, (2,3-dimethylbutyl)magnesium bromide. This organometallic reagent is a powerful nucleophile and a strong base, useful for forming new carbon-carbon bonds.

General Experimental Protocol (Hypothetical):

  • Materials: this compound, magnesium turnings, and anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

  • Procedure:

    • Ensure all glassware is flame-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

    • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Add a small amount of anhydrous ether to cover the magnesium.

    • Add a solution of this compound in anhydrous ether dropwise to the magnesium suspension. A small crystal of iodine may be added to initiate the reaction.

    • The reaction is exothermic and should be controlled by the rate of addition and, if necessary, by cooling the flask.

    • Once the reaction has started, continue the addition of the alkyl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, the reaction mixture can be refluxed for a short period to ensure complete conversion.

    • The resulting Grignard reagent is typically used in situ for subsequent reactions.

G This compound This compound Grignard Reagent (2,3-dimethylbutyl)magnesium bromide This compound->Grignard Reagent Mg Mg Mg->Grignard Reagent Anhydrous Ether Anhydrous Ether Anhydrous Ether->Grignard Reagent

Caption: Formation of a Grignard reagent.

Elimination Reactions

In the presence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form 2,3-dimethyl-1-butene. The use of a bulky base favors the formation of the Hofmann product (the less substituted alkene).

Safety Information

Conclusion

This compound is a primary alkyl halide with potential applications in organic synthesis. While detailed experimental data for this specific compound is limited in the public domain, its properties and reactivity can be reasonably predicted based on the behavior of analogous structures. The synthetic routes and reaction pathways outlined in this guide provide a framework for its preparation and utilization in a research setting. Further experimental investigation is warranted to fully characterize this compound and explore its synthetic utility.

References

Synthesis of 1-Bromo-2,3-dimethylbutane from 2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic route to 1-bromo-2,3-dimethylbutane, a primary alkyl halide, starting from the readily available alkane, 2,3-dimethylbutane (B166060). Direct bromination of 2,3-dimethylbutane overwhelmingly favors the formation of the tertiary bromide, 2-bromo-2,3-dimethylbutane (B3344068), due to the high stability of the tertiary radical intermediate. Therefore, a multi-step synthetic strategy is required to achieve the desired regioselectivity. This guide details a robust three-step process: (1) free-radical bromination of 2,3-dimethylbutane to produce the thermodynamically favored 2-bromo-2,3-dimethylbutane, (2) subsequent dehydrobromination using a sterically hindered base to selectively form the less substituted alkene (Hofmann product), 2,3-dimethyl-1-butene (B117154), and (3) final anti-Markovnikov hydrobromination of the alkene intermediate to yield the target primary bromide, this compound. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate the practical application of this synthetic pathway in a laboratory setting.

Introduction

The synthesis of specific constitutional isomers of alkyl halides is a fundamental task in organic chemistry, with broad applications in the pharmaceutical and fine chemical industries. This compound, as a primary alkyl halide, is a valuable building block for the introduction of the 2,3-dimethylbutyl (B1248744) moiety via nucleophilic substitution and organometallic coupling reactions. However, its synthesis from the corresponding alkane, 2,3-dimethylbutane, is not straightforward due to the inherent regioselectivity of free-radical halogenation.

Free-radical bromination of alkanes is a highly regioselective process, favoring the substitution of hydrogen atoms at more substituted carbon atoms.[1][2] This is attributed to the greater stability of the resulting free radical intermediates (tertiary > secondary > primary). In the case of 2,3-dimethylbutane, the tertiary hydrogens are significantly more reactive towards bromine radicals than the primary hydrogens, leading to the predominant formation of 2-bromo-2,3-dimethylbutane.[2]

To overcome this challenge, an indirect, multi-step approach is necessary. This guide outlines a reliable three-step synthesis that manipulates the regiochemical outcome by proceeding through an alkene intermediate.

Overall Synthetic Pathway

The synthesis of this compound from 2,3-dimethylbutane is achieved through the following three-step sequence:

Step 1: Free-Radical Bromination 2,3-Dimethylbutane is first subjected to free-radical bromination to produce the thermodynamically favored tertiary bromide, 2-bromo-2,3-dimethylbutane.

Step 2: Dehydrobromination (Hofmann Elimination) The resulting 2-bromo-2,3-dimethylbutane is then treated with a sterically hindered base to induce an E2 elimination reaction that favors the formation of the less substituted alkene, 2,3-dimethyl-1-butene (the Hofmann product).

Step 3: Anti-Markovnikov Hydrobromination Finally, 2,3-dimethyl-1-butene undergoes a radical-initiated addition of hydrogen bromide to yield the desired primary alkyl halide, this compound, following anti-Markovnikov regioselectivity.

Synthesis_Workflow Start 2,3-Dimethylbutane Step1 Step 1: Free-Radical Bromination Start->Step1 Intermediate1 2-Bromo-2,3-dimethylbutane Step1->Intermediate1 Br2, hv Step2 Step 2: Dehydrobromination (Hofmann Elimination) Intermediate1->Step2 Intermediate2 2,3-Dimethyl-1-butene Step2->Intermediate2 KOtBu, t-BuOH Step3 Step 3: Anti-Markovnikov Hydrobromination Intermediate2->Step3 End This compound Step3->End HBr, ROOR

Figure 1: Overall synthetic workflow for the preparation of this compound from 2,3-dimethylbutane.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-2,3-dimethylbutane

This procedure details the free-radical bromination of 2,3-dimethylbutane. The reaction is initiated by light and is highly selective for the tertiary position.

Materials:

  • 2,3-Dimethylbutane

  • Bromine (Br₂)

  • Inert solvent (e.g., carbon tetrachloride or dichloromethane)

  • Aqueous sodium bisulfite solution (NaHSO₃)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • UV lamp or a high-wattage incandescent light bulb

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve 2,3-dimethylbutane (1.0 eq) in an inert solvent.

  • Position a UV lamp or a bright incandescent light bulb close to the reaction flask.

  • From the dropping funnel, add a solution of bromine (0.9 eq) in the same inert solvent dropwise to the stirred solution of the alkane while irradiating the mixture. The addition should be slow enough to control the evolution of HBr gas.

  • After the addition is complete, continue to stir and irradiate the mixture until the red-brown color of the bromine disappears.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, aqueous sodium bisulfite solution (to remove any unreacted bromine), saturated aqueous sodium bicarbonate solution (to neutralize HBr), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude 2-bromo-2,3-dimethylbutane can be purified by fractional distillation.

Quantitative Data:

ParameterValue
Typical Yield>95% (for 2-bromo-2,3-dimethylbutane)
Product Ratio2-bromo-2,3-dimethylbutane : this compound > 99:1
Step 2: Synthesis of 2,3-Dimethyl-1-butene

This procedure describes the dehydrobromination of 2-bromo-2,3-dimethylbutane using a bulky base to favor the formation of the Hofmann elimination product.

Materials:

  • 2-Bromo-2,3-dimethylbutane

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tert-butanol (B103910) (t-BuOH) or another suitable aprotic solvent (e.g., DMSO)

  • Water

  • Pentane (B18724) or diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-2,3-dimethylbutane (1.0 eq) in anhydrous tert-butanol.

  • Add potassium tert-butoxide (1.1 - 1.5 eq) to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring for a specified time (monitor by TLC or GC).

  • Cool the mixture to room temperature and pour it into a separatory funnel containing cold water.

  • Extract the aqueous layer with pentane or diethyl ether.

  • Combine the organic extracts and wash them with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation due to the volatility of the product.

  • The crude 2,3-dimethyl-1-butene can be purified by fractional distillation.

Quantitative Data:

ParameterValue
Typical Yield70-80%
Product Ratio2,3-dimethyl-1-butene : 2,3-dimethyl-2-butene (B165504) (approx. 4:1 to 9:1)
Step 3: Synthesis of this compound

This protocol details the anti-Markovnikov addition of HBr to 2,3-dimethyl-1-butene using a radical initiator.

Materials:

  • 2,3-Dimethyl-1-butene

  • Hydrogen bromide (HBr) gas or a solution of HBr in a suitable solvent

  • Radical initiator (e.g., benzoyl peroxide or AIBN)

  • Anhydrous, non-polar solvent (e.g., pentane or hexane)

  • Aqueous sodium bisulfite solution (NaHSO₃)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., ice-salt or dry ice-acetone)

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stir bar and a gas inlet tube, dissolve 2,3-dimethyl-1-butene (1.0 eq) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide, 1-2 mol%) in an anhydrous, non-polar solvent.

  • Cool the flask in a low-temperature bath.

  • Bubble HBr gas through the stirred solution or add a solution of HBr dropwise. The reaction is typically exothermic and should be controlled by the rate of HBr addition and the cooling bath.

  • Monitor the reaction by TLC or GC until the starting alkene is consumed.

  • Once the reaction is complete, wash the reaction mixture with cold water, aqueous sodium bisulfite solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.

Quantitative Data:

ParameterValue
Typical Yield80-90%
RegioselectivityThis compound : 2-bromo-2,3-dimethylbutane > 95:5

Reaction Mechanisms

Free-Radical Bromination of 2,3-Dimethylbutane

The reaction proceeds via a classic free-radical chain mechanism involving initiation, propagation, and termination steps. The high selectivity for the tertiary position is due to the greater stability of the tertiary radical intermediate formed during the hydrogen abstraction step.

Free_Radical_Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Br2 Br-Br Two_Br_rad 2 Br• Br2->Two_Br_rad hv Alkane 2,3-Dimethylbutane Alkyl_rad Tertiary Alkyl Radical Alkane->Alkyl_rad + Br• Br_rad1 Br• HBr H-Br Product 2-Bromo-2,3-dimethylbutane Alkyl_rad->Product + Br2 Br2_prop Br-Br Br_rad2 Br• Two_Br_rad_term 2 Br• Br2_term Br2 Two_Br_rad_term->Br2_term Two_Alkyl_rad 2 R• Dimer R-R Two_Alkyl_rad->Dimer Alkyl_Br_rad R• + Br• Product_term R-Br Alkyl_Br_rad->Product_term

Figure 2: Mechanism of the free-radical bromination of 2,3-dimethylbutane.

Anti-Markovnikov Hydrobromination of 2,3-Dimethyl-1-butene

This reaction also proceeds through a free-radical chain mechanism. The regioselectivity is determined by the addition of the bromine radical to the less substituted carbon of the double bond, which generates the more stable tertiary carbon radical intermediate.

Anti_Markovnikov_Hydrobromination cluster_initiation Initiation cluster_propagation Propagation ROOR R-O-O-R Two_RO_rad 2 RO• ROOR->Two_RO_rad heat RO_rad RO• ROH R-O-H RO_rad->ROH + HBr HBr_init H-Br Br_rad_init Br• Alkene 2,3-Dimethyl-1-butene Tert_Alkyl_rad Tertiary Alkyl Radical Alkene->Tert_Alkyl_rad + Br• Br_rad_prop1 Br• Product This compound Tert_Alkyl_rad->Product + HBr HBr_prop H-Br Br_rad_prop2 Br•

Figure 3: Mechanism of the anti-Markovnikov hydrobromination of 2,3-dimethyl-1-butene.

Characterization of Key Compounds

Spectroscopic data is crucial for confirming the identity and purity of the intermediates and the final product.

Table 1: Spectroscopic Data for Key Compounds

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
2,3-Dimethylbutane 0.87 (d, 12H), 1.58 (m, 2H)19.3 (CH₃), 33.9 (CH)
2-Bromo-2,3-dimethylbutane 1.05 (d, 6H), 1.85 (s, 6H), 2.20 (m, 1H)20.5, 25.8, 40.1, 70.2
2,3-Dimethyl-1-butene 1.03 (d, 6H), 1.71 (s, 3H), 2.25 (m, 1H), 4.65 (s, 2H)21.3, 22.8, 36.5, 110.1, 151.2
This compound 0.88 (d, 6H), 1.02 (d, 3H), 1.75 (m, 1H), 2.05 (m, 1H), 3.40 (t, 2H)18.9, 20.1, 21.5, 35.8, 40.7, 42.3

Note: NMR data are approximate and may vary slightly based on the solvent and instrument used.

Conclusion

The synthesis of this compound from 2,3-dimethylbutane necessitates a multi-step approach to overcome the inherent regioselectivity of free-radical bromination. The three-step sequence involving initial bromination to the tertiary halide, followed by a Hofmann-selective dehydrobromination, and concluding with an anti-Markovnikov hydrobromination provides a reliable and efficient pathway to the desired primary alkyl halide. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. Careful control of reaction conditions in the dehydrobromination and hydrobromination steps is critical for maximizing the yield and purity of the target compound.

References

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties of 1-Bromo-2,3-dimethylbutane, a halogenated alkane of interest in various chemical syntheses. The information is curated for professionals in research and development who require precise data for experimental design and computational modeling.

Core Physical and Chemical Properties

This compound is a substituted hexane (B92381) derivative. Its structural and chemical properties are summarized below.

Chemical Structure:

  • IUPAC Name: this compound[1][2]

  • CAS Registry Number: 30540-31-9[1][2][3][4]

  • Molecular Formula: C₆H₁₃Br[1][2][3][4]

  • SMILES: CC(C)C(C)CBr[2][4]

Quantitative Data Summary

The following table presents the key quantitative physical properties of this compound. Note that some values are estimates based on computational models.

PropertyValueUnitSource(s)
Molecular Weight 165.071 g/mol [1][3]
Boiling Point 147.26 (estimate)°C[5][6]
Melting Point -44.22 (estimate)°C[5][6]
Density 1.1900 (estimate)g/cm³[5][6]
Refractive Index 1.4550 (estimate)[5][6]
LogP (Octanol/Water Partition Coefficient) 2.67340[3]
Solubility Profile

Based on available data, this compound is soluble in several common organic solvents, including:

Experimental Protocols

While specific experimental literature for the synthesis of this compound is not abundant, a standard synthetic route can be proposed based on established organic chemistry principles, such as the conversion of a primary alcohol to an alkyl bromide.

Synthesis of this compound from 2,3-dimethylbutan-1-ol (B103374)

This protocol describes a representative method for synthesizing this compound via an Sₙ2 reaction using phosphorus tribromide (PBr₃).

Materials:

  • 2,3-dimethylbutan-1-ol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, distillation apparatus.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dimethylbutan-1-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the flask to 0 °C in an ice bath.

  • Addition of Reagent: Slowly add phosphorus tribromide (PBr₃) dropwise from the dropping funnel to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Workup: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by fractional distillation under reduced pressure to obtain pure this compound.

Characterization Protocol

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Purpose: To assess purity and confirm the molecular weight.

  • Sample Preparation: Dilute a small sample of the final product in a volatile solvent like dichloromethane or hexane.

  • Methodology: Inject the sample into a GC equipped with a non-polar capillary column (e.g., DB-5ms). The mass spectrometer will detect the molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[8]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure.

  • Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR: The spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The methylene (B1212753) group adjacent to the bromine (–CH₂Br) will appear as a downfield multiplet.

  • ¹³C NMR: The spectrum will show six distinct carbon signals, with the carbon atom bonded to bromine being significantly downfield.

Visualizations

Synthesis Pathway Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound from its corresponding primary alcohol.

Synthesis_Pathway Start 2,3-dimethylbutan-1-ol (Starting Material) Reagent PBr₃ / Ether 0 °C to Reflux Start->Reagent Product This compound (Crude Product) Reagent->Product Workup Aqueous Workup (Quench, Wash, Extract) Product->Workup Purification Fractional Distillation Workup->Purification Final Pure this compound Purification->Final

Caption: Synthetic route for this compound.

References

An In-depth Technical Guide to 1-Bromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Bromo-2,3-dimethylbutane, tailored for researchers, scientists, and professionals in drug development. This document includes key data, and a logical workflow for its characterization.

Core Physicochemical Properties

This compound is a halogenated alkane with the molecular formula C₆H₁₃Br.[1][2][3] Its structure consists of a butane (B89635) backbone with a bromine atom attached to the first carbon and methyl groups on the second and third carbons.

The fundamental properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₆H₁₃Br[1][2][3]
Molecular Weight 165.071 g/mol [1]
165.07 g/mol [2][3][4][5]
Exact Mass 164.02000 Da[6]
Monoisotopic Mass 164.02006 Da[2]
CAS Registry Number 30540-31-9[1]
IUPAC Name This compound[2]

Logical Workflow for Characterization

The structural elucidation and confirmation of this compound's identity would logically proceed through a series of spectroscopic and spectrometric analyses. The following diagram illustrates a typical workflow.

Characterization Workflow for this compound cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Data Interpretation & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS IR Infrared Spectroscopy Purification->IR Interpretation Spectral Data Interpretation NMR->Interpretation MS->Interpretation IR->Interpretation Confirmation Structure Confirmation Interpretation->Confirmation

Characterization workflow for this compound.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in readily available literature, a general approach would involve the bromination of 2,3-dimethylbutane (B166060) or a related precursor. The subsequent characterization would follow standard analytical procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values would confirm the connectivity of the protons.

  • ¹³C NMR: The carbon NMR spectrum would indicate the number of unique carbon environments, confirming the presence of the six carbon atoms in their respective positions.

Mass Spectrometry (MS):

  • Objective: To determine the molecular weight and fragmentation pattern.

  • Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is injected into a gas chromatograph to separate it from any impurities. The separated compound then enters the mass spectrometer.

  • Expected Results: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in two molecular ion peaks (M and M+2) of similar intensity. The fragmentation pattern provides further structural information.

Infrared (IR) Spectroscopy:

  • Objective: To identify the presence of specific functional groups.

  • Methodology: A small amount of the purified liquid sample is analyzed using an IR spectrometer.

  • Expected Results: The IR spectrum would display characteristic absorption bands for C-H (alkane) and C-Br (alkyl halide) bonds. The absence of peaks for other functional groups (like O-H or C=O) would confirm the purity of the compound.

References

An In-depth Technical Guide to the Structure and Stereochemistry of 1-Bromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, stereochemistry, and key chemical properties of 1-bromo-2,3-dimethylbutane. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug development, and organic synthesis.

Chemical Structure and Properties

This compound is a halogenated alkane with the chemical formula C₆H₁₃Br. The molecule features a butane (B89635) backbone with methyl groups at positions 2 and 3, and a bromine atom attached to the first carbon. Its systematic IUPAC name is this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₃Br
Molecular Weight 165.07 g/mol [1][2][3]
CAS Number 30540-31-9[1][2][4][5]
Boiling Point (estimated) 147.26 °C
Density (estimated) 1.190 g/cm³
Refractive Index (estimated) 1.455
SMILES CC(C)C(C)CBr[1]
InChI InChI=1S/C6H13Br/c1-5(2)6(3)4-7/h5-6H,4H2,1-3H3[1][2]

Note: Some physical properties are estimated due to a lack of experimentally verified data in publicly available literature.

Stereochemistry

A critical feature of this compound is its chirality. The carbon atom at position 2 is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a methyl group, an isopropyl group, and a bromomethyl group.[6] Consequently, this compound exists as a pair of enantiomers: (R)-1-bromo-2,3-dimethylbutane and (S)-1-bromo-2,3-dimethylbutane.

stereoisomers cluster_R (R)-1-Bromo-2,3-dimethylbutane cluster_S (S)-1-Bromo-2,3-dimethylbutane R_img R_img mirror Mirror Plane R_label (R)-enantiomer S_img S_img S_label (S)-enantiomer bromination_pathway cluster_start Starting Material cluster_reaction Reaction Conditions cluster_intermediates Radical Intermediates cluster_products Products start 2,3-Dimethylbutane reagents Br₂, light (hν) primary_radical Primary Radical (Less Stable) reagents->primary_radical H abstraction (primary C) tertiary_radical Tertiary Radical (More Stable) reagents->tertiary_radical H abstraction (tertiary C) product_minor This compound (Minor Product) primary_radical->product_minor + Br₂ product_major 2-Bromo-2,3-dimethylbutane (Major Product) tertiary_radical->product_major + Br₂ analysis_workflow cluster_sample Sample Preparation cluster_separation Separation & Purity cluster_structure Structural Elucidation cluster_stereo Stereochemical Analysis sample This compound Sample gcms GC-MS Analysis sample->gcms Purity & MW nmr ¹H and ¹³C NMR sample->nmr Connectivity ir IR Spectroscopy sample->ir Functional Groups chiral_gc Chiral GC gcms->chiral_gc If Chiral Separation Needed

References

An In-depth Technical Guide to the Synthesis and Properties of (R)-1-bromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-bromo-2,3-dimethylbutane is a chiral alkyl halide of interest in organic synthesis, particularly as a building block for the introduction of the chiral (R)-2,3-dimethylbutyl moiety. This technical guide provides a comprehensive overview of its synthesis, focusing on stereospecific routes, and its physicochemical properties. Detailed experimental considerations and characterization data are presented to support its application in research and development.

Introduction

Chiral molecules are fundamental in drug discovery and development, as the stereochemistry of a molecule often dictates its biological activity. (R)-1-bromo-2,3-dimethylbutane serves as a valuable chiral synthon. Its synthesis with high enantiomeric purity is crucial for its utility in the preparation of complex chiral targets. This document outlines the primary synthetic pathway to (R)-1-bromo-2,3-dimethylbutane and summarizes its key physical and spectroscopic properties.

Synthesis of (R)-1-bromo-2,3-dimethylbutane

The most direct and stereospecific synthesis of (R)-1-bromo-2,3-dimethylbutane involves the bromination of the corresponding chiral alcohol, (R)-2,3-dimethylbutan-1-ol.

Synthetic Pathway

The conversion of a primary alcohol to a primary alkyl bromide is typically achieved using reagents like phosphorus tribromide (PBr₃). This reaction proceeds through an Sₙ2 mechanism. In the case of (R)-2,3-dimethylbutan-1-ol, the chiral center is at the C2 position and is not directly involved in the substitution reaction at the C1 position. Therefore, the reaction proceeds with retention of configuration at the chiral center.

G cluster_0 Synthesis Pathway A (R)-2,3-dimethylbutan-1-ol B Intermediate Phosphite Ester A->B  PBr₃ C (R)-1-bromo-2,3-dimethylbutane B->C  Br⁻ (SN2 attack)

Diagram 1. Synthetic pathway for (R)-1-bromo-2,3-dimethylbutane.
Experimental Protocol

Materials:

  • (R)-2,3-dimethylbutan-1-ol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or other suitable aprotic solvent

  • Pyridine (optional, to neutralize HBr byproduct)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle

  • Apparatus for distillation

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube, dissolve (R)-2,3-dimethylbutan-1-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.

  • Addition of PBr₃: Slowly add phosphorus tribromide (approximately 0.33-0.40 equivalents) to the stirred solution via the dropping funnel. The reaction is exothermic, so maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Cool the reaction mixture in an ice bath and slowly add water to quench the excess PBr₃. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by distillation under reduced pressure to yield pure (R)-1-bromo-2,3-dimethylbutane.

Properties of (R)-1-bromo-2,3-dimethylbutane

Due to the scarcity of experimental data for the specific (R)-enantiomer, the following tables include a combination of computed data for the chiral molecule and experimental or estimated data for its achiral counterpart, 1-bromo-2,3-dimethylbutane.

Physical Properties
PropertyValue (achiral, unless specified)
Molecular Formula C₆H₁₃Br
Molecular Weight 165.07 g/mol [1][2]
CAS Number (R)-enantiomer: 15019-28-0[1] Achiral: 30540-31-9[2][3]
Boiling Point ~147-148 °C (estimated)
Density ~1.19 g/cm³ (estimated)
Optical Rotation [α]D Data not available in the searched literature. Expected to be non-zero for the pure (R)-enantiomer.
Spectroscopic Properties

Detailed experimental NMR data for (R)-1-bromo-2,3-dimethylbutane is not available. The following are predicted chemical shifts based on the analysis of similar structures.

¹H NMR (Predicted):

  • -CH₂Br: ~3.4-3.6 ppm (doublet of doublets)

  • -CH(CH₃)CH₂Br: ~1.8-2.0 ppm (multiplet)

  • -CH(CH₃)₂: ~1.6-1.8 ppm (multiplet)

  • -CH₃ groups: ~0.9-1.1 ppm (multiple doublets)

¹³C NMR (Predicted):

  • -CH₂Br: ~35-40 ppm

  • -CH(CH₃)CH₂Br: ~45-50 ppm

  • -CH(CH₃)₂: ~30-35 ppm

  • -CH₃ groups: ~15-25 ppm

Experimental Workflow and Logic

The successful synthesis and characterization of (R)-1-bromo-2,3-dimethylbutane require a systematic workflow.

G cluster_1 Experimental Workflow cluster_2 Characterization Methods start Start: (R)-2,3-dimethylbutan-1-ol reaction Reaction with PBr₃ in aprotic solvent start->reaction workup Aqueous Work-up (Quenching, Extraction, Washing) reaction->workup drying Drying and Solvent Removal workup->drying purification Purification (Distillation) drying->purification characterization Characterization purification->characterization product Final Product: (R)-1-bromo-2,3-dimethylbutane characterization->product nmr ¹H and ¹³C NMR characterization->nmr polarimetry Polarimetry (Optical Rotation) characterization->polarimetry gcms GC-MS (Purity and Mass) characterization->gcms

Diagram 2. General experimental workflow for the synthesis and characterization.

Safety Considerations

  • Phosphorus tribromide (PBr₃): is a corrosive and toxic substance that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • Alkyl bromides: are generally considered to be irritants and may be harmful if inhaled or absorbed through the skin. Handle with care.

  • Solvents: Diethyl ether is highly flammable. Ensure all heating is done using a heating mantle and that there are no open flames.

Conclusion

The synthesis of (R)-1-bromo-2,3-dimethylbutane from its corresponding chiral alcohol via an Sₙ2 reaction with phosphorus tribromide is a theoretically sound and established method for producing chiral alkyl halides. While specific experimental data for this compound is limited in the public domain, this guide provides a robust framework based on general principles of organic synthesis for its preparation and characterization. Researchers employing this synthon are encouraged to thoroughly characterize the final product to confirm its identity, purity, and stereochemical integrity.

References

An In-depth Technical Guide to the Chemical Reactivity of 1-Bromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of 1-bromo-2,3-dimethylbutane, a sterically hindered primary alkyl halide. Understanding the reaction pathways of this compound is crucial for its application in organic synthesis and drug development. This document details its participation in nucleophilic substitution, elimination, and organometallic reactions, supported by experimental protocols and quantitative data from analogous systems.

Introduction to the Reactivity of this compound

This compound possesses a unique structure that significantly influences its chemical behavior. As a primary alkyl halide, one might anticipate bimolecular nucleophilic substitution (SN2) to be a dominant reaction pathway. However, the presence of bulky methyl groups on the adjacent carbon atoms (C2 and C3) introduces substantial steric hindrance, which impedes the backside attack required for SN2 reactions. This steric congestion also plays a critical role in elimination reactions and the formation of organometallic reagents. Consequently, the reactivity of this compound is a nuanced interplay of electronic effects and steric factors, often leading to competition between different reaction mechanisms.

Molecular Structure:

  • IUPAC Name: this compound[1][2]

  • CAS Number: 30540-31-9[1][2]

  • Molecular Formula: C₆H₁₃Br[1][2]

  • Molecular Weight: 165.07 g/mol [1]

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of this compound are characterized by a competition between SN1 and SN2 pathways. The predominance of one mechanism over the other is dictated by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

SN2 Pathway

The bimolecular nucleophilic substitution (SN2) mechanism involves a concerted, single-step process where a nucleophile attacks the electrophilic carbon atom from the backside, leading to the displacement of the bromide leaving group with an inversion of stereochemistry.[3][4] However, due to the significant steric hindrance around the reaction center in this compound, the SN2 pathway is generally disfavored and proceeds at a very slow rate.[5] For instance, the structurally similar neopentyl bromide reacts approximately 100,000 times slower than ethyl bromide under SN2 conditions.[5]

SN1 Pathway

The unimolecular nucleophilic substitution (SN1) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate.[4] In the case of this compound, the initial formation of a primary carbocation is energetically unfavorable. However, this can be followed by a rapid 1,2-hydride or methyl shift to form a more stable tertiary carbocation, which is then attacked by the nucleophile.[5] Solvolysis reactions in polar protic solvents, such as ethanol (B145695) or water, can favor the SN1 pathway.

Table 1: Relative Rates of SN1 Solvolysis for Various Alkyl Bromides in 80% Aqueous Ethanol at 25°C

Alkyl BromideRelative Rate
tert-Butyl bromide1,200,000
2-Bromopropane11.6
Ethyl bromide1.0
This compound Slow (Rearrangement likely)

Elimination Reactions

Elimination reactions of this compound typically compete with substitution reactions, especially in the presence of a strong base. The major pathways are the bimolecular (E2) and unimolecular (E1) elimination reactions.

E2 Pathway

The E2 mechanism is a concerted, one-step process where a base abstracts a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene. The regioselectivity of the E2 reaction is highly dependent on the steric bulk of the base used.

  • With a small, strong base (e.g., sodium ethoxide): The reaction tends to follow Zaitsev's rule, favoring the formation of the more substituted, thermodynamically stable alkene. For this compound, this would be 2,3-dimethyl-1-butene .

  • With a bulky, strong base (e.g., potassium tert-butoxide): Steric hindrance prevents the base from accessing the more sterically hindered proton, leading to the formation of the less substituted alkene (Hofmann product). In this case, the major product would also be 2,3-dimethyl-1-butene , as there is only one type of beta-hydrogen.

E1 Pathway

The E1 mechanism proceeds through a carbocation intermediate, similar to the SN1 pathway. After the formation of the carbocation, a weak base (often the solvent) abstracts an adjacent proton to form the alkene. E1 reactions often accompany SN1 reactions in polar protic solvents.

Table 2: Product Distribution in Elimination Reactions of Structurally Similar Alkyl Halides

Alkyl HalideBaseMajor ProductMinor Product
2-Bromo-2,3-dimethylbutaneSodium ethoxide2,3-Dimethyl-2-butene2,3-Dimethyl-1-butene
2-Bromo-2,3-dimethylbutanePotassium tert-butoxide2,3-Dimethyl-1-butene2,3-Dimethyl-2-butene

Note: This data is for an isomeric compound and is provided to illustrate the effect of base selection on product distribution.

Formation of Organometallic Reagents

This compound can be used to prepare Grignard reagents, which are versatile intermediates in organic synthesis for the formation of new carbon-carbon bonds.

Grignard Reagent Formation

The reaction involves treating this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The magnesium inserts into the carbon-bromine bond to form 2,3-dimethylbutylmagnesium bromide. It is crucial to maintain anhydrous conditions as Grignard reagents are strong bases and will react with water.

Reaction: CH₃CH(CH₃)CH(CH₃)CH₂Br + Mg → CH₃CH(CH₃)CH(CH₃)CH₂MgBr

Experimental Protocols

Protocol for Kinetic Analysis of Solvolysis (SN1 Reaction)

This protocol is adapted for the study of the solvolysis of this compound in an ethanol/water mixture. The rate of the reaction can be monitored by titrating the HBr produced over time.

Materials:

  • This compound

  • Absolute ethanol

  • Deionized water

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.01 M)

  • Bromothymol blue indicator

  • Acetone (B3395972) (for quenching)

  • Volumetric flasks, pipettes, burette, conical flasks

  • Thermostated water bath

  • Stopwatch

Procedure:

  • Preparation of the Reaction Mixture: Prepare a solution of this compound in a suitable solvent system (e.g., 80:20 ethanol:water) in a volumetric flask.

  • Temperature Control: Place the reaction flask in a thermostated water bath to maintain a constant temperature.

  • Initiation and Sampling: Once the solution has reached thermal equilibrium, start the reaction. At recorded time intervals, withdraw precise aliquots of the reaction mixture using a pipette.

  • Quenching: Immediately add the aliquot to a flask containing cold acetone to stop the reaction.

  • Titration: Titrate the liberated HBr in the aliquot with a standardized solution of sodium hydroxide using bromothymol blue as an indicator.

  • Data Analysis: Repeat steps 3-5 at various time points. Plot ln([Substrate]) vs. time to determine the first-order rate constant (k).

Protocol for the Formation of a Grignard Reagent

This protocol outlines the general procedure for the synthesis of 2,3-dimethylbutylmagnesium bromide. All glassware must be rigorously dried, and anhydrous solvents must be used.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Iodine crystal (as an initiator)

  • Round-bottom flask with a reflux condenser and a drying tube (filled with CaCl₂)

  • Addition funnel

Procedure:

  • Apparatus Setup: Assemble a dry round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a drying tube, and an addition funnel.

  • Initiation: Place magnesium turnings and a small crystal of iodine in the flask.

  • Reagent Preparation: In the addition funnel, prepare a solution of this compound in anhydrous diethyl ether.

  • Reaction: Add a small portion of the alkyl bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be necessary.

  • Addition: Once the reaction has started, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture until most of the magnesium has reacted. The resulting gray to black solution is the Grignard reagent, which should be used immediately in subsequent reactions.

Visualizations

SN2_Mechanism reactant Nu⁻ + C(H)(R1)(R2)-Br ts [Nu···C(H)(R1)(R2)···Br]⁻ reactant->ts Backside Attack product Nu-C(H)(R1)(R2) + Br⁻ ts->product Inversion of Stereochemistry

Caption: SN2 Reaction Mechanism.

SN1_Mechanism reactant C(H)(R1)(R2)-Br intermediate C⁺(H)(R1)(R2) + Br⁻ reactant->intermediate Slow, Rate-determining product Nu-C(H)(R1)(R2) intermediate->product Fast, + Nu⁻

Caption: SN1 Reaction Mechanism.

E2_Mechanism reactant Base⁻ + H-Cβ-Cα-Br ts [Base···H···Cβ···Cα···Br]⁻ reactant->ts Concerted product Base-H + Cβ=Cα + Br⁻ ts->product

Caption: E2 Reaction Mechanism.

Grignard_Workflow start Dry Glassware and Reagents setup Assemble Reflux Apparatus start->setup initiation Add Mg and I₂ setup->initiation addition Add this compound in Ether initiation->addition reflux Maintain Gentle Reflux addition->reflux completion Cool and Use Grignard Reagent reflux->completion

Caption: Grignard Reaction Experimental Workflow.

References

An In-depth Technical Guide to the Safety and Handling of 1-Bromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Bromo-2,3-dimethylbutane (CAS No. 30540-31-9) is publicly available. The information presented in this guide, particularly regarding hazard classifications and toxicological data, is extrapolated from the safety data of its close structural isomers, such as 1-bromo-3-methylbutane (B150244) and 1-bromo-3,3-dimethylbutane. It is imperative to handle this chemical with the utmost care and to conduct a thorough risk assessment before use. Always consult the supplier-provided safety information.

Chemical and Physical Properties

This compound is a halogenated alkane used as an intermediate in organic synthesis. A summary of its key physical and chemical properties is provided below.

PropertyValueSource(s)
Molecular Formula C₆H₁₃Br--INVALID-LINK--
Molecular Weight 165.07 g/mol --INVALID-LINK--
CAS Number 30540-31-9--INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
Boiling Point Not definitively reported; estimated to be similar to isomers (~120-140 °C)N/A
Melting Point Not definitively reported; estimated to be similar to isomers (~ -112 °C)--INVALID-LINK--
Density Not definitively reported; estimated to be similar to isomers (~1.2 g/mL)N/A
Flash Point Not definitively reported; likely flammable, similar to isomers (~32 °C)--INVALID-LINK--
Solubility Insoluble in water; soluble in common organic solvents.General chemical knowledge

Hazard Identification and Safety Precautions

Based on data for its isomers, this compound is expected to be a flammable liquid that can cause skin, eye, and respiratory irritation.[1][2] The following GHS classifications are anticipated:

Hazard ClassHazard CategoryGHS Hazard Statement
Flammable LiquidsCategory 2 or 3H225: Highly flammable liquid and vapour or H226: Flammable liquid and vapour.[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][2]
Hazardous to the Aquatic Environment, Chronic HazardCategory 2H411: Toxic to aquatic life with long lasting effects.[1]

Precautionary Statements: P210, P261, P273, P280, P305+P351+P338, P302+P352, P403+P235, P501.[1]

Toxicological Data

Safe Handling and Storage

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial when handling this compound.

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles and a face shield should be worn.
Skin Protection A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile, neoprene) are required. Inspect gloves for integrity before each use.
Respiratory Protection All handling of volatile liquids should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge should be used.
Engineering Controls

Work with this compound should be performed in a well-ventilated laboratory, inside a chemical fume hood. An eyewash station and a safety shower must be readily accessible.

Storage

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1] Keep containers tightly closed and protect from light.

Spill and Waste Disposal

In case of a spill, evacuate the area and wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Do not allow the material to enter drains or waterways. All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Experimental Protocols

This compound is a useful reagent in various organic synthesis reactions, including elimination and substitution reactions.[4] The following is a general protocol for its use in a laboratory setting.

General Laboratory Handling Workflow

The following diagram illustrates a standard workflow for handling this compound in a research laboratory.

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Work-up & Cleanup Risk_Assessment Conduct Risk Assessment Gather_Materials Gather Materials & PPE Risk_Assessment->Gather_Materials Prepare_Hood Prepare Chemical Fume Hood Gather_Materials->Prepare_Hood Transfer_Reagent Transfer Reagent Prepare_Hood->Transfer_Reagent Setup_Reaction Set up Reaction Apparatus Transfer_Reagent->Setup_Reaction Run_Reaction Run Reaction under Inert Atmosphere (if required) Setup_Reaction->Run_Reaction Quench_Reaction Quench Reaction Run_Reaction->Quench_Reaction Workup Perform Aqueous Work-up Quench_Reaction->Workup Purification Purify Product (e.g., Distillation, Chromatography) Workup->Purification Waste_Disposal Dispose of Hazardous Waste Purification->Waste_Disposal Decontaminate Decontaminate Glassware & Work Area Waste_Disposal->Decontaminate

Caption: General laboratory workflow for handling this compound.

Example Experimental Procedure: Elimination Reaction

This protocol outlines a general procedure for an E2 elimination reaction using this compound to form a mixture of alkenes.

Materials:

  • This compound

  • Strong, non-nucleophilic base (e.g., sodium ethoxide in ethanol)

  • Anhydrous ethanol (B145695) (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the strong base in anhydrous ethanol.

  • Addition of Alkyl Halide: Slowly add this compound to the stirred base solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for the appropriate time, monitoring the reaction progress by a suitable method (e.g., TLC, GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over an anhydrous drying agent.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by distillation to isolate the alkene products.

The following diagram illustrates the workflow for this experimental protocol.

G Workflow for E2 Elimination of this compound Start Start Dissolve_Base Dissolve Base in Ethanol Start->Dissolve_Base Add_Bromoalkane Add this compound Dissolve_Base->Add_Bromoalkane Reflux Heat to Reflux Add_Bromoalkane->Reflux Monitor_Reaction Monitor Reaction Progress Reflux->Monitor_Reaction Cool_Mixture Cool to Room Temperature Monitor_Reaction->Cool_Mixture Aqueous_Workup Aqueous Work-up Cool_Mixture->Aqueous_Workup Extract_Product Extract with Organic Solvent Aqueous_Workup->Extract_Product Dry_Organic_Layer Dry Organic Layer Extract_Product->Dry_Organic_Layer Remove_Solvent Remove Solvent Dry_Organic_Layer->Remove_Solvent Purify_Product Purify by Distillation Remove_Solvent->Purify_Product End End Purify_Product->End

Caption: Experimental workflow for the E2 elimination of this compound.

Conclusion

While specific safety and toxicological data for this compound are not fully available, a conservative approach to its handling is warranted based on the known hazards of its structural isomers. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls. The experimental procedures outlined in this guide provide a framework for the safe and effective use of this compound in a laboratory setting. A thorough risk assessment should always precede any new experimental work.

References

An In-depth Technical Guide to the Solubility of 1-Bromo-2,3-dimethylbutane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromo-2,3-dimethylbutane in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this guide presents qualitative solubility information, expected solubility trends based on analogous compounds, and a detailed experimental protocol for the precise determination of its solubility.

Core Concepts: Solubility of Bromoalkanes

This compound (C₆H₁₃Br) is a branched alkyl halide.[1][2][3][4][5] Its molecular structure, featuring a polar carbon-bromine (C-Br) bond and a dominant nonpolar six-carbon alkyl chain, dictates its solubility behavior. The principle of "like dissolves like" is paramount in predicting its solubility. The large, branched nonpolar alkyl chain results in significant London dispersion forces, making it readily soluble in nonpolar organic solvents.[6][7] While the C-Br bond introduces a dipole moment, the overall nonpolar character of the molecule dominates its solubility profile. In contrast, this compound is expected to be sparingly soluble in water because the energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker dipole-dipole interactions with the haloalkane.[7][8][9][10]

Factors Influencing Solubility

The solubility of this compound in an organic solvent is governed by a combination of factors related to both the solute and the solvent. The interplay of these factors determines the extent to which they will form a homogeneous solution.

cluster_solute cluster_solvent Solubility Solubility of This compound Solute Solute Properties (this compound) Solute->Solubility Polarity Molecular Polarity (Weakly Polar) Solute->Polarity IMFs_Solute Intermolecular Forces (Dispersion, Dipole-Dipole) Solute->IMFs_Solute Structure Molecular Structure (Branched Alkyl Chain) Solute->Structure Solvent Solvent Properties Solvent->Solubility Polarity_Solvent Solvent Polarity (Polar vs. Nonpolar) Solvent->Polarity_Solvent IMFs_Solvent Intermolecular Forces (H-Bonding, Dipole-Dipole, Dispersion) Solvent->IMFs_Solvent Interactions Solute-Solvent Interactions Interactions->Solubility Energy Energetics of Dissolution Energy->Solubility

Caption: Logical relationship of factors influencing this compound solubility.

Solubility Data

While precise quantitative solubility data for this compound is not widely available, its miscibility with a range of common organic solvents can be inferred from its structural similarity to other branched-chain bromoalkanes, which are known to be soluble in many organic solvents.[6][10] For practical laboratory purposes, "miscible" can be considered a very high degree of solubility, indicating that the two liquids can be mixed in all proportions to form a homogeneous solution.

Solvent NameChemical FormulaTypeExpected SolubilityRationale
Nonpolar Solvents
HexaneC₆H₁₄NonpolarMiscible"Like dissolves like"; both are nonpolar hydrocarbons.
TolueneC₇H₈NonpolarMiscibleAromatic hydrocarbon, readily dissolves nonpolar compounds.
Diethyl Ether(C₂H₅)₂OWeakly PolarMiscibleWeakly polar ether that readily dissolves other weakly polar and nonpolar compounds.[10]
Carbon TetrachlorideCCl₄NonpolarMiscibleExpected to be miscible based on its nonpolar nature.[6]
Polar Aprotic Solvents
AcetoneC₃H₆OPolar AproticMiscibleExpected to be miscible based on the behavior of similar bromoalkanes.[6]
Tetrahydrofuran (THF)C₄H₈OPolar AproticMiscibleA common solvent for a wide range of organic compounds.
Dichloromethane (DCM)CH₂Cl₂Polar AproticMiscibleA common solvent for haloalkanes.[7]
Polar Protic Solvents
Ethanol (B145695)C₂H₅OHPolar ProticSolubleThe ethyl group allows for interaction with the bromoalkane, while the hydroxyl group provides polarity.
MethanolCH₃OHPolar ProticModerately SolubleHigher polarity than ethanol may reduce solubility compared to longer-chain alcohols.
WaterH₂OPolar ProticSparingly SolubleStrong hydrogen bonding in water prevents significant dissolution of the nonpolar bromoalkane.[7][10]

Note: "Miscible" indicates that this compound and the solvent are expected to be soluble in each other in all proportions.

Experimental Protocol for Solubility Determination

A common and reliable method for determining the solubility of a liquid like this compound in an organic solvent is the gravimetric method, coupled with spectroscopic or chromatographic analysis for verification.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance

  • Glass vials with airtight seals

  • Micropipettes

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID) or a UV-Vis spectrophotometer, if applicable.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a series of glass vials. The excess solute should be clearly visible as a separate phase.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to allow the undissolved solute to settle.

    • Alternatively, centrifuge the vials at a constant temperature to facilitate the separation of the excess solute.

  • Sample Analysis (Gravimetric):

    • Carefully withdraw a known volume or mass of the clear, saturated supernatant using a pre-weighed, airtight syringe or micropipette.

    • Transfer the aliquot to a pre-weighed vial.

    • Determine the mass of the aliquot.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that ensures complete removal of the solvent without significant loss of the less volatile this compound.

    • Once the solvent is completely evaporated, weigh the vial containing the solute residue.

    • The mass of the dissolved this compound can be calculated by subtracting the initial mass of the vial from the final mass.

    • Solubility can then be expressed in various units, such as g/100 mL, g/g of solvent, or molality.

  • Verification (Optional but Recommended):

    • Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

    • Analyze the saturated supernatant and the standard solutions using a suitable analytical technique like GC-FID.

    • Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated solution.

Start Start: Excess Solute + Known Solvent Volume Equilibrate Equilibrate at Constant T (e.g., 24-48h with agitation) Start->Equilibrate Separate Phase Separation (Settling or Centrifugation) Equilibrate->Separate Sample Withdraw Known Volume of Saturated Supernatant Separate->Sample Weigh1 Weigh Aliquot Sample->Weigh1 Evaporate Evaporate Solvent Weigh1->Evaporate Weigh2 Weigh Residue (Solute) Evaporate->Weigh2 Calculate Calculate Solubility (e.g., g/100 mL) Weigh2->Calculate

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

References

An In-depth Technical Guide on the Physical Properties of 1-Bromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of 1-Bromo-2,3-dimethylbutane. It includes available physical property data, detailed experimental protocols for their determination, and an explanation of computational estimations.

Physical Properties of this compound

This compound is a halogenated alkane. Its physical properties, such as boiling and melting points, are influenced by intermolecular forces, including London dispersion forces and dipole-dipole interactions, as well as its molecular weight and branching. The presence of the bromine atom increases the molecular weight and polarity compared to its parent alkane, leading to stronger intermolecular attractions.

Data Presentation

PropertyValueData Type
Boiling Point 147.26°CEstimated
Melting Point -44.22°CEstimated

Note: These values are computational estimates and should be used as a reference pending experimental verification.

Understanding Estimated Physical Properties

For many organic compounds, experimentally determined physical properties may not be available in scientific literature. In such cases, values are predicted using computational methods. These methods, often based on group contribution theories or more complex quantitative structure-property relationship (QSPR) models, estimate properties by analyzing the molecule's structure. While these estimations are valuable for many applications, they should be distinguished from experimentally measured values.

Experimental Protocols for Determination of Boiling and Melting Points

Should experimental determination of the boiling and melting points of this compound be required, the following standard laboratory protocols are recommended.

3.1. Experimental Protocol for Boiling Point Determination (Micro-scale Method)

This method is suitable for small quantities of a liquid sample.

Apparatus:

  • Thiele tube or a similar heating apparatus (e.g., Mel-Temp with a boiling point tube)

  • Thermometer

  • Small test tube (e.g., 75 x 12 mm)

  • Capillary tube (sealed at one end)

  • Heating oil (e.g., mineral oil)

  • Bunsen burner or heating mantle

Procedure:

  • Add a small amount (approximately 0.5 mL) of this compound to the small test tube.

  • Place the capillary tube, with its open end downwards, into the test tube containing the sample.

  • Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

  • Place the thermometer and the attached test tube into the Thiele tube containing heating oil.

  • Gently heat the side arm of the Thiele tube.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature.

3.2. Experimental Protocol for Melting Point Determination

Given that this compound has an estimated melting point of -44.22°C, a standard melting point apparatus would need to be adapted for sub-ambient temperatures, or a cryostat would be used. The following is a general protocol for a solid organic compound, which would be adapted for low temperatures.

Apparatus:

  • Melting point apparatus with a cooling stage or a cryostat

  • Capillary tubes (sealed at one end)

  • Thermometer or digital temperature probe accurate at low temperatures

  • Cooling bath (e.g., dry ice/acetone or liquid nitrogen)

Procedure:

  • Ensure the sample of this compound is solidified by cooling it below its expected melting point.

  • Finely powder the solid sample.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the sample holder of the cooled melting point apparatus.

  • Slowly increase the temperature of the apparatus at a rate of 1-2°C per minute as it approaches the expected melting point.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has melted (the end of the melting range). For a pure compound, this range should be narrow.

Signaling Pathways and Applicability

The user's query included an interest in signaling pathways. It is important to note that this compound is a simple alkyl halide. Such compounds are not typically involved in biological signaling pathways in the way that complex biomolecules or drugs are. Their primary relevance in a biological context is often related to toxicology or as metabolic precursors or products. There is no current scientific literature to suggest the involvement of this compound in specific signaling pathways.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of a boiling point using the micro-scale method.

BoilingPointDetermination cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement prep1 Add 0.5 mL of sample to test tube prep2 Insert inverted capillary tube prep1->prep2 setup1 Attach test tube to thermometer setup2 Place assembly in Thiele tube setup1->setup2 meas1 Heat apparatus gently meas2 Observe steady stream of bubbles meas1->meas2 meas3 Remove heat and allow to cool meas2->meas3 meas4 Record temperature when liquid enters capillary meas3->meas4

Caption: Workflow for Boiling Point Determination.

Methodological & Application

Application Notes and Protocols: Synthesis of 2,3-Dimethylbutylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents (RMgX) are powerful and versatile organometallic compounds fundamental to synthetic organic chemistry for the formation of carbon-carbon bonds.[1] Their synthesis involves the reaction of an organic halide with magnesium metal, typically in an ethereal solvent.[1] The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[1]

The synthesis of Grignard reagents from sterically hindered alkyl halides, such as 1-bromo-2,3-dimethylbutane, presents significant challenges. The steric bulk surrounding the carbon-bromine bond impedes the reaction at the magnesium surface. Consequently, this substrate is prone to side reactions, including elimination (E2) to form an alkene and Wurtz-type coupling.[2] Overcoming these hurdles requires careful optimization of reaction conditions, including the choice of solvent, methods for magnesium activation, and strategies to enhance reagent reactivity. Tetrahydrofuran (THF) is generally a more effective solvent than diethyl ether for less reactive halides due to its superior solvating ability.[2] Furthermore, specialized techniques, such as the use of activators like iodine or the preparation of "Turbo-Grignard" reagents in the presence of lithium chloride (LiCl), can dramatically improve reaction efficiency and yield.[2]

Reaction Pathways and Side Reactions

The formation of a Grignard reagent from a sterically hindered primary halide is a competitive process. The desired reaction is the insertion of magnesium to form the organomagnesium bromide. However, the basic nature of the forming Grignard reagent can promote E2 elimination. Additionally, radical intermediates can lead to homocoupling products.

Reaction_Pathways cluster_main Desired Pathway cluster_side Side Reactions Substrate This compound Grignard 2,3-Dimethylbutylmagnesium Bromide (Desired Product) Substrate->Grignard + Mg(0) in THF Alkene 2,3-Dimethyl-1-butene (Elimination Side Product) Substrate->Alkene E2 Elimination Dimer 2,3,6,7-Tetramethyloctane (Wurtz Coupling Side Product) Substrate->Dimer Wurtz Coupling Mg Mg(0) Experimental_Workflow prep 1. Glassware Preparation (Flame-dry under vacuum) setup 2. Apparatus Setup (Under Inert Gas) prep->setup reagents 3. Reagent Addition (Mg, Activator, THF) setup->reagents initiation 4. Initiation (Add aliquot of halide, warm) reagents->initiation addition 5. Dropwise Addition (Maintain gentle reflux) initiation->addition reaction 6. Reaction Completion (Stir until Mg consumed) addition->reaction analysis 7. Analysis / Use (Titration or subsequent reaction) reaction->analysis

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reactivity of 1-bromo-2,3-dimethylbutane in nucleophilic substitution reactions. Due to significant steric hindrance, this primary alkyl halide exhibits unique reactivity that diverges from simple primary alkyl halides. Understanding these characteristics is crucial for designing synthetic routes and predicting reaction outcomes in drug development and other chemical research.

Introduction to the Reactivity of this compound

This compound is a primary alkyl halide with substantial steric bulk around the reaction center, specifically at the β-carbon. This structural feature profoundly impacts its susceptibility to nucleophilic substitution reactions.

  • SN2 Reactions: The bimolecular (SN2) pathway is severely hindered. The bulky isopropyl group and an additional methyl group on the adjacent carbon effectively shield the electrophilic carbon from backside attack by a nucleophile. Consequently, SN2 reactions with this compound are exceptionally slow and often not synthetically viable under standard conditions.[1][2]

  • SN1 Reactions: The unimolecular (SN1) pathway, which proceeds through a carbocation intermediate, is more plausible, particularly in the presence of a polar protic solvent and a weak nucleophile (solvolysis). However, the initially formed primary carbocation is highly unstable and prone to a rapid 1,2-hydride shift to form a more stable tertiary carbocation. This rearrangement leads to the formation of rearranged substitution products rather than the direct substitution product. These reactions are also generally slow.

Comparative Reactivity Data

While specific kinetic data for this compound is not extensively reported, its reactivity can be reliably predicted by comparing it to structurally similar alkyl halides. The following table summarizes the expected relative reaction rates for SN1 and SN2 reactions.

SubstrateStructureRelative SN2 Rate (vs. Ethyl Bromide = 1)Relative SN1 Rate (Solvolysis in Ethanol)Predominant Mechanism(s)Expected Product(s)
This compound (CH₃)₂CHCH(CH₃)CH₂BrExtremely Low (~10⁻⁵)Slow, with rearrangementSN1 (rearranged)Rearranged ether/alcohol
Ethyl BromideCH₃CH₂Br1Very SlowSN2Direct substitution product
Isopropyl Bromide(CH₃)₂CHBr0.0251SN1 / SN2Mixture of direct and elimination products
tert-Butyl Bromide(CH₃)₃CBrNegligible1.2 x 10⁶SN1Direct substitution and elimination products
Neopentyl Bromide(CH₃)₃CCH₂Br~4 x 10⁻⁵Slow, with rearrangementSN1 (rearranged)Rearranged alcohol/ether

Signaling Pathways and Reaction Mechanisms

The choice of reaction conditions dictates the operative mechanism for nucleophilic substitution on this compound.

G Reaction Pathways for this compound cluster_sn2 SN2 Pathway (Disfavored) cluster_sn1 SN1 Pathway (Favored) SN2_start This compound + Strong Nucleophile SN2_TS Highly Strained Transition State SN2_start->SN2_TS Backside Attack SN2_product Direct Substitution Product (Very Low Yield) SN2_TS->SN2_product Extremely Slow SN1_start This compound SN1_carbocation1 Primary Carbocation (Unstable) SN1_start->SN1_carbocation1 Loss of Br- (Slow) SN1_rearrangement 1,2-Hydride Shift SN1_carbocation1->SN1_rearrangement SN1_carbocation2 Tertiary Carbocation (Stable) SN1_rearrangement->SN1_carbocation2 SN1_product Rearranged Substitution Product SN1_carbocation2->SN1_product Nucleophilic Attack (Fast)

Caption: Competing SN1 and SN2 pathways for this compound.

Experimental Protocols

Protocol for Solvolysis (SN1 Reaction) of this compound

This protocol describes a method to determine the first-order rate constant for the solvolysis of this compound in an ethanol/water mixture. The rate is monitored by titrating the HBr produced.

Materials:

  • This compound

  • 80% Ethanol / 20% Water (v/v) solvent mixture

  • Acetone (B3395972) (for quenching)

  • Standardized 0.01 M Sodium Hydroxide (NaOH) solution

  • Bromothymol blue indicator

  • Thermostated water bath

  • Volumetric flasks, pipettes, burette, conical flasks

  • Stopwatch

Procedure:

  • Preparation of Reaction Mixture: Prepare a 0.1 M solution of this compound in the 80:20 ethanol:water solvent in a volumetric flask.

  • Temperature Control: Place the reaction flask in a thermostated water bath set to the desired temperature (e.g., 50 °C) and allow it to equilibrate.

  • Reaction Initiation: Once the solution has reached thermal equilibrium, start the stopwatch.

  • Sampling: At regular time intervals (e.g., every 30 minutes), withdraw a 5.0 mL aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a conical flask containing 20 mL of cold acetone to stop the reaction.

  • Titration: Add 2-3 drops of bromothymol blue indicator to the quenched aliquot and titrate with the standardized 0.01 M NaOH solution until the endpoint (blue color) is reached. Record the volume of NaOH used.

  • Data Analysis: Repeat the sampling and titration at various time points. The concentration of HBr at each time point is proportional to the amount of this compound that has reacted. A plot of ln(V∞ - Vt) versus time (where Vt is the volume of NaOH at time t, and V∞ is the volume at the completion of the reaction) will yield a straight line with a slope of -k, where k is the first-order rate constant.

G Workflow for Solvolysis Kinetics Experiment prep Prepare 0.1 M this compound in 80:20 Ethanol:Water equilibrate Equilibrate reaction mixture in thermostated water bath prep->equilibrate start Start reaction and timer equilibrate->start sample Withdraw aliquots at regular time intervals start->sample quench Quench reaction in cold acetone sample->quench titrate Titrate with standardized NaOH using bromothymol blue quench->titrate titrate->sample Repeat for multiple time points analyze Plot ln(V∞ - Vt) vs. time to determine rate constant (k) titrate->analyze

Caption: Experimental workflow for determining the solvolysis rate of this compound.

Protocol for Synthesis of 3,4-Dimethylpentanenitrile (SN2 Reaction)

Due to the extreme steric hindrance, forcing an SN2 reaction requires a strong nucleophile, a polar aprotic solvent, and elevated temperatures. This protocol describes the synthesis of 3,4-dimethylpentanenitrile from this compound and sodium cyanide.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium cyanide (1.2 eq) in anhydrous DMSO.

  • Addition of Substrate: Add this compound (1.0 eq) to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to 90-100 °C.

  • Monitoring: Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC). Due to the slow reaction rate, this may require 24-72 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain 3,4-dimethylpentanenitrile.

G Logical Flow for Nitrile Synthesis start Dissolve NaCN in anhydrous DMSO add_substrate Add this compound start->add_substrate heat Heat reaction mixture to 90-100 °C add_substrate->heat monitor Monitor reaction progress (GC-MS or TLC) heat->monitor workup Aqueous workup and extraction with diethyl ether monitor->workup purify Purify by distillation or chromatography workup->purify product 3,4-Dimethylpentanenitrile purify->product

Caption: Logical workflow for the synthesis of 3,4-dimethylpentanenitrile.

Conclusion

The nucleophilic substitution reactions of this compound are dominated by its sterically hindered nature. SN2 reactions are exceptionally slow and require forcing conditions. SN1 reactions are more favorable but are complicated by carbocation rearrangement. A thorough understanding of these competing pathways and the influence of reaction conditions is essential for the successful application of this substrate in organic synthesis. The provided protocols offer a starting point for the investigation and utilization of this compound in a research and development setting.

References

Application Notes and Protocols: 1-Bromo-2,3-dimethylbutane in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 1-bromo-2,3-dimethylbutane, a versatile alkyl halide intermediate. Due to its structure, this compound is a valuable building block for introducing the sterically hindered 2,3-dimethylbutyl (B1248744) moiety into a variety of organic molecules, a common strategy in the development of complex organic structures and active pharmaceutical ingredients.

Overview of Synthetic Applications

This compound can be employed in a range of fundamental organic transformations, including nucleophilic substitutions, eliminations, and the formation of organometallic reagents. The bulky nature of the 2,3-dimethylbutyl group significantly influences the regioselectivity and stereoselectivity of these reactions.

Key transformations include:

  • Grignard Reagent Formation: The corresponding Grignard reagent, (2,3-dimethylbutyl)magnesium bromide, serves as a potent nucleophile for the formation of carbon-carbon bonds.

  • Nucleophilic Substitution Reactions: It can act as an electrophile in SN2-type reactions, although the reaction rate is influenced by the steric hindrance around the reaction center.

  • Elimination Reactions: Under basic conditions, it can undergo E2 elimination to yield alkenes.

Experimental Protocols and Data

Multi-Step Synthesis Example 1: Synthesis of 2,3,6,7-tetramethyloctane (B1204899) via Grignard Coupling

This two-step synthesis demonstrates the formation of a Grignard reagent from this compound, followed by a coupling reaction to form a larger alkane.

Step 1: Preparation of (2,3-dimethylbutyl)magnesium bromide

A detailed protocol for the preparation of the Grignard reagent is provided below.

ParameterValue
Reactants This compound, Magnesium turnings
Solvent Anhydrous diethyl ether
Initiator Iodine crystal
Reaction Temperature Room temperature to gentle reflux
Typical Yield 85-95% (based on conversion)

Protocol:

  • All glassware must be flame-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to the flask to activate the magnesium surface.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle boiling is observed.

  • Add the remaining bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, the reaction mixture can be gently heated to ensure full conversion. The resulting Grignard reagent is a grayish, cloudy solution.

Step 2: Coupling Reaction

The freshly prepared Grignard reagent is coupled with additional this compound.

ParameterValue
Reactants (2,3-dimethylbutyl)magnesium bromide, this compound
Solvent Diethyl ether (from Grignard preparation)
Reaction Temperature Reflux
Typical Yield 40-50%

Protocol:

  • To the freshly prepared Grignard reagent from Step 1, add an equivalent amount of this compound dropwise from the addition funnel.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by fractional distillation to yield 2,3,6,7-tetramethyloctane.

Multi-Step Synthesis Example 2: Synthesis of N-(2,3-dimethylbutyl)aniline

This two-step synthesis illustrates the use of this compound as an alkylating agent in a nucleophilic substitution reaction.

Step 1: Preparation of Sodium Anilide

ParameterValue
Reactants Aniline (B41778), Sodium amide (NaNH₂)
Solvent Anhydrous liquid ammonia (B1221849) or THF
Reaction Temperature -33 °C (liquid ammonia) or room temperature (THF)
Typical Yield Quantitative (in situ use)

Protocol:

  • In a flame-dried flask under an inert atmosphere, dissolve aniline (1.0 equivalent) in the chosen anhydrous solvent.

  • Slowly add sodium amide (1.0 equivalent) in portions. The reaction is complete when the evolution of ammonia gas ceases.

Step 2: Alkylation of Sodium Anilide

ParameterValue
Reactants Sodium anilide, this compound
Solvent Same as Step 1
Reaction Temperature Room temperature to reflux
Typical Yield 60-70%

Protocol:

  • To the freshly prepared solution of sodium anilide, add this compound (1.0 equivalent) dropwise.

  • Stir the reaction mixture at room temperature for several hours or gently reflux to drive the reaction to completion.

  • Quench the reaction by the careful addition of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • After filtration and removal of the solvent, the crude N-(2,3-dimethylbutyl)aniline can be purified by column chromatography or vacuum distillation.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the described multi-step syntheses.

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Coupling A This compound C (2,3-dimethylbutyl)magnesium bromide A->C Iodine (cat.) B Mg, anhy. Et2O E 2,3,6,7-tetramethyloctane C->E Reflux D This compound

Caption: Synthesis of 2,3,6,7-tetramethyloctane.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation A Aniline C Sodium Anilide A->C B NaNH2 E N-(2,3-dimethylbutyl)aniline C->E D This compound

Caption: Synthesis of N-(2,3-dimethylbutyl)aniline.

Concluding Remarks

This compound is a valuable reagent for introducing a sterically demanding alkyl group in multi-step organic synthesis. The protocols provided herein are representative examples of its application in forming C-C and C-N bonds. Researchers and drug development professionals can adapt these methodologies to construct complex molecular architectures. It should be noted that reaction conditions, particularly for nucleophilic substitution and elimination reactions, may require optimization to achieve the desired product selectivity and yield.

Application Notes and Protocols: 1-Bromo-2,3-dimethylbutane as an Alkylating Agent in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-bromo-2,3-dimethylbutane as a versatile alkylating agent in organic synthesis. This document includes detailed protocols, reaction mechanisms, and data presentation guidelines relevant to researchers in academia and the pharmaceutical industry.

Introduction to this compound

This compound (CAS No: 30540-31-9, Molecular Formula: C₆H₁₃Br) is a primary alkyl halide that serves as a valuable reagent for introducing the sterically hindered 2,3-dimethylbutyl (B1248744) group (also known as a neo-hexyl group) into various molecular scaffolds.[1][2] Its structure presents a primary carbon for substitution, which is influenced by the adjacent bulky isopropyl and methyl groups. This steric hindrance can influence reaction rates and selectivity. As an alkylating agent, it is employed in a range of nucleophilic substitution and Friedel-Crafts reactions.

Key Properties:

  • Molecular Weight: 165.07 g/mol [2]

  • Structure: A primary bromoalkane with significant steric bulk near the reaction center.[2]

  • Reactivity: The carbon-bromine bond is susceptible to cleavage by nucleophiles, making it a competent electrophile in substitution reactions.

Core Applications in Organic Synthesis

This compound is a versatile building block for creating new carbon-carbon and carbon-heteroatom bonds. Its primary applications include Friedel-Crafts alkylation of aromatic compounds, N-alkylation of amines, and C-alkylation of carbanions.

The Friedel-Crafts reaction is a cornerstone of organic chemistry for forming C-C bonds to an aromatic ring.[3] When using this compound, a Lewis acid catalyst is required to generate a carbocation or a polarized alkyl halide-catalyst complex, which then acts as the electrophile in an electrophilic aromatic substitution.[4][5]

A significant challenge in Friedel-Crafts alkylations is the potential for carbocation rearrangement to form a more stable carbocation.[6][7] The primary carbocation that would form from this compound is highly prone to a hydride shift to generate a more stable tertiary carbocation. Researchers must consider this possibility when planning syntheses.

friedel_crafts_mechanism cluster_start Reactants cluster_intermediate Reaction Intermediates cluster_product Products reactant reactant reagent reagent intermediate intermediate product product catalyst catalyst AlkylHalide This compound Carbocation Carbocation Formation & Potential Rearrangement AlkylHalide->Carbocation + AlCl₃ Arene Aromatic Ring (e.g., Benzene) SigmaComplex Sigma Complex (Arenium Ion) Arene->SigmaComplex Electrophilic Attack LewisAcid AlCl₃ Carbocation->SigmaComplex AlkylatedArene Alkylated Aromatic Product SigmaComplex->AlkylatedArene Deprotonation RegenCatalyst Regenerated AlCl₃ + HBr

Caption: General mechanism for Friedel-Crafts alkylation.

This compound can be used to alkylate primary and secondary amines to form secondary and tertiary amines, respectively. The reaction proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon atom bonded to the bromine.[8][9]

A common issue with this method is over-alkylation, as the product amine is often more nucleophilic than the starting amine, leading to a mixture of products (secondary, tertiary, and even quaternary ammonium (B1175870) salts).[10] Careful control of stoichiometry and reaction conditions is necessary to achieve selectivity.

n_alkylation_workflow start start process process decision decision output output A Start: Combine Amine, This compound, and Base in Solvent B Heat Reaction Mixture (e.g., Reflux) A->B C Monitor Reaction (TLC, GC-MS) B->C D Reaction Complete? C->D D->C No E Aqueous Workup (Quench, Extract) D->E Yes F Dry Organic Layer and Concentrate E->F G Purify Product (Column Chromatography) F->G H Characterize Product (NMR, MS) G->H

Caption: Experimental workflow for a typical N-alkylation reaction.

This reagent is also effective for the alkylation of soft carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds (e.g., diethyl malonate, ethyl acetoacetate) or α-boryl carbanions.[11] The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., sodium ethoxide, sodium hydride) to deprotonate the acidic α-carbon, generating a carbanion that subsequently attacks the this compound in an Sɴ2 reaction. This method is highly effective for forming new carbon-carbon bonds.

Experimental Protocols

The following are generalized protocols that serve as a starting point for synthesis. Researchers should optimize conditions for their specific substrates.

Warning: This reaction should be performed in a well-ventilated fume hood. Anhydrous conditions are essential.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., CaCl₂), and a dropping funnel.

  • Reagents: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and the aromatic substrate (e.g., benzene, 5-10 equivalents) under an inert atmosphere (N₂ or Ar).

  • Addition: Cool the mixture in an ice bath. Add this compound (1.0 equivalent) dropwise from the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base (e.g., K₂CO₃ or triethylamine, 2.0 equivalents) in a polar aprotic solvent (e.g., acetonitrile (B52724) or DMF).

  • Addition: Add this compound (1.0-1.2 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction for the disappearance of the starting amine using TLC.

  • Workup: After cooling to room temperature, filter off the base. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting secondary amine by flash column chromatography.

amine_alkylation_outcomes start start reagent reagent product product side_product side_product Amine Primary Amine (R-NH₂) SecondaryAmine Mono-alkylated Product (R-NH-NeoHex) Amine->SecondaryAmine + NeoHex-Br AlkylHalide This compound (NeoHex-Br) TertiaryAmine Di-alkylated Product (R-N(NeoHex)₂) SecondaryAmine->TertiaryAmine + NeoHex-Br (More Nucleophilic) QuatSalt Quaternary Salt (R-N⁺(NeoHex)₃ Br⁻) TertiaryAmine->QuatSalt + NeoHex-Br

Caption: Potential products from the N-alkylation of a primary amine.

Data Presentation

Systematic data collection is crucial for optimizing alkylation reactions. The following tables provide a template for recording and comparing experimental results.

Table 1: Optimization of Friedel-Crafts Alkylation Conditions

EntryAromatic SubstrateEquivalents of Alkyl HalideLewis AcidTemperature (°C)Time (h)Yield (%)Ratio of Isomers
1Benzene1.0AlCl₃ (1.1 eq)0 to 254
2Toluene1.0AlCl₃ (1.1 eq)0 to 254
3Benzene1.0FeCl₃ (1.1 eq)256
4Anisole1.2AlCl₃ (1.1 eq)02

Table 2: N-Alkylation Reaction Screening

EntryAmine SubstrateEquivalents of Alkyl HalideBase (eq)SolventTemperature (°C)Time (h)Mono-alkylated Yield (%)Di-alkylated Yield (%)
1Aniline1.1K₂CO₃ (2)ACN8024
2Benzylamine1.1K₂CO₃ (2)ACN8024
3Aniline2.2K₂CO₃ (3)DMF6018
4Benzylamine1.1TEA (2)ACNReflux12

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All operations should be conducted in a well-ventilated chemical fume hood. Avoid inhalation, ingestion, and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Disclaimer: The protocols provided are intended as a general guide. All procedures should be performed by trained personnel in a suitable laboratory setting. Users are responsible for validating these methods for their specific applications.

References

Application Note: A Detailed Protocol for the SN2 Reaction of 1-Bromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive experimental protocol for conducting a bimolecular nucleophilic substitution (SN2) reaction using 1-bromo-2,3-dimethylbutane as the substrate. While primary alkyl halides are typically excellent candidates for SN2 reactions, this compound presents a unique challenge due to significant steric hindrance from branching at the adjacent β-carbon.[1][2] This steric bulk impedes the requisite backside attack by the nucleophile, slowing the reaction rate.[1][2] This protocol, designed for researchers in organic synthesis and drug development, employs the Finkelstein reaction conditions, utilizing sodium iodide in acetone (B3395972). This approach is effective as iodide is a strong nucleophile, and the precipitation of the sodium bromide byproduct in acetone drives the equilibrium towards the product, favoring the substitution pathway over competing elimination reactions.

Reaction Scheme

The reaction involves the substitution of the bromide ion by an iodide ion, proceeding via a concerted, bimolecular mechanism.

Reaction: this compound + NaI → 1-Iodo-2,3-dimethylbutane + NaBr(s)

Experimental Protocol

This protocol details the necessary reagents, equipment, and step-by-step procedures for the synthesis of 1-iodo-2,3-dimethylbutane.

Materials and Equipment
  • This compound (≥98%)

  • Sodium Iodide (NaI, anhydrous, ≥99%)

  • Acetone (ACS grade, anhydrous)

  • Diethyl ether (or Ethyl Acetate)

  • Deionized water

  • Saturated sodium thiosulfate (B1220275) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

  • Rotary evaporator

  • TLC plates (silica gel), chamber, and UV lamp

  • Standard laboratory glassware and clamps

Safety Precautions
ReagentHazards
This compoundFlammable, Skin/Eye Irritant
AcetoneHighly Flammable, Eye Irritant
Diethyl EtherExtremely Flammable, CNS Depressant
Sodium IodideSkin/Eye Irritant

Note: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, is mandatory.

Detailed Procedure
  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve 15.0 g of anhydrous sodium iodide in 50 mL of anhydrous acetone with magnetic stirring.

    • To this solution, add 8.25 g (approximately 6.0 mL) of this compound.

    • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Reaction Execution:

    • Heat the mixture to a gentle reflux using a heating mantle. The formation of a white precipitate (sodium bromide) should become visible as the reaction progresses.[3]

    • Due to steric hindrance, allow the reaction to reflux for an extended period, typically 12-24 hours.[4]

  • Monitoring the Reaction:

    • The reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a developing solvent system (e.g., 9:1 Hexane:Ethyl Acetate).

    • Spot the starting material and the reaction mixture on a TLC plate. The disappearance of the starting material spot indicates the reaction's completion.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the mixture using a Buchner funnel to remove the precipitated sodium bromide. Wash the precipitate with a small amount of fresh acetone.

    • Transfer the filtrate to a separatory funnel. Add 50 mL of deionized water.

    • Extract the aqueous layer three times with 25 mL portions of diethyl ether.

    • Combine the organic extracts and wash sequentially with 25 mL of deionized water, 25 mL of saturated sodium thiosulfate solution (to remove any residual iodine), and finally with 25 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent and remove the solvent using a rotary evaporator.

    • The crude product, 1-iodo-2,3-dimethylbutane, can be purified further by vacuum distillation if necessary.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Data Presentation

The following tables provide a template for recording experimental data.

Table 1: Reagent Quantities and Properties

ReagentMolar Mass ( g/mol )EquivalentsMoles (mol)Amount Used
This compound165.071.00.058.25 g (6.0 mL)
Sodium Iodide149.892.00.1015.0 g
Acetone58.08--50 mL

Table 2: Product Yield and Characterization

Data PointExpected ValueObserved Value
Product Name1-Iodo-2,3-dimethylbutane-
Molar Mass ( g/mol )212.07-
Theoretical Yield (g)10.60 g-
Actual Yield (g)--
Percent Yield (%)--
Boiling Point (°C)~175-180 °C (predicted)-

Visualization of Experimental Workflow

The logical flow of the experimental protocol is outlined in the diagram below.

Experimental_Workflow prep Reagent Preparation setup Reaction Setup prep->setup Add Reagents reflux Reflux & Monitoring (12-24h) setup->reflux Heat workup Aqueous Workup & Extraction reflux->workup Cool & Filter purify Purification (Distillation) workup->purify Isolate Crude char Product Characterization (NMR, MS) purify->char Pure Product

Caption: Workflow diagram for the SN2 synthesis of 1-iodo-2,3-dimethylbutane.

References

Application Notes: Williamson Ether Synthesis with a Sterically Hindered Substrate

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Williamson Ether Synthesis Using 1-Bromo-2,3-dimethylbutane

Application Note ID: WES-HS-001

Introduction

The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the preparation of symmetrical and unsymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide from an alkyl halide.[3][4][5] While broadly applicable, the reaction's efficiency is highly dependent on the structure of the reactants. The SN2 pathway is sensitive to steric hindrance; primary alkyl halides are ideal substrates, while secondary and tertiary halides tend to undergo a competing E2 elimination reaction.[3][6][7]

This application note details the protocol for the Williamson ether synthesis using this compound, a sterically hindered primary alkyl halide. The steric bulk on the carbon adjacent to the reaction center (β-carbon) significantly impedes the backside attack required for the SN2 mechanism, making the E2 elimination pathway a highly competitive side reaction.[8][9] We provide protocols designed to favor ether formation and discuss the critical parameters that influence the ratio of substitution (SN2) to elimination (E2) products.

Reaction Mechanism: SN2 vs. E2 Competition

The reaction of this compound with an alkoxide (RO⁻) can proceed via two competing pathways:

  • SN2 Pathway: The alkoxide acts as a nucleophile, attacking the primary carbon bearing the bromine atom. This results in the formation of the desired ether product (1-alkoxy-2,3-dimethylbutane).

  • E2 Pathway: The alkoxide acts as a base, abstracting a proton from the β-carbon. This concerted reaction leads to the formation of an alkene, 2,3-dimethyl-1-butene, as the elimination byproduct.[10]

The choice of alkoxide is critical. Sterically bulky bases, such as potassium tert-butoxide, will strongly favor the E2 pathway.[11] Less hindered bases, like sodium ethoxide, offer a greater chance for the SN2 reaction to occur, although elimination will still be a significant competing reaction due to the substrate's structure.[9]

G sub This compound center Reaction Conditions sub->center nuc Alkoxide (RO⁻) nuc->center sn2_prod Sₙ2 Product (Ether) center->sn2_prod  Substitution (Sₙ2) Favored by: - Less hindered alkoxide - Lower temperature e2_prod E2 Product (Alkene) center->e2_prod  Elimination (E2) Favored by: - Bulky alkoxide - Higher temperature

Figure 1. Competing SN2 and E2 pathways.

Experimental Protocols

Extreme care should be taken when handling reagents such as sodium hydride, which is highly flammable. All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Synthesis of 1-Ethoxy-2,3-dimethylbutane (Favoring SN2)

This protocol uses a less sterically hindered nucleophile to maximize the yield of the ether product.

Materials:

  • Ethanol (B145695) (anhydrous)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • This compound

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Alkoxide Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous ethanol (1.5 eq) dissolved in anhydrous DMF (40 mL per 10 mmol of alkyl halide).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of sodium ethoxide.

  • SN2 Reaction: Add this compound (1.0 eq, e.g., 10 mmol) dropwise to the alkoxide solution.

  • Heat the reaction mixture to 50-60 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).[3][8] The reaction may take several hours (4-8 h).[1]

  • Workup: Upon completion, cool the reaction to room temperature and cautiously quench by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product via fractional distillation or column chromatography to separate the desired ether from the alkene byproduct and any unreacted starting material.

Protocol 2: Synthesis of 2,3-Dimethyl-1-butene (Demonstrating E2)

This protocol uses a bulky base to intentionally favor the E2 elimination product.

Materials:

Procedure:

  • To a round-bottom flask, add potassium tert-butoxide (1.5 eq) and anhydrous tert-butanol (50 mL per 10 mmol of alkyl halide).

  • Stir the mixture until the base is fully dissolved.

  • Add this compound (1.0 eq) dropwise.

  • Heat the mixture to 60 °C and stir for 2-4 hours, monitoring by GC.

  • Workup: Cool the reaction mixture, add water (50 mL), and transfer to a separatory funnel.

  • Extract with pentane (3 x 40 mL).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation (the alkene product is volatile).

Data Presentation

The outcome of the reaction is highly dependent on the nucleophile/base used. The following table summarizes the expected major and minor products based on the chosen alkoxide. Yields are hypothetical estimates based on general principles for sterically hindered substrates.

Alkoxide ReagentAlkoxide StructureSteric HindranceExpected Major ProductExpected Minor ProductEstimated Major Yield
Sodium EthoxideCH₃CH₂O⁻LowEther (SN2)Alkene (E2)40-55%
Sodium tert-Butoxide(CH₃)₃CO⁻HighAlkene (E2)Ether (SN2)75-90%

Table 1. Predicted product distribution based on alkoxide choice.

Experimental Workflow Visualization

The following diagram outlines the general workflow for performing and analyzing the Williamson ether synthesis.

G prep_node prep_node react_node react_node workup_node workup_node analysis_node analysis_node A 1. Reagent Prep (Dry Solvents, Inert Atm.) B 2. Alkoxide Formation (Alcohol + Base, e.g., NaH) A->B C 3. Sₙ2/E2 Reaction (Add Alkyl Halide, Heat) B->C D 4. Reaction Quench (e.g., aq. NH₄Cl) C->D E 5. Extraction (Separate Organic/Aqueous) D->E F 6. Drying & Concentration (Anhydrous Salt, Rotovap) E->F G 7. Purification (Distillation or Chromatography) F->G H 8. Characterization (NMR, GC-MS, IR) G->H

Figure 2. General experimental workflow.

Conclusion

The Williamson ether synthesis of this compound serves as an excellent case study for the competition between SN2 and E2 pathways. While the substrate is a primary alkyl halide, significant steric hindrance on the adjacent carbon makes elimination a major competing pathway.[9] Successful synthesis of the corresponding ether requires careful selection of a non-bulky alkoxide, anhydrous conditions, and moderate reaction temperatures to favor the SN2 mechanism.[1][8] Conversely, the E2 elimination product can be intentionally synthesized in high yield by employing a sterically hindered base like potassium tert-butoxide. These protocols provide researchers with a framework for navigating the synthetic challenges posed by sterically demanding substrates.

References

Application Notes and Protocols: The Role of 1-Bromo-2,3-dimethylbutane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential role of 1-bromo-2,3-dimethylbutane as an alkylating agent in the synthesis of pharmaceutical intermediates. Due to the limited availability of direct literature on this specific reagent, this document presents a representative application based on established organic synthesis principles and analogous reactions with sterically hindered alkyl halides. The protocols and data herein are illustrative and intended to serve as a foundational guide for the development of novel pharmaceutical entities.

Introduction

Branched alkyl chains are crucial motifs in medicinal chemistry, often incorporated into drug candidates to enhance their pharmacological profiles. The introduction of a 2,3-dimethylbutyl (B1248744) group via a precursor like this compound can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. Increased lipophilicity can improve membrane permeability and oral bioavailability, while the steric bulk of the branched chain can shield the molecule from metabolic enzymes, prolonging its half-life. Furthermore, the defined three-dimensional structure of the 2,3-dimethylbutyl moiety can lead to more specific and potent interactions with the active site of a target protein.

This document focuses on the application of this compound in the synthesis of a hypothetical intermediate for a tyrosine kinase inhibitor (TKI). TKIs are a class of targeted cancer therapies that block the action of tyrosine kinase enzymes, which are critical for cell signaling pathways that control cell growth and division.[1][2] Modifications to the lipophilic side chains of TKIs, such as the introduction of a branched alkyl group, have been explored to improve their efficacy and pharmacokinetic properties.[3][4]

Application: Synthesis of a Hypothetical Tyrosine Kinase Inhibitor Intermediate

In this representative application, this compound is used to alkylate a substituted aminophenol, a common scaffold in the synthesis of TKIs like Gefitinib and Erlotinib.[1][2][5] The resulting N-alkylated product serves as a key intermediate for further elaboration into the final active pharmaceutical ingredient (API). The introduction of the 2,3-dimethylbutyl group is intended to enhance the lipophilicity of the TKI, potentially leading to improved cell permeability and oral absorption.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of the hypothetical intermediate, N-(2,3-dimethylbutyl)-4-amino-3-cyanophenol, based on analogous alkylation reactions reported in the literature for sterically hindered primary alkyl halides.

ParameterValueReference
Reactants
4-Amino-3-cyanophenol1.0 mmol(Hypothetical)
This compound1.2 mmol(Hypothetical)
Potassium Carbonate (K2CO3)2.0 mmol(Hypothetical)
Reaction Conditions
SolventDimethylformamide (DMF)(Hypothetical)
Temperature80 °C(Hypothetical)
Reaction Time24 hours(Hypothetical)
Product
Isolated Yield75-85%(Hypothetical)
Purity (by HPLC)>98%(Hypothetical)

Experimental Protocols

Synthesis of N-(2,3-dimethylbutyl)-4-amino-3-cyanophenol

This protocol describes a representative procedure for the N-alkylation of 4-amino-3-cyanophenol with this compound.

Materials:

  • 4-Amino-3-cyanophenol

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-amino-3-cyanophenol (1.0 mmol, 1.0 eq.).

  • Add anhydrous potassium carbonate (2.0 mmol, 2.0 eq.).

  • Add anhydrous DMF (20 mL) to the flask.

  • Stir the mixture at room temperature for 15 minutes to ensure good dispersion.

  • Add this compound (1.2 mmol, 1.2 eq.) to the reaction mixture dropwise.

  • Attach a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 24 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure N-(2,3-dimethylbutyl)-4-amino-3-cyanophenol.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Reaction Scheme

cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product r1 4-Amino-3-cyanophenol reagents K₂CO₃, DMF 80 °C, 24h r1->reagents r2 This compound r2->reagents p1 N-(2,3-dimethylbutyl)-4-amino-3-cyanophenol reagents->p1

Caption: General reaction scheme for the N-alkylation of 4-amino-3-cyanophenol.

Experimental Workflow

start Start reactants Combine 4-amino-3-cyanophenol, K₂CO₃, and DMF start->reactants add_alkyl_halide Add this compound reactants->add_alkyl_halide heat Heat to 80 °C for 24h add_alkyl_halide->heat workup Aqueous workup and extraction with Ethyl Acetate heat->workup purification Column Chromatography workup->purification product Pure Product purification->product end End product->end

Caption: Experimental workflow for the synthesis of the pharmaceutical intermediate.

Representative Signaling Pathway: EGFR Inhibition

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, upon activation by its ligand (e.g., EGF), initiates a signaling cascade that promotes cell proliferation and survival.[3][5] In many cancers, EGFR is overactive, leading to uncontrolled cell growth. The hypothetical TKI synthesized using the 2,3-dimethylbutyl intermediate would aim to block the ATP-binding site of EGFR, thereby inhibiting its kinase activity and downstream signaling.

EGF EGF EGFR EGFR EGF->EGFR Binds ADP ADP EGFR->ADP Ras Ras EGFR->Ras Activates TKI Hypothetical TKI (with 2,3-dimethylbutyl group) TKI->EGFR Inhibits ATP ATP ATP->EGFR Phosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: EGFR signaling pathway and the inhibitory action of a hypothetical TKI.

References

Application Notes and Protocols: Synthesis of 2,3-Dimethylbutanenitrile via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and a proposed experimental protocol for the synthesis of 2,3-dimethylbutanenitrile (B105105) from 1-bromo-2,3-dimethylbutane and sodium cyanide. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. However, the substrate, this compound, presents significant steric hindrance at the carbon adjacent to the reaction center, which poses a considerable challenge to the backside attack characteristic of the SN2 mechanism.[1][2] Consequently, reaction conditions must be carefully optimized to favor the desired substitution product over potential elimination byproducts.

The resulting product, 2,3-dimethylbutanenitrile, is a valuable intermediate in organic synthesis. The nitrile functional group is a versatile precursor to a variety of other functionalities essential in medicinal chemistry, including amines, carboxylic acids, and amides.[3][4] The incorporation of sterically hindered aliphatic nitrile motifs can be a strategic approach in drug design to modulate physicochemical properties, enhance metabolic stability, and explore novel chemical space.[5][6] For instance, nitrile-containing compounds are found in over 30 approved pharmaceuticals, highlighting their importance in drug development.[7] Derivatives of 2,3-dimethylbutanenitrile, such as 2-amino-2,3-dimethylbutanenitrile, are precursors for chiral ligands and are used in the synthesis of agrochemicals like imidazolinone herbicides.[8]

Reaction Mechanism and Considerations

The reaction proceeds via an SN2 mechanism where the cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon atom bearing the bromine atom.[9] This occurs in a single, concerted step involving a backside attack, leading to the displacement of the bromide ion and inversion of stereochemistry if the carbon were chiral.[1]

A primary challenge in this synthesis is the steric bulk of the 2,3-dimethylbutyl (B1248744) group. The methyl groups on the carbon adjacent to the electrophilic center impede the approach of the nucleophile, which can significantly decrease the reaction rate.[1][2] To overcome this, the use of a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) is highly recommended. DMSO effectively solvates the sodium cation, leaving the cyanide anion "naked" and more nucleophilic, thus increasing the reaction rate.[9] Elevated temperatures are also likely necessary to provide sufficient energy to overcome the activation barrier imposed by steric hindrance.[3]

A potential side reaction is E2 elimination, where the cyanide ion acts as a base, abstracting a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of an alkene. While cyanide is a relatively weak base, the sterically hindered nature of the substrate can make elimination more competitive.[10] Careful control of reaction temperature and the use of a non-basic nucleophile source are crucial to minimize this pathway.

Proposed Experimental Protocol

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation or column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (1.2 - 1.5 equivalents) and anhydrous dimethyl sulfoxide (DMSO).

  • Heating: Gently heat the mixture to 70-90 °C with vigorous stirring to ensure the sodium cyanide is well suspended.

  • Addition of Substrate: Slowly add this compound (1.0 equivalent) to the heated suspension dropwise over 15-30 minutes.

  • Reaction: Maintain the reaction mixture at 70-90 °C and continue stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Due to the steric hindrance, the reaction may require an extended period (e.g., 12-48 hours).

  • Work-up:

    • Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a larger beaker containing deionized water. This will precipitate any unreacted sodium cyanide and dissolve the DMSO.

    • Transfer the aqueous mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash them thoroughly with brine (2-3 times) to remove any residual DMSO.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • The crude 2,3-dimethylbutanenitrile can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Safety Precautions:

  • Sodium cyanide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide antidote kit readily available and be trained in its use.

  • DMSO can enhance the absorption of chemicals through the skin. Avoid skin contact.

  • This compound is a halogenated hydrocarbon and should be handled in a fume hood.

Data Presentation

Table 1: Physicochemical Properties of Reactant and Product

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
Reactant This compoundC₆H₁₃Br165.0730540-31-9
Product 2,3-dimethylbutanenitrileC₆H₁₁N97.1620654-44-8

Table 2: Proposed Reaction Conditions and Expected Outcome

ParameterValue/ConditionRationale
Stoichiometry (NaCN:Substrate) 1.2 - 1.5 : 1Use of excess nucleophile to drive the reaction to completion.
Solvent Anhydrous DMSOPolar aprotic solvent to enhance nucleophilicity of CN⁻.
Temperature 70 - 90 °CTo overcome the activation energy barrier due to steric hindrance.
Reaction Time 12 - 48 hours (monitor)Steric hindrance is expected to slow the reaction rate significantly.
Plausible Yield ModerateDue to the sterically hindered nature of the substrate, yields may not be high.

Table 3: Spectroscopic Data for 2,3-Dimethylbutanenitrile

Spectroscopic TechniqueKey Features
¹H NMR Complex multiplets for the aliphatic protons.
¹³C NMR Characteristic peak for the nitrile carbon (~120 ppm) and distinct signals for the aliphatic carbons.
IR Spectroscopy Strong, sharp absorption band for the C≡N stretch around 2240-2260 cm⁻¹. C-H stretching and bending vibrations for the alkyl groups.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the product.

Visualizations

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products NC- NC⁻ TS [NCδ⁻---C---Brδ⁻] NC-->TS Backside Attack Substrate This compound Substrate->TS Product 2,3-dimethylbutanenitrile TS->Product Bond Formation Br- Br⁻ TS->Br- Leaving Group Departure

Caption: SN2 reaction mechanism for the synthesis of 2,3-dimethylbutanenitrile.

Experimental_Workflow A 1. Reaction Setup - Add NaCN and anhydrous DMSO to flask - Heat to 70-90 °C B 2. Substrate Addition - Slowly add this compound A->B C 3. Reaction - Stir at 70-90 °C for 12-48 h - Monitor by TLC/GC-MS B->C D 4. Work-up - Cool and pour into water - Extract with diethyl ether C->D E 5. Washing & Drying - Wash organic layer with brine - Dry over MgSO₄ D->E F 6. Purification - Concentrate under reduced pressure - Purify by distillation or chromatography E->F G Product 2,3-dimethylbutanenitrile F->G

Caption: Proposed experimental workflow for the synthesis of 2,3-dimethylbutanenitrile.

References

Synthesis of 2,3-Dimethylbutane Derivatives from 1-Bromo-2,3-dimethylbutane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various 2,3-dimethylbutane (B166060) derivatives starting from 1-bromo-2,3-dimethylbutane. The protocols are based on established synthetic transformations and are intended to serve as a comprehensive guide for laboratory practice.

Introduction

This compound is a versatile alkyl halide that can serve as a precursor for a range of 2,3-dimethylbutane derivatives. Its structure, featuring a primary bromide, allows for facile nucleophilic substitution and organometallic reagent formation. These derivatives are valuable building blocks in medicinal chemistry and materials science, offering a sterically hindered and lipophilic scaffold for the design of novel molecules. This document outlines key synthetic pathways, including nucleophilic substitution and Grignard reagent formation, to access a variety of functionalized 2,3-dimethylbutane compounds.

I. Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of organic synthesis, allowing for the direct replacement of the bromide in this compound with a variety of nucleophiles. This approach provides access to a diverse set of derivatives, including nitriles, azides, and ethers.

A. Synthesis of 2,3-Dimethylbutanenitrile

The introduction of a nitrile group is a valuable transformation, as the nitrile can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of heterocyclic compounds. The reaction of this compound with a cyanide salt, typically sodium cyanide, in a polar aprotic solvent is an effective method for the synthesis of 2,3-dimethylbutanenitrile.[1]

Experimental Protocol: Synthesis of 2,3-Dimethylbutanenitrile

This protocol is based on analogous nucleophilic substitution reactions.[1]

Reagent/SolventMolar Eq.MW ( g/mol )Amount
This compound1.0165.07(e.g., 1.65 g, 10 mmol)
Sodium Cyanide (NaCN)1.249.01(e.g., 0.59 g, 12 mmol)
Dimethyl Sulfoxide (B87167) (DMSO)--(e.g., 20 mL)

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and dimethyl sulfoxide (DMSO).

  • Carefully add sodium cyanide to the stirred solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Heat the reaction mixture to 90-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 50 mL of water.

  • Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Combine the organic extracts and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 2,3-dimethylbutanenitrile.

Expected Yield: 60-70%

DOT Diagram: Synthesis of 2,3-Dimethylbutanenitrile

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product This compound This compound 2,3-Dimethylbutanenitrile 2,3-Dimethylbutanenitrile This compound->2,3-Dimethylbutanenitrile NaCN Sodium Cyanide NaCN->2,3-Dimethylbutanenitrile DMSO DMSO DMSO->this compound Heat 90-100 °C Heat->this compound

Caption: Nucleophilic substitution of this compound.

B. Synthesis of 2,3-Dimethylbutyl (B1248744) Azide (B81097)

Alkyl azides are versatile intermediates that can be reduced to primary amines or used in "click chemistry" reactions. The synthesis of 2,3-dimethylbutyl azide can be achieved through the reaction of this compound with sodium azide.

Experimental Protocol: Synthesis of 2,3-Dimethylbutyl Azide

This protocol is based on standard procedures for the synthesis of alkyl azides.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
This compound1.0165.07(e.g., 1.65 g, 10 mmol)
Sodium Azide (NaN₃)1.565.01(e.g., 0.98 g, 15 mmol)
Dimethylformamide (DMF)--(e.g., 20 mL)

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound in dimethylformamide (DMF).

  • Add sodium azide to the solution. Caution: Sodium azide is highly toxic and can be explosive. Handle with extreme care.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into 50 mL of water and extract with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to avoid decomposition of the azide.

  • The crude 2,3-dimethylbutyl azide is often used in the next step without further purification.

Expected Yield: 80-90% (crude)

II. Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent from this compound opens up a vast array of synthetic possibilities for carbon-carbon bond formation. The resulting 2,3-dimethylbutylmagnesium bromide is a potent nucleophile that can react with a variety of electrophiles.

A. Formation of 2,3-Dimethylbutylmagnesium Bromide

The Grignard reagent is prepared by reacting this compound with magnesium turnings in an anhydrous ether solvent.[2][3]

Experimental Protocol: Formation of 2,3-Dimethylbutylmagnesium Bromide

This protocol follows general procedures for Grignard reagent formation.[2][3]

Reagent/SolventMolar Eq.MW ( g/mol )Amount
Magnesium Turnings1.224.31(e.g., 0.29 g, 12 mmol)
This compound1.0165.07(e.g., 1.65 g, 10 mmol)
Anhydrous Diethyl Ether--(e.g., 20 mL)
Iodinecatalytic253.81(a small crystal)

Procedure:

  • Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place the magnesium turnings and a small crystal of iodine in the flask.

  • Gently heat the flask with a heat gun under a stream of nitrogen to activate the magnesium.

  • Allow the flask to cool to room temperature.

  • Dissolve this compound in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium turnings. The reaction should initiate, as indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be necessary.

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution is ready for use in subsequent reactions.

DOT Diagram: Grignard Reagent Formation Workflow

G cluster_setup Apparatus Setup cluster_reagents Reagents cluster_procedure Procedure cluster_product Product Flask Flame-dried 3-neck flask Activate Activate Mg with heat under N₂ Flask->Activate Condenser Reflux Condenser Funnel Dropping Funnel Initiate Initiate reaction with a small amount of bromide Funnel->Initiate Nitrogen Nitrogen Inlet Mg Magnesium Turnings Mg->Activate Iodine Iodine (catalyst) Iodine->Activate Bromide This compound in Anhydrous Ether Bromide->Funnel Activate->Initiate Add Dropwise addition of remaining bromide Initiate->Add Stir Stir at room temperature Add->Stir Grignard 2,3-Dimethylbutylmagnesium Bromide Solution Stir->Grignard

Caption: Workflow for the preparation of 2,3-dimethylbutylmagnesium bromide.

B. Reaction with Carbon Dioxide to form 3,4-Dimethylpentanoic Acid

The Grignard reagent can be carboxylated by reaction with solid carbon dioxide (dry ice) to produce a carboxylic acid.

Experimental Protocol: Synthesis of 3,4-Dimethylpentanoic Acid

This protocol is based on general procedures for the carboxylation of Grignard reagents.[4]

Reagent/SolventMolar Eq.MW ( g/mol )Amount
2,3-Dimethylbutylmagnesium Bromide1.0-(from 10 mmol scale)
Dry Ice (CO₂)excess44.01(e.g., ~20 g)
Diethyl Ether--(for transfer)
6M Hydrochloric Acid--(to acidify)

Procedure:

  • Crush dry ice into a fine powder and place it in a beaker.

  • Slowly pour the prepared Grignard solution onto the crushed dry ice with vigorous stirring. Use additional anhydrous diethyl ether to rinse the reaction flask and transfer all of the Grignard reagent.

  • Allow the mixture to warm to room temperature, during which the excess dry ice will sublime.

  • Slowly add 6M hydrochloric acid to the reaction mixture until the solution becomes acidic (test with litmus (B1172312) paper) and all the magnesium salts have dissolved.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 3,4-dimethylpentanoic acid.

Expected Yield: 70-80%

III. Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for the preparation of ethers via an SN2 reaction between an alkoxide and an alkyl halide.[5][6][7][8] this compound, being a primary alkyl halide, is a suitable substrate for this reaction.

Experimental Protocol: Synthesis of a 2,3-Dimethylbutyl Ether (General Procedure)

This is a general protocol that can be adapted for various alkoxides.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
Alcohol (R-OH)1.0-(e.g., 10 mmol)
Sodium Hydride (NaH, 60% in mineral oil)1.124.00(e.g., 0.44 g, 11 mmol)
Anhydrous Tetrahydrofuran (THF)--(e.g., 20 mL)
This compound1.0165.07(e.g., 1.65 g, 10 mmol)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the alcohol in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution. Caution: Sodium hydride is a flammable solid and reacts violently with water. Handle with care.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide.

  • Re-cool the solution to 0 °C and add this compound dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated to reflux if necessary to drive it to completion.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of water.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ether by column chromatography or distillation.

Expected Yield: 50-70%

DOT Diagram: Williamson Ether Synthesis Logical Flow

G cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: Nucleophilic Substitution (SN2) Alcohol Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻Na⁺) Alcohol->Alkoxide Base Strong Base (e.g., NaH) Base->Alkoxide Ether 2,3-Dimethylbutyl Ether (R-O-CH₂-CH(CH₃)CH(CH₃)₂) Alkoxide->Ether Bromide This compound Bromide->Ether

Caption: Logical workflow of the Williamson ether synthesis.

Summary of Synthesized Derivatives

Starting MaterialReagentsProductReaction Type
This compoundSodium Cyanide, DMSO2,3-DimethylbutanenitrileNucleophilic Substitution
This compoundSodium Azide, DMF2,3-Dimethylbutyl AzideNucleophilic Substitution
This compoundMg, Ether; then CO₂; then H₃O⁺3,4-Dimethylpentanoic AcidGrignard Reaction
This compoundR-OH, NaH, THF2,3-Dimethylbutyl EtherWilliamson Ether Synthesis

Disclaimer

These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, must be observed at all times. The toxicity and hazards of all reagents should be reviewed prior to their use. The provided yields are estimates and may vary depending on the specific reaction conditions and the purity of the reagents.

References

Application Notes: Electrophilic Addition Reactions for the Synthesis of Brominated Dimethylbutanes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of halogenated alkanes is a cornerstone of organic chemistry, providing versatile intermediates for further functionalization in agrochemicals, pharmaceuticals, and materials science. Among these, brominated alkanes are particularly valuable due to the bromine atom's excellent leaving group ability. This document details the electrophilic addition reactions of hydrogen bromide (HBr) to precursors of 1-bromo-2,3-dimethylbutane, namely 2,3-dimethyl-1-butene (B117154) and 3,3-dimethyl-1-butene (B1661986). We will explore the underlying principles of Markovnikov and anti-Markovnikov additions, the critical role of carbocation rearrangements, and provide detailed protocols for these transformations.

Theoretical Background

Electrophilic addition to alkenes is a fundamental reaction class where the electron-rich double bond of an alkene attacks an electrophile. When adding HBr, the reaction can proceed through two primary mechanisms, leading to different constitutional isomers.

  • Markovnikov's Rule: In the absence of peroxides, the addition of HBr to an unsymmetrical alkene proceeds via a carbocation intermediate. Markovnikov's rule states that the hydrogen atom will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, while the bromine atom will add to the more substituted carbon.[1][2] This regioselectivity is dictated by the formation of the most stable carbocation intermediate (tertiary > secondary > primary).[1][3]

  • Carbocation Rearrangements: A key feature of reactions involving carbocation intermediates is their propensity to rearrange to a more stable form if possible.[4][5] This can occur through a 1,2-hydride shift or a 1,2-alkyl (e.g., methyl) shift, where a hydrogen or alkyl group, respectively, migrates from an adjacent carbon to the positively charged carbon.[4][5][6] This process is rapid and can lead to products with a different carbon skeleton than the starting material.[7]

  • Anti-Markovnikov Addition (Free-Radical Mechanism): In the presence of peroxides (ROOR), heat, or UV light, the addition of HBr proceeds via a free-radical chain reaction.[8][9] This mechanism exhibits opposite regioselectivity to the electrophilic addition, resulting in the anti-Markovnikov product where the bromine atom adds to the least substituted carbon of the double bond.[8][10][11] This is because the reaction proceeds through the most stable carbon radical intermediate.[9] It is important to note that this radical pathway is specific to HBr; HCl and HI do not typically undergo anti-Markovnikov addition under these conditions.[11]

Reaction Pathways and Mechanisms

Electrophilic Addition of HBr to 2,3-Dimethyl-1-butene

The reaction of 2,3-dimethyl-1-butene with HBr follows Markovnikov's rule. The initial protonation of the double bond can form either a primary or a tertiary carbocation. The tertiary carbocation is significantly more stable and forms preferentially, leading to the major product, 2-bromo-2,3-dimethylbutane (B3344068).

G cluster_0 Reaction Scheme cluster_1 Mechanism 2,3-Dimethyl-1-butene 2,3-Dimethyl-1-butene 2-Bromo-2,3-dimethylbutane 2-Bromo-2,3-dimethylbutane 2,3-Dimethyl-1-butene->2-Bromo-2,3-dimethylbutane HBr A 2,3-Dimethyl-1-butene B Tertiary Carbocation Intermediate A->B + H⁺ C 2-Bromo-2,3-dimethylbutane (Major Product) B->C + Br⁻

Caption: Electrophilic addition of HBr to 2,3-dimethyl-1-butene.

Electrophilic Addition of HBr to 3,3-Dimethyl-1-butene with Rearrangement

The addition of HBr to 3,3-dimethyl-1-butene is a classic example of a reaction involving carbocation rearrangement.[5][7] Initial protonation according to Markovnikov's rule forms a secondary carbocation. A subsequent, rapid 1,2-methyl shift results in a more stable tertiary carbocation.[5][7] Nucleophilic attack by the bromide ion on this rearranged carbocation yields the major product, 2-bromo-2,3-dimethylbutane.[12]

G start 3,3-Dimethyl-1-butene step1 Protonation of Alkene start->step1 intermediate1 Secondary Carbocation step1->intermediate1 + H⁺ step2 1,2-Methyl Shift (Rearrangement) intermediate1->step2 intermediate2 Tertiary Carbocation (More Stable) step2->intermediate2 step3 Nucleophilic Attack by Br⁻ intermediate2->step3 product 2-Bromo-2,3-dimethylbutane (Major Product) step3->product + Br⁻

Caption: Workflow of HBr addition to 3,3-dimethyl-1-butene with rearrangement.

Synthesis of this compound via Anti-Markovnikov Addition

To synthesize the target compound, this compound, an anti-Markovnikov addition of HBr is required. This can be achieved by reacting 2,3-dimethyl-1-butene with HBr in the presence of a radical initiator like benzoyl peroxide. The bromine radical adds to the less substituted carbon of the double bond to form the more stable tertiary radical intermediate, which then abstracts a hydrogen atom from HBr to yield the final product.

G cluster_initiation Initiation cluster_propagation Propagation ROOR ROOR 2 RO• 2 RO• ROOR->2 RO• Heat/Light RO• RO• Br• Br• RO•->Br• + HBr Alkene 2,3-Dimethyl-1-butene Tertiary Radical Tertiary Radical Intermediate Alkene->Tertiary Radical + Br• Product This compound Tertiary Radical->Product + HBr Product->Br• regenerates

Caption: Free-radical mechanism for the anti-Markovnikov addition of HBr.

Data Presentation

The expected major and minor products from the electrophilic addition of HBr to the precursor alkenes are summarized below.

Starting AlkeneReaction ConditionsMajor ProductMinor Product(s)Theoretical Basis
2,3-Dimethyl-1-buteneHBr (in inert solvent)2-Bromo-2,3-dimethylbutaneThis compoundMarkovnikov's Rule (via tertiary carbocation)
3,3-Dimethyl-1-buteneHBr (in inert solvent)2-Bromo-2,3-dimethylbutane2-Bromo-3,3-dimethylbutaneCarbocation Rearrangement (1,2-methyl shift)
2,3-Dimethyl-1-buteneHBr, Peroxides (ROOR)This compoundNone expected in significant amountsAnti-Markovnikov Addition (via tertiary radical)

Experimental Protocols

The following are generalized protocols for the synthesis of brominated alkanes from alkene precursors.

Protocol 1: Synthesis of 2-Bromo-2,3-dimethylbutane via Markovnikov Addition

Objective: To synthesize 2-bromo-2,3-dimethylbutane by the electrophilic addition of HBr to 2,3-dimethyl-1-butene.

Materials:

  • 2,3-dimethyl-1-butene

  • 48% aqueous hydrobromic acid (HBr) or HBr gas

  • Anhydrous calcium chloride or magnesium sulfate

  • Dichloromethane (or other inert solvent)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer, separatory funnel

Procedure:

  • In a well-ventilated fume hood, place 2,3-dimethyl-1-butene (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and dissolved in a minimal amount of an inert solvent like dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add 48% aqueous HBr (1.2 eq) dropwise to the stirring solution over 30 minutes. If using HBr gas, bubble it through the solution while monitoring the reaction progress.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with deionized water (2x), saturated sodium bicarbonate solution (2x), and finally with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by fractional distillation to yield pure 2-bromo-2,3-dimethylbutane.

Protocol 2: Synthesis of this compound via Anti-Markovnikov Addition

Objective: To synthesize this compound via the free-radical addition of HBr to 2,3-dimethyl-1-butene.

Materials:

  • 2,3-dimethyl-1-butene

  • Hydrogen bromide (gas or in a non-polar solvent like pentane)

  • Benzoyl peroxide (or another radical initiator like AIBN)

  • Inert, non-polar solvent (e.g., pentane (B18724) or hexane)

  • Saturated sodium thiosulfate (B1220275) solution

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Anhydrous sodium sulfate

  • Round-bottom flask, gas inlet tube, UV lamp (optional), condenser, magnetic stirrer

Procedure:

  • In a fume hood, dissolve 2,3-dimethyl-1-butene (1.0 eq) in a dry, non-polar solvent (e.g., pentane) in a quartz or borosilicate round-bottom flask.

  • Add a catalytic amount of benzoyl peroxide (approx. 0.02 eq).

  • Cool the mixture to 0 °C.

  • Slowly bubble dry HBr gas through the stirring solution. For initiation, the reaction mixture can be irradiated with a UV lamp or gently heated.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Once the reaction is complete, stop the HBr flow and purge the system with nitrogen.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium thiosulfate solution to remove any remaining peroxides, followed by saturated sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting this compound by vacuum distillation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 1-Bromo-2,3-dimethylbutane. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in this synthetic process.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis via Free Radical Bromination of 2,3-dimethylbutane (B166060)

Question 1: I performed a free radical bromination of 2,3-dimethylbutane and obtained a mixture of products instead of pure this compound. Why did this happen?

Answer: The free radical bromination of 2,3-dimethylbutane can lead to a mixture of monobrominated isomers, and potentially dibrominated products.[1][2] The reaction proceeds via the formation of a radical intermediate, and bromine can substitute hydrogen atoms at different positions on the alkane.[1][3] 2,3-dimethylbutane has both primary (1°) and tertiary (3°) hydrogens. While bromination is selective for the more stable tertiary radical, substitution at the primary position still occurs, leading to the formation of this compound.[4] The major monobrominated product is typically 2-bromo-2,3-dimethylbutane (B3344068) due to the higher stability of the tertiary radical intermediate.[1][2]

Question 2: How can I minimize the formation of isomeric and di-substituted side products?

Answer: To improve the selectivity for this compound and minimize side products, consider the following strategies:

  • Control Stoichiometry: Use a molar excess of 2,3-dimethylbutane relative to bromine. This increases the probability that a bromine radical will encounter an unreacted alkane molecule rather than a monobrominated product, thus reducing the formation of dibrominated side products.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity of halogenation, favoring the most stable radical intermediate.

  • Alternative Reagents: While Br₂ with UV light is common, other brominating agents might offer different selectivities. However, for alkanes, the options are limited.

Question 3: What are the likely structures of the dibrominated side products?

Answer: If the reaction is allowed to proceed with a higher concentration of bromine or for a longer duration, dibrominated products can form. The most likely structure for a dibrominated product would be 2,3-dibromo-2,3-dimethylbutane, where a second bromine atom has substituted the other tertiary hydrogen.[2]

Product Type Structure Name Reason for Formation
Desired Product This compoundSubstitution of a primary hydrogen.
Major Side Product 2-Bromo-2,3-dimethylbutaneSubstitution of a more stable tertiary hydrogen.[1][2]
Potential Side Product Dibromo-2,3-dimethylbutanesFurther reaction of monobrominated products.[1][2]
Synthesis via Hydrobromination of 2,3-dimethyl-1-butene (B117154)

Question 1: I attempted to synthesize this compound by adding HBr to 2,3-dimethyl-1-butene, but I obtained a different isomer as the major product. What happened?

Answer: The addition of HBr to an alkene typically follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon with more hydrogen atoms, and the bromide adds to the more substituted carbon.[5] In the case of 2,3-dimethyl-1-butene, this would initially form a secondary carbocation. However, this secondary carbocation is prone to rearrangement to a more stable tertiary carbocation through a hydride shift.[6] The subsequent attack by the bromide ion on this rearranged carbocation leads to the formation of 2-bromo-2,3-dimethylbutane as the major product, not this compound.[5][7][8] This phenomenon is a common occurrence in reactions involving carbocation intermediates.[9][10][11][12]

Question 2: How can I synthesize this compound from 2,3-dimethyl-1-butene?

Answer: To obtain the anti-Markovnikov product, this compound, the addition of HBr must be carried out in the presence of peroxides (e.g., benzoyl peroxide). This initiates a free-radical addition mechanism, which results in the bromine atom adding to the less substituted carbon.

Reaction Condition Mechanism Major Product
HBr alone Electrophilic Addition (with carbocation rearrangement)2-Bromo-2,3-dimethylbutane[5][7]
HBr with peroxides Free Radical AdditionThis compound

Experimental Protocols

Protocol 1: Free Radical Bromination of 2,3-dimethylbutane

  • Materials: 2,3-dimethylbutane, Bromine (Br₂), UV lamp.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place an excess of 2,3-dimethylbutane.

    • Cool the flask in an ice bath.

    • Slowly add a stoichiometric amount of bromine from the dropping funnel.

    • Irradiate the reaction mixture with a UV lamp to initiate the reaction.

    • Continue the reaction until the red-brown color of bromine disappears.

    • Wash the reaction mixture with a dilute solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Fractionally distill the product to separate the isomeric bromobutanes.

Protocol 2: Anti-Markovnikov Hydrobromination of 2,3-dimethyl-1-butene

  • Materials: 2,3-dimethyl-1-butene, Hydrogen bromide (HBr), Benzoyl peroxide (or another radical initiator).

  • Procedure:

    • Dissolve 2,3-dimethyl-1-butene in a suitable solvent (e.g., pentane) in a reaction vessel.

    • Add a small amount of a radical initiator like benzoyl peroxide.

    • Bubble HBr gas through the solution, or add a solution of HBr in a non-polar solvent.

    • Maintain the reaction at a suitable temperature (often initiated with gentle heating or UV light, then proceeding exothermically).

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, wash the reaction mixture with a dilute aqueous base (e.g., sodium bicarbonate) to neutralize excess HBr, followed by water.

    • Dry the organic layer and remove the solvent under reduced pressure.

    • Purify the resulting this compound by distillation.

Visualizations

TroubleshootingWorkflow start Start Synthesis of This compound synthesis_route Choose Synthesis Route start->synthesis_route alkane_bromination Free Radical Bromination of 2,3-dimethylbutane synthesis_route->alkane_bromination Alkane alkene_hydrobromination Hydrobromination of 2,3-dimethyl-1-butene synthesis_route->alkene_hydrobromination Alkene issue_alkane Issue: Low yield or mixture of isomers? alkane_bromination->issue_alkane issue_alkene Issue: Wrong isomer formed (2-bromo instead of 1-bromo)? alkene_hydrobromination->issue_alkene solution_alkane Troubleshooting: - Use excess alkane - Control temperature - Purify by fractional distillation issue_alkane->solution_alkane Yes end_product Desired Product: This compound issue_alkane->end_product No solution_alkane->end_product solution_alkene Troubleshooting: - Ensure presence of peroxides for anti-Markovnikov addition issue_alkene->solution_alkene Yes issue_alkene->end_product No solution_alkene->end_product

Caption: Troubleshooting workflow for the synthesis of this compound.

ReactionPathway cluster_main Addition of HBr to 2,3-dimethyl-1-butene cluster_markovnikov Markovnikov Pathway (No Peroxides) cluster_antimarkovnikov Anti-Markovnikov Pathway (With Peroxides) start 2,3-dimethyl-1-butene + HBr sec_carbocation Secondary Carbocation start->sec_carbocation Electrophilic Attack radical_intermediate Primary Radical start->radical_intermediate Radical Addition rearrangement Hydride Shift sec_carbocation->rearrangement tert_carbocation Tertiary Carbocation (More Stable) rearrangement->tert_carbocation product_rearranged 2-Bromo-2,3-dimethylbutane (Major Product) tert_carbocation->product_rearranged + Br- product_desired This compound (Desired Product) radical_intermediate->product_desired + HBr

Caption: Reaction pathways for the hydrobromination of 2,3-dimethyl-1-butene.

References

Technical Support Center: Purification of 1-Bromo-2,3-dimethylbutane by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-bromo-2,3-dimethylbutane by distillation. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the distillation of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
No product distilling over at the expected temperature (approx. 147°C). 1. System leak (not reaching adequate vacuum if performing vacuum distillation).2. Thermometer bulb placed incorrectly.3. Insufficient heating.4. Blockage in the distillation path.1. Check all joints and connections for a proper seal. Re-grease joints if necessary.2. Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.3. Gradually increase the heating mantle temperature. Ensure the heating mantle is in good contact with the flask.4. Allow the apparatus to cool, then inspect for any blockages.
Distillate is cloudy. 1. Presence of water.1. Ensure the crude product was thoroughly dried with a suitable drying agent (e.g., anhydrous MgSO₄ or CaCl₂) before distillation.2. Check for leaks that could introduce atmospheric moisture.
Boiling point is significantly lower than 147°C. 1. Presence of a volatile impurity, likely 2,3-dimethyl-1-butene (B117154) (b.p. 56-57°C).[1][2][3][4][5]2. System pressure is lower than atmospheric pressure (if not performing vacuum distillation).1. Collect the low-boiling fraction separately until the temperature rises to the boiling point of the desired product.2. Ensure the system is open to the atmosphere (if performing atmospheric distillation).
Boiling point is slightly lower than expected and purification is poor. 1. Incomplete removal of the starting material, 2,3-dimethyl-1-butanol (b.p. approx. 142°C).[6][7]1. Use a fractionating column to improve separation efficiency.2. Distill slowly to allow for better equilibration between liquid and vapor phases.
Boiling point is higher than expected. 1. Presence of a high-boiling impurity, such as bis(2,3-dimethylbutyl) ether.2. Thermometer is not calibrated.1. Continue distillation until the desired product is collected. The high-boiling impurity will remain in the distillation flask.2. Calibrate the thermometer using a substance with a known boiling point.
Distillation rate is too slow. 1. Insufficient heating.2. Poor insulation of the distillation column.1. Gradually increase the temperature of the heating mantle.2. Wrap the distillation head and fractionating column with glass wool or aluminum foil to minimize heat loss.
Bumping or uneven boiling. 1. Absence of boiling chips or a magnetic stir bar.1. Add a few boiling chips or a magnetic stir bar to the distillation flask before heating. Never add boiling chips to a hot liquid.

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in a typical synthesis of this compound from 2,3-dimethyl-1-butanol?

A1: The most common impurities are unreacted 2,3-dimethyl-1-butanol, the elimination product 2,3-dimethyl-1-butene, and the ether byproduct bis(2,3-dimethylbutyl) ether.

Q2: Is a simple distillation sufficient to purify this compound?

A2: Due to the close boiling point of the starting material, 2,3-dimethyl-1-butanol (approx. 142°C), a simple distillation may not provide adequate separation.[6][7] Fractional distillation is recommended for achieving high purity.[8][9][10]

Q3: How can I remove acidic impurities before distillation?

A3: Before distillation, the crude product should be washed with a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium carbonate (Na₂CO₃) solution to neutralize any residual acid (e.g., HBr).

Q4: What is the purpose of washing with water before drying?

A4: Washing with water removes any remaining water-soluble impurities, such as salts or the quenching solution used.

Q5: Can I use vacuum distillation for this purification?

A5: Yes, vacuum distillation can be used. This will lower the boiling point of the compound and can be useful if the compound is sensitive to higher temperatures. The exact boiling point will depend on the pressure.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compound C₆H₁₃Br165.07~147
2,3-Dimethyl-1-butanolC₆H₁₄O102.17~142[6][7]
2,3-Dimethyl-1-buteneC₆H₁₂84.1656-57[1][2][3][4][5]
bis(2,3-dimethylbutyl) etherC₁₂H₂₆O186.34>170 (estimated)

Experimental Protocols

Protocol 1: Pre-distillation Workup
  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Water

    • Brine (saturated NaCl solution)

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, CaCl₂).

  • Filter or decant the dried liquid to remove the drying agent.

Protocol 2: Fractional Distillation
  • Assemble a fractional distillation apparatus. A Vigreux column is suitable for this purpose.

  • Add the crude, dried this compound and a few boiling chips or a stir bar to the round-bottom flask.

  • Begin heating the flask gently.

  • Collect any low-boiling fractions (distilling below ~140°C). This will primarily be any residual 2,3-dimethyl-1-butene.

  • Slowly increase the heating to distill the main fraction at a steady rate, collecting the liquid that distills over at approximately 142-148°C. The temperature should remain constant during the collection of the pure product.

  • Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of liquid remains in the distillation flask.

Visualizations

Distillation_Workflow Experimental Workflow for Purification A Crude Product B Pre-distillation Workup (Washing and Drying) A->B C Fractional Distillation B->C D Low-boiling Impurities (e.g., 2,3-dimethyl-1-butene) C->D First Fraction E Pure this compound C->E Main Fraction F High-boiling Residue (e.g., ether, starting material) C->F Residue

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic Troubleshooting Distillation Issues Start Distillation Problem Occurs T_low Boiling Point Too Low? Start->T_low T_high Boiling Point Too High? T_low->T_high No Impurity_low Check for low-boiling impurities (e.g., alkene) T_low->Impurity_low Yes No_distillate No Distillate? T_high->No_distillate No Impurity_high Check for high-boiling impurities (e.g., ether) T_high->Impurity_high Yes Cloudy Cloudy Distillate? No_distillate->Cloudy No Check_heat_leak Check for leaks and insufficient heating No_distillate->Check_heat_leak Yes Check_water Check for moisture contamination Cloudy->Check_water Yes

Caption: Decision tree for troubleshooting common distillation problems.

References

Technical Support Center: Grignard Reaction with 1-Bromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered primary alkyl halide, 1-bromo-2,3-dimethylbutane, in Grignard reactions.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is failing to initiate. What are the common causes and how can I resolve this?

A1: Failure to initiate is a common hurdle in Grignard reactions, especially with sterically hindered alkyl halides. The primary reasons are typically an inactive magnesium surface and the presence of moisture.

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.

    • Solution: Magnesium Activation. It is crucial to activate the magnesium surface. Several methods can be employed:

      • Mechanical Activation: In an inert atmosphere, gently crush the magnesium turnings with a dry glass stirring rod to expose a fresh metal surface.

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension. The disappearance of the iodine's color or the evolution of gas (ethylene from 1,2-dibromoethane) indicates successful activation.

      • Pre-treatment: Washing the magnesium turnings with dilute acid to remove the oxide layer, followed by thorough drying, can also be effective.[1]

  • Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware, solvents, or the alkyl halide itself will quench the reagent as it forms, preventing the reaction from proceeding.

    • Solution: Rigorous Anhydrous Conditions. All glassware must be meticulously dried, either by oven-drying at high temperatures (e.g., >120°C) overnight or by flame-drying under a vacuum and cooling under an inert gas like nitrogen or argon. Solvents, typically diethyl ether or tetrahydrofuran (B95107) (THF), must be anhydrous.

Q2: I am observing a low yield of my desired product. What are the likely side reactions, and how can they be minimized?

A2: Low yields in the Grignard reaction of this compound can often be attributed to competing side reactions, which are exacerbated by the steric hindrance of the substrate.

  • Wurtz Coupling: The newly formed Grignard reagent can react with the starting this compound to form a dimer (2,3,6,7-tetramethyloctane).

    • Solution: Slow Addition and Dilution. To minimize this side reaction, add the solution of this compound to the magnesium turnings dropwise and use a higher volume of solvent. This maintains a low concentration of the alkyl halide in the reaction mixture, reducing the likelihood of it coupling with the Grignard reagent.

  • Elimination (E2 Reaction): Due to the steric bulk around the α-carbon, the Grignard reagent can act as a base, leading to the elimination of HBr and the formation of 2,3-dimethyl-1-butene.

    • Solution: Temperature Control. Lowering the reaction temperature can sometimes favor the desired Grignard formation over elimination. Maintaining a gentle reflux during the addition of the alkyl halide is a common practice.

  • Protonation of the Grignard Reagent: Any source of acidic protons in the reaction mixture, including trace amounts of water in the reagents or from the atmosphere, will protonate and destroy the Grignard reagent, forming 2,3-dimethylbutane.

    • Solution: Inert Atmosphere and Anhydrous Reagents. Ensure the entire reaction is conducted under a positive pressure of a dry, inert gas (nitrogen or argon). Use freshly distilled or high-purity anhydrous solvents and ensure the this compound is free of moisture.

Q3: What is the optimal solvent for preparing the Grignard reagent from this compound?

A3: Ethereal solvents are essential for the formation and stabilization of Grignard reagents. The lone pair of electrons on the oxygen atom of the ether coordinates with the magnesium, forming a soluble complex that stabilizes the organomagnesium species.[2][3]

  • Tetrahydrofuran (THF): THF is generally the preferred solvent for preparing Grignard reagents from less reactive or sterically hindered alkyl halides like this compound. Its higher solvating power compared to diethyl ether can help to facilitate the reaction.

  • Diethyl Ether: While a common solvent for many Grignard reactions, it may be less effective for this particular substrate due to the steric hindrance.

In all cases, the solvent must be strictly anhydrous.

Data Presentation

The yield of the Grignard reagent from this compound is highly dependent on the reaction conditions. The following table provides illustrative data on expected yields based on general trends for sterically hindered primary alkyl bromides.

Activation MethodSolventTemperature (°C)Typical Yield Range (%)Notes
Iodine CrystalDiethyl Ether35 (Reflux)40-60A common and straightforward activation method.
1,2-DibromoethaneDiethyl Ether35 (Reflux)50-70Often more effective than iodine for sluggish reactions.
Iodine CrystalTHF66 (Reflux)60-80THF's higher boiling point and solvating ability can improve yields.
Mechanical CrushingTHF66 (Reflux)65-85Exposing a fresh magnesium surface can be highly effective.

Note: These are estimated yields and can vary significantly based on experimental technique, purity of reagents, and scale of the reaction.

Experimental Protocols

Protocol 1: Preparation of 2,3-dimethylbutylmagnesium bromide

This protocol outlines a general procedure for the preparation of the Grignard reagent from this compound.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (or 1,2-dibromoethane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: Thoroughly flame-dry or oven-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Allow the apparatus to cool to room temperature under a stream of inert gas.

  • Magnesium Preparation: Place magnesium turnings (1.2 equivalents) into the reaction flask.

  • Initiation: Add a single small crystal of iodine to the magnesium. Add a small portion of the total anhydrous THF to the flask, just enough to cover the magnesium.

  • Addition of Alkyl Halide: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the remaining anhydrous THF. Add a small amount (approximately 5-10%) of this solution to the magnesium suspension.

  • Reaction Start: The reaction may have an induction period. Gentle warming with a heat gun may be necessary to initiate the reaction. The start of the reaction is indicated by the disappearance of the iodine color, bubbling, and a slight turbidity of the solution.

  • Grignard Reagent Formation: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture and maintain a gentle reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting cloudy, grey-brown solution is the Grignard reagent and should be used immediately in the subsequent reaction step.

Mandatory Visualization

Troubleshooting_Grignard_Reaction start Start Grignard Reaction with this compound check_initiation Does the reaction initiate? (e.g., color change, bubbling) start->check_initiation initiation_fail Initiation Failure check_initiation->initiation_fail No   initiation_success Reaction Initiated check_initiation->initiation_success  Yes check_moisture Check for Moisture: - Anhydrous solvents? - Dry glassware? initiation_fail->check_moisture check_mg_activity Check Mg Activity: - Fresh turnings? - Passivated surface? initiation_fail->check_mg_activity activate_mg Activate Magnesium: - Add Iodine crystal - Add 1,2-dibromoethane - Mechanically crush check_mg_activity->activate_mg activate_mg->start Retry monitor_reaction Monitor Reaction: - Gentle reflux? - Color change? initiation_success->monitor_reaction low_yield Low Yield monitor_reaction->low_yield No   good_yield Good Yield of Grignard Reagent monitor_reaction->good_yield  Yes check_wurtz Wurtz Coupling? (Dimer formation) low_yield->check_wurtz check_elimination Elimination? (Alkene formation) low_yield->check_elimination slow_addition Slow down alkyl halide addition check_wurtz->slow_addition slow_addition->monitor_reaction Optimize control_temp Control Temperature (gentle reflux) check_elimination->control_temp control_temp->monitor_reaction Optimize

Caption: Troubleshooting workflow for the Grignard reaction.

Grignard_Pathway start_materials This compound + Mg grignard_reagent 2,3-dimethylbutylmagnesium bromide (Desired Product) start_materials->grignard_reagent Desired Pathway (in ether or THF) elimination Elimination (E2) start_materials->elimination Base-promoted wurtz_coupling Wurtz Coupling grignard_reagent->wurtz_coupling + this compound protonation Protonation grignard_reagent->protonation + H₂O or other acidic protons wurtz_product 2,3,6,7-tetramethyloctane wurtz_coupling->wurtz_product elimination_product 2,3-dimethyl-1-butene elimination->elimination_product protonation_product 2,3-dimethylbutane protonation->protonation_product

Caption: Grignard reaction pathway and common side reactions.

References

Common impurities in 1-Bromo-2,3-dimethylbutane and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers and professionals working with 1-Bromo-2,3-dimethylbutane, focusing on common impurities and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthetically prepared this compound?

A1: The most common impurities in this compound typically arise from its synthesis, which is often the hydrobromination of 2,3-dimethyl-1-butene. The primary impurities to expect are:

  • 2-Bromo-2,3-dimethylbutane: This is a constitutional isomer and often the major byproduct of the synthesis. Its formation is favored due to the rearrangement of the secondary carbocation intermediate to a more stable tertiary carbocation during the reaction.[1]

  • Unreacted 2,3-dimethyl-1-butene: Incomplete reaction can leave residual starting alkene in the product.

  • Dibrominated byproducts: Although usually minor, small amounts of dibromobutane isomers can be formed.

  • Residual Acid (HBr): If not properly neutralized and washed, the product can contain traces of the hydrobromic acid used in the synthesis.

Q2: My NMR spectrum of this compound shows unexpected peaks. How can I identify the impurities?

A2: Unexpected peaks in the NMR spectrum are likely due to the presence of the impurities mentioned above. Here's how to distinguish them:

  • 2-Bromo-2,3-dimethylbutane: This isomer will have a distinct set of signals. Notably, it will lack the characteristic downfield doublet for the -CH2Br protons of the primary bromide. Instead, you would expect to see singlets or multiplets for the methyl groups in a different chemical shift environment.

  • 2,3-dimethyl-1-butene: The presence of vinylic protons will result in signals in the alkene region of the ¹H NMR spectrum (typically 4.5-6.0 ppm).

  • Residual HBr: This is an acidic proton and may appear as a broad singlet, which can be exchanged with D₂O.

For a definitive identification, it is recommended to use Gas Chromatography-Mass Spectrometry (GC-MS) to separate the components and obtain their mass spectra.

Q3: I observe a lower-than-expected yield after purification. What could be the cause?

A3: A lower-than-expected yield can be attributed to several factors during the workup and purification process:

  • Incomplete Reaction: The initial synthesis may not have gone to completion, leaving a significant amount of unreacted starting material.

  • Product Loss During Washing: Aggressive or incomplete phase separation during aqueous washes can lead to the loss of the organic product.

  • Inefficient Distillation: If the boiling points of the desired product and impurities are close, fractional distillation may not provide a clean separation, leading to the loss of product in mixed fractions.

  • Degradation: Although generally stable, prolonged heating during distillation can cause some decomposition of the alkyl halide.

Q4: Can I use a simple distillation to purify this compound?

A4: A simple distillation is generally not sufficient for purifying this compound, especially if significant amounts of the isomeric impurity, 2-bromo-2,3-dimethylbutane, are present. The boiling points of these isomers are likely to be very close, requiring the higher efficiency of fractional distillation for effective separation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Presence of Alkene Impurity Incomplete hydrobromination.Increase reaction time or ensure an excess of HBr during synthesis. To remove from the final product, consider a careful washing with a dilute solution of potassium permanganate (B83412) (note: this may cause some product loss).
High Isomer Content Carbocation rearrangement during synthesis.Optimize reaction conditions to favor the desired product, for example, by using a non-polar solvent. For purification, use high-efficiency fractional distillation.
Product is Acidic Incomplete neutralization of HBr.Wash the crude product with a saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is no longer acidic.
Product is Wet (Cloudy Appearance) Incomplete drying.Ensure the use of a sufficient amount of a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) and adequate contact time before filtration.
Poor Separation During Distillation Boiling points of product and impurities are too close.Use a longer fractionating column with a higher number of theoretical plates. Perform the distillation under reduced pressure to lower the boiling points and potentially increase the boiling point difference.

Experimental Protocols

Protocol 1: General Purification of Crude this compound
  • Acid Removal: Transfer the crude this compound to a separatory funnel. Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate and discard the aqueous layer. Repeat this washing step.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any remaining salts. Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) to the solution. Swirl the flask and let it stand for 10-15 minutes, or until the liquid is clear.

  • Filtration: Filter the dried organic layer into a round-bottom flask suitable for distillation.

  • Fractional Distillation: Assemble a fractional distillation apparatus. Carefully distill the liquid, collecting the fraction that boils at the expected temperature for this compound. It is advisable to collect several small fractions and analyze their purity by GC or NMR.

Data Presentation

Compound Molecular Weight ( g/mol ) Boiling Point (°C) (Estimated) Notes
This compound165.07145-147Desired Product
2-Bromo-2,3-dimethylbutane165.07140-143Isomeric Impurity
2,3-dimethyl-1-butene84.1657Unreacted Starting Material

Note: Boiling points are estimates based on similar structures and may vary with atmospheric pressure.

Visualization

Impurity_Troubleshooting_Workflow start Crude this compound wash_bicarb Wash with NaHCO3 Solution start->wash_bicarb check_acidic Aqueous Layer Acidic? wash_bicarb->check_acidic check_acidic->wash_bicarb Yes wash_water Wash with Water check_acidic->wash_water No dry Dry with Anhydrous MgSO4 wash_water->dry distill Fractional Distillation dry->distill analyze Analyze Purity (GC/NMR) distill->analyze pure_product Pure this compound analyze->pure_product Purity > 99% isomers_present Isomeric Impurities Present analyze->isomers_present Isomers Detected alkene_present Alkene Impurity Present analyze->alkene_present Alkene Detected redistill Re-distill with Higher Efficiency Column isomers_present->redistill alkene_present->wash_bicarb Consider further washing or re-synthesis optimization redistill->analyze

References

Technical Support Center: Optimizing 1-Bromo-2,3-dimethylbutane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Bromo-2,3-dimethylbutane.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic approaches to this compound are the free radical bromination of 2,3-dimethylbutane (B166060) and the hydrobromination of 2,3-dimethyl-1-butene (B117154). However, both methods present challenges in selectively obtaining the desired primary bromide.

Q2: Why is the yield of this compound often low in free radical bromination?

A2: Free radical bromination of 2,3-dimethylbutane typically results in a mixture of brominated isomers. The reaction favors the formation of the more stable tertiary radical, leading to 2-bromo-2,3-dimethylbutane (B3344068) as the major product.[1][2][3][4] The primary hydrogens are less reactive, resulting in a lower yield of the desired this compound.

Q3: What is the main challenge in synthesizing this compound via hydrobromination of 2,3-dimethyl-1-butene?

A3: The hydrobromination of 2,3-dimethyl-1-butene is governed by Markovnikov's rule, which predicts the formation of the more stable tertiary carbocation, leading to 2-bromo-2,3-dimethylbutane as the major product.[5][6][7] Furthermore, the intermediate secondary carbocation is prone to rearrangement to a more stable tertiary carbocation, which also leads to the formation of 2-bromo-2,3-dimethylbutane instead of the desired 1-bromo product.[8][9][10]

Q4: Are there alternative methods to improve the selectivity for this compound?

A4: To favor the formation of the anti-Markovnikov product, this compound, from 2,3-dimethyl-1-butene, a radical addition of HBr can be initiated in the presence of peroxides (e.g., benzoyl peroxide). This free radical mechanism proceeds via the more stable primary radical intermediate, leading to the desired product.

Troubleshooting Guides

Issue 1: Low Yield of this compound and Formation of Multiple Isomers in Free Radical Bromination
Possible Cause Troubleshooting Step Expected Outcome
Non-selective nature of free radical bromination.1. Control Reaction Temperature: Lowering the reaction temperature can slightly increase the selectivity for the primary bromide, although the effect may be minimal. 2. Use of N-Bromosuccinimide (NBS): Employing NBS in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) in a non-polar solvent like carbon tetrachloride can provide a low, constant concentration of bromine, which may improve selectivity for primary C-H bromination.Increased ratio of this compound to other isomers.
Over-bromination leading to di- and poly-brominated products.1. Control Stoichiometry: Use a molar excess of 2,3-dimethylbutane relative to the brominating agent. 2. Monitor Reaction Progress: Use GC-MS to monitor the reaction and stop it once the desired level of mono-bromination is achieved.Minimized formation of di- and poly-brominated byproducts.
Difficult separation of isomers.Fractional Distillation: Carefully perform fractional distillation. Due to the close boiling points of the isomers, a column with high theoretical plates is recommended.Isolation of a purer fraction of this compound.
Issue 2: Formation of the Undesired 2-Bromo-2,3-dimethylbutane via Hydrobromination
Possible Cause Troubleshooting Step Expected Outcome
Markovnikov addition of HBr.Initiate Radical Addition: Add a radical initiator such as benzoyl peroxide or use UV light to promote the anti-Markovnikov addition of HBr. The reaction should be carried out in a non-polar solvent and in the absence of air to prevent quenching of radicals.Formation of this compound as the major product.
Carbocation rearrangement.The formation of a carbocation intermediate is inherent to the ionic addition of HBr. To avoid this, the radical addition pathway must be favored.Suppression of the carbocation pathway and minimization of rearrangement products.[8][9][10]

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Synthesis MethodStarting MaterialReagentsMajor ProductTypical Yield of this compoundKey Challenges
Free Radical Bromination2,3-dimethylbutaneBr₂, light (hν)2-bromo-2,3-dimethylbutaneLowPoor regioselectivity, formation of multiple isomers.[1][2][3][4]
Hydrobromination (Ionic)2,3-dimethyl-1-buteneHBr2-bromo-2,3-dimethylbutaneVery LowMarkovnikov's rule, carbocation rearrangement.[5][6][7][8][9][10]
Hydrobromination (Radical)2,3-dimethyl-1-buteneHBr, Peroxides (ROOR)This compoundModerate to HighRequires careful control of radical conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Radical Hydrobromination of 2,3-dimethyl-1-butene
  • Materials:

    • 2,3-dimethyl-1-butene

    • Hydrogen bromide (gas or solution in acetic acid)

    • Benzoyl peroxide (radical initiator)

    • Anhydrous diethyl ether (solvent)

    • Sodium bicarbonate solution (5%)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, dissolve 2,3-dimethyl-1-butene in anhydrous diethyl ether.

    • Add a catalytic amount of benzoyl peroxide to the solution.

    • Bubble dry hydrogen bromide gas through the solution at 0 °C. Alternatively, add a solution of HBr in acetic acid dropwise.

    • Monitor the reaction progress using TLC or GC-MS.

    • Upon completion, quench the reaction by washing the mixture with a 5% sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation to obtain this compound.

Visualizations

experimental_workflow Experimental Workflow for Radical Hydrobromination reagents 1. Mix 2,3-dimethyl-1-butene, benzoyl peroxide, and ether reaction 2. Add HBr at 0°C reagents->reaction monitoring 3. Monitor reaction with GC-MS reaction->monitoring quench 4. Quench with NaHCO3 solution monitoring->quench extraction 5. Separate organic layer quench->extraction drying 6. Dry with MgSO4 extraction->drying purification 7. Purify by fractional distillation drying->purification product Pure this compound purification->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield of this compound check_method Identify Synthesis Method start->check_method free_radical Free Radical Bromination? check_method->free_radical hydrobromination Hydrobromination? check_method->hydrobromination fr_issue Issue: Poor Regioselectivity free_radical->fr_issue Yes hb_issue Issue: Markovnikov Product/Rearrangement hydrobromination->hb_issue Yes fr_solution Solution: Use NBS, control temperature fr_issue->fr_solution hb_solution Solution: Use radical initiator (peroxides) hb_issue->hb_solution

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Reactions of 1-Bromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromo-2,3-dimethylbutane. The focus is on preventing competing elimination (E2) reactions to favor the desired nucleophilic substitution (S(_N)2) product.

Frequently Asked Questions (FAQs)

Q1: Why is my S(_N)2 reaction with this compound producing a significant amount of the elimination byproduct (2,3-dimethyl-1-butene)?

A1: The formation of an alkene byproduct occurs through an E2 elimination pathway, which is highly competitive with the S(_N)2 reaction for this substrate. Although this compound is a primary alkyl halide, which typically favors S(_N)2 reactions, it is sterically hindered. The presence of two methyl groups on the carbon adjacent to the bromine-bearing carbon (the (\beta)-carbon) creates significant steric bulk. This bulkiness impedes the backside attack required for an S(_N)2 mechanism, making the E2 pathway more favorable.[1] Factors such as the use of a strong or bulky base, high temperatures, and protic solvents can further promote the E2 reaction.

Q2: What is the primary challenge in achieving a successful S(_N)2 reaction with this compound?

A2: The primary challenge is the severe steric hindrance. The structure of this compound is analogous to neopentyl bromide. Due to the bulky tert-butyl-like group adjacent to the primary bromide, the rate of S(_N)2 reaction is dramatically reduced. For comparison, neopentyl bromide reacts approximately 100,000 times slower than ethyl bromide in S(_N)2 reactions.[2] This slow reaction rate for S(_N)2 allows the competing E2 elimination to become a significant, and often major, reaction pathway.

Q3: How do I select an appropriate nucleophile to favor substitution over elimination?

A3: To favor the S(_N)2 pathway, it is crucial to use a nucleophile that is a weak base. Strong bases will preferentially abstract a proton from the (\beta)-carbon, leading to the E2 product. Good choices for S(_N)2 reactions with sterically hindered substrates are nucleophiles with high nucleophilicity but low basicity. Examples include:

  • Azide (B81097) ion (N(_3)

    ^{-}
    )

  • Cyanide ion (CN

    ^{-}
    )

  • Thiolates (RS

    ^{-}
    )

Strongly basic nucleophiles, such as alkoxides (e.g., ethoxide, tert-butoxide) and hydroxide (B78521) (OH

^{-}
), should be avoided as they will predominantly yield the E2 product.[1][3]

Q4: What is the optimal solvent for promoting the S(_N)2 reaction?

A4: Polar aprotic solvents are highly recommended for S(_N)2 reactions. These solvents, such as DMSO (dimethyl sulfoxide) , DMF (N,N-dimethylformamide) , and acetone (B3395972) , can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile. This leaves the nucleophile "naked" and more reactive, thus increasing the rate of the S(_N)2 reaction without significantly increasing its basicity.[1] In contrast, polar protic solvents (e.g., ethanol, water) will solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and favoring the E2 pathway.[1]

Q5: How does temperature affect the ratio of substitution to elimination products?

A5: Higher temperatures favor elimination over substitution.[1] Elimination reactions generally have a higher activation energy and result in an increase in the number of molecules in the products, leading to a more positive entropy change ((\Delta)S). According to the Gibbs free energy equation ((\Delta)G = (\Delta)H - T(\Delta)S), the T(\Delta)S term becomes more significant at higher temperatures, making elimination the more thermodynamically favorable pathway. Therefore, to maximize the S(_N)2 product, the reaction should be carried out at the lowest feasible temperature that still allows for a reasonable reaction rate.

Troubleshooting Guide: High Yield of Elimination Product

If you are observing a higher-than-expected yield of 2,3-dimethyl-1-butene, consider the following potential causes and recommended solutions.

Problem Possible Cause Recommended Solution
High E2 Product Yield The nucleophile is too basic or sterically bulky.Switch to a good nucleophile that is a weak base, such as sodium azide (NaN(_3)) or sodium cyanide (NaCN).[1]
The reaction temperature is too high.Conduct the reaction at a lower temperature (e.g., room temperature or below). Be aware that this will slow down the reaction rate, so longer reaction times may be necessary.[1]
An inappropriate solvent was used.Use a polar aprotic solvent like DMF, DMSO, or acetone to enhance the nucleophilicity of your reagent without increasing its basicity.[1]
The concentration of the nucleophile/base is too high.While a slight excess of the nucleophile is often used, a very high concentration of a basic nucleophile can favor the bimolecular E2 pathway. Use a moderate excess (e.g., 1.1-1.5 equivalents).

Data Presentation: Factors Influencing Reaction Outcome

Due to the extreme steric hindrance, quantitative yield data for S(_N)2 reactions of this compound are scarce in the literature. The following table summarizes the expected qualitative outcomes based on established principles for sterically hindered primary alkyl halides.

Reaction Condition Parameter Expected Major Product Rationale
Nucleophile Strong Base (e.g., NaOEt, t-BuOK)Elimination (E2)Strong bases readily abstract a (\beta)-proton, and the steric hindrance of the substrate makes S(_N)2 attack difficult.
Weak Base, Good Nucleophile (e.g., NaN(_3), NaCN)Substitution (S(_N)2)High nucleophilicity combined with low basicity favors the substitution pathway.[1]
Solvent Polar Protic (e.g., Ethanol, Water)Elimination (E2)The solvent solvates and deactivates the nucleophile through hydrogen bonding, hindering the S(_N)2 pathway.[1]
Polar Aprotic (e.g., DMSO, DMF)Substitution (S(_N)2)The solvent enhances the reactivity of the nucleophile, promoting the S(_N)2 reaction.[1]
Temperature HighElimination (E2)Elimination reactions are entropically favored and have a higher activation energy, thus being favored at higher temperatures.[1]
LowSubstitution (S(_N)2)Lower temperatures minimize the competing elimination reaction.

Experimental Protocols

Protocol: Maximizing the S(_N)2 Product with Sodium Azide

This protocol provides a general methodology for the reaction of this compound with sodium azide to favor the formation of 1-azido-2,3-dimethylbutane.

Materials:

  • This compound

  • Sodium azide (NaN(_3))

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Addition of Nucleophile: Add sodium azide (1.5 equivalents) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction progress should be monitored by TLC or GC-MS. Due to the steric hindrance of the substrate, the reaction may require an extended period (24-72 hours). Gentle heating (e.g., 40-50°C) can be applied to increase the rate, but be aware that this may also increase the amount of the E2 byproduct.

  • Workup:

    • Once the reaction is complete (or has reached equilibrium), cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent in vacuo using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography to isolate the desired 1-azido-2,3-dimethylbutane.

Mandatory Visualization

G sub This compound choice Decision Point sub->choice nuc Nucleophile nuc->choice cond Reaction Conditions cond->choice sn2_path Favors SN2 Pathway choice->sn2_path Weak Base Good Nucleophile Low Temperature Polar Aprotic Solvent e2_path Favors E2 Pathway choice->e2_path Strong/Bulky Base High Temperature Polar Protic Solvent sn2_prod Substitution Product sn2_path->sn2_prod e2_prod Elimination Product e2_path->e2_prod

Caption: Logical workflow for favoring substitution (SN2) over elimination (E2).

References

1-Bromo-2,3-dimethylbutane stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability, storage, and handling of 1-Bromo-2,3-dimethylbutane. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues that may be encountered during experimentation.

Stability and Storage

Frequently Asked Questions (FAQs):

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][2] The container should be kept tightly closed to prevent exposure to moisture and air.[1][3] It is also advisable to protect it from direct sunlight.[1]

Q2: How stable is this compound?

A2: Like other bromoalkanes, this compound is a reactive compound.[1] It is susceptible to decomposition, especially in the presence of incompatible materials or adverse conditions such as high temperatures. Thermal decomposition can lead to the release of irritating and toxic gases, including hydrogen bromide.[2]

Q3: What materials are incompatible with this compound?

A3: this compound is incompatible with strong bases (e.g., alkoxides), strong oxidizing agents, and reactive metals.[2][3] Contact with these substances can lead to vigorous reactions, potentially causing hazards.

Troubleshooting Guides

This section addresses common challenges and unexpected outcomes that may arise during the use of this compound in various chemical reactions.

Nucleophilic Substitution Reactions (e.g., Williamson Ether Synthesis, Alkylation)

Q4: My Sₙ2 reaction with this compound is proceeding very slowly or not at all. Why is this happening?

A4: this compound is a sterically hindered primary alkyl halide. The presence of two methyl groups on the adjacent carbon atom (C2 and C3) significantly impedes the backside attack required for an Sₙ2 mechanism.[4][5][6][7][8] This steric hindrance dramatically slows down the reaction rate compared to less hindered primary alkyl halides.[6][8]

Q5: I am observing a significant amount of an alkene byproduct in my substitution reaction. What is the cause and how can I minimize it?

A5: The formation of an alkene is due to a competing elimination (E2) reaction.[9][10][11][12][13] Steric hindrance around the reaction center makes the substrate more prone to elimination, especially when using strong, bulky bases at elevated temperatures.[9][10][11][12][13] To favor substitution over elimination, consider the following:

  • Use a less sterically hindered and less basic nucleophile.

  • Employ a polar aprotic solvent. [11]

  • Maintain a lower reaction temperature. [13]

Grignard Reagent Formation

Q6: I am having difficulty initiating the Grignard reaction with this compound.

A6: The formation of Grignard reagents can be challenging due to the passivating layer of magnesium oxide on the surface of the magnesium metal.[14][15] Additionally, the reaction is highly sensitive to moisture.[14][15][16] To troubleshoot initiation:

  • Activate the magnesium: Use a small crystal of iodine, 1,2-dibromoethane (B42909), or mechanical methods like crushing the magnesium turnings to expose a fresh surface.[14][15][17]

  • Ensure anhydrous conditions: All glassware must be flame-dried or oven-dried, and anhydrous ether or THF should be used as the solvent.[14][15][16][17]

  • Consider "Turbo-Grignard" reagents: The addition of lithium chloride (LiCl) can facilitate the formation of the Grignard reagent from sterically hindered halides.[18]

Q7: My Grignard reaction is giving a low yield of the desired product, and I observe a significant amount of a high-boiling byproduct. What is happening?

A7: A common side reaction in Grignard reagent formation is Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide to form a dimer.[19] To minimize this:

  • Add the this compound slowly to the magnesium suspension to maintain a low concentration of the alkyl halide.[19]

  • Ensure the reaction temperature is controlled , as excessive heat can promote side reactions.[19]

Data Presentation

The following table summarizes the available quantitative data for this compound and a structurally similar compound for comparison. Note that some values for this compound are estimates.

PropertyThis compound1-Bromo-3-methylbutane (for comparison)
CAS Number 30540-31-9[20][21][22][23][24]107-82-4[1][2]
Molecular Formula C₆H₁₃Br[20][22]C₅H₁₁Br
Molecular Weight 165.07 g/mol [20][22][25]151.05 g/mol
Boiling Point 147.26 °C (estimate)[20]120-121 °C[2]
Melting Point -44.22 °C (estimate)[20]-112 °C[2]
Density 1.190 g/cm³ (estimate)[20]1.209 g/cm³
Refractive Index 1.4550 (estimate)[20]1.443

Experimental Protocols

Detailed experimental protocols for reactions involving sterically hindered primary alkyl halides like this compound require careful consideration of reaction conditions to maximize the yield of the desired product. Below are general methodologies that can be adapted.

Williamson Ether Synthesis (Illustrative Protocol)

This protocol describes the synthesis of an ether from an alcohol and this compound. Due to the steric hindrance of the alkyl halide, this reaction is expected to be slow and may require forcing conditions, which can also favor elimination.

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired alcohol in an anhydrous solvent such as THF or DMF. Add a strong base, like sodium hydride (NaH), portion-wise at 0 °C. Allow the mixture to stir for 30 minutes to ensure complete formation of the alkoxide.[26][27][28][29][30]

  • Nucleophilic Substitution: To the freshly prepared alkoxide, add this compound dropwise. The reaction may need to be heated to proceed at a reasonable rate.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Grignard Reagent Formation and Reaction (Illustrative Protocol)

This protocol outlines the formation of a Grignard reagent from this compound and its subsequent reaction with a carbonyl compound.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.[14][31]

  • Magnesium Activation: Place magnesium turnings in the flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[14][15][17]

  • Grignard Formation: Add a solution of this compound in anhydrous diethyl ether or THF dropwise from the dropping funnel. The reaction is exothermic and should initiate with gentle warming. Maintain a gentle reflux until most of the magnesium is consumed.[16][19][32]

  • Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C. Add a solution of the carbonyl compound (e.g., an aldehyde or ketone) in the same anhydrous solvent dropwise.

  • Work-up and Purification: After the addition is complete, stir the reaction at room temperature for a specified time. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[16][31] Extract the product, dry the organic layer, and purify as described in the Williamson ether synthesis protocol.

Visualizations

Logical Workflow for Handling this compound

cluster_storage Storage and Stability cluster_handling Handling and Safety cluster_reaction Reaction Considerations storage Store in a cool, dry, well-ventilated area stability Reactive, sensitive to heat and incompatible materials handling Handle in a fume hood, away from ignition sources storage->handling ppe Wear appropriate PPE (gloves, safety glasses) reaction_type Choose appropriate reaction type (e.g., SN2, Grignard) handling->reaction_type conditions Optimize conditions to account for steric hindrance reaction_type->conditions troubleshooting Anticipate and troubleshoot side reactions (e.g., elimination) conditions->troubleshooting

Caption: Workflow for the safe storage, handling, and use of this compound.

Decision Pathway for Substitution vs. Elimination Reactions

start Reaction with this compound base_strength Strength and Steric Hindrance of Base/Nucleophile start->base_strength strong_bulky Strong, Sterically Hindered Base base_strength->strong_bulky High strong_non_bulky Strong, Non-hindered Base/Nucleophile base_strength->strong_non_bulky Moderate weak_nucleophile Weak Nucleophile base_strength->weak_nucleophile Low elimination Elimination (E2) is the Major Pathway strong_bulky->elimination substitution_elimination Mixture of Substitution (SN2) and Elimination (E2) strong_non_bulky->substitution_elimination slow_substitution Very Slow Substitution (SN2) weak_nucleophile->slow_substitution

References

Identifying and minimizing rearrangement products in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing rearrangement products in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are rearrangement reactions and why are they a concern in organic synthesis?

A1: Rearrangement reactions are a class of organic reactions where the carbon skeleton of a molecule is reorganized to form a structural isomer of the original molecule.[1] These reactions are a significant concern in synthesis, particularly in drug development, because they can lead to the formation of unexpected and often difficult-to-separate byproducts, which can lower the yield of the desired product and complicate purification processes.[2][3]

Q2: What are the most common types of rearrangement reactions I might encounter?

A2: The most common types of rearrangement reactions include:

  • Carbocation Rearrangements: These occur in reactions involving carbocation intermediates, such as SN1 and E1 reactions.[4] They proceed via 1,2-hydride or 1,2-alkyl shifts to form a more stable carbocation.[5] A well-known example is the Wagner-Meerwein rearrangement.[6]

  • Radical Rearrangements: These involve the reorganization of a radical intermediate. Radical cyclizations are a common example where an intramolecular radical addition can lead to cyclic products.[7]

  • Pericyclic Reactions: These are concerted reactions that proceed through a cyclic transition state. They include electrocyclic reactions, cycloadditions (like the Diels-Alder reaction), and sigmatropic rearrangements.[8]

Q3: How can I identify if a rearrangement has occurred in my reaction?

A3: The presence of unexpected isomers in your product mixture is a strong indicator of a rearrangement. Analytical techniques are crucial for identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the connectivity of the carbon skeleton. Significant differences in chemical shifts or coupling constants between the expected and observed product spectra can indicate a rearrangement. For example, in a pinacol (B44631) rearrangement, the disappearance of alcohol peaks and the appearance of a ketone peak in the IR and NMR spectra are indicative of the rearrangement.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating isomeric products and providing their mass-to-charge ratio.[9] While isomers have the same mass, their fragmentation patterns in the mass spectrometer and their retention times on the GC column can be distinct, allowing for their identification and quantification.[10]

Troubleshooting Guides

Carbocation Rearrangements

Problem: My SN1/E1 reaction is giving a mixture of products, including a significant amount of a rearranged isomer. How can I minimize this?

Possible Causes & Solutions:

Carbocation rearrangements are driven by the formation of a more stable carbocation intermediate (e.g., secondary to tertiary).[11] To minimize these rearrangements, you need to either avoid the formation of a carbocation altogether or control its reactivity.

StrategyExperimental ProtocolExpected Outcome
Switch to an SN2 Reaction If possible, use a strong, non-bulky nucleophile in a polar aprotic solvent (e.g., acetone, DMF). This favors a concerted SN2 mechanism that avoids a carbocation intermediate.[12]Formation of the direct substitution product with minimal to no rearrangement.
Lower the Reaction Temperature Run the reaction at a lower temperature. Rearrangements often have a higher activation energy than the initial nucleophilic attack.A decrease in the proportion of the rearranged product. For example, Wagner-Meerwein rearrangements are often suppressed at lower temperatures.[13]
Use a Less Polar Solvent Employ a less polar solvent. While polar protic solvents stabilize the carbocation intermediate, they can also facilitate rearrangement.[1] Using a solvent with a lower dielectric constant can sometimes disfavor the rearrangement pathway.An increased ratio of the non-rearranged to rearranged product. However, this may also slow down the overall reaction rate.
Choose a Nucleophile/Acid with a Non-Nucleophilic Counter-ion In reactions of alcohols, using an acid with a weakly nucleophilic counter-ion (e.g., H₂SO₄, TsOH) and applying heat will favor the E1 pathway over SN1, but rearrangement will still occur. To favor SN1 with less rearrangement, a halide acid like HCl or HBr might be used, but a mixture is still likely.[14]This strategy is more about directing towards elimination vs. substitution rather than preventing rearrangement itself.
Radical Rearrangements

Problem: My radical cyclization reaction is producing undesired ring sizes or other byproducts.

Possible Causes & Solutions:

The outcome of radical cyclizations is often a competition between different cyclization modes (e.g., 5-exo vs. 6-endo) and intermolecular trapping of the initial radical.

StrategyExperimental ProtocolExpected Outcome
Control Radical Scavenger Concentration Under kinetic control (high concentration of a radical scavenger like Bu₃SnH), the faster-forming 5-exo cyclization product is favored. At low scavenger concentrations (thermodynamic control), the initial 5-exo product can rearrange to the more stable 6-endo product.[7]At high scavenger concentrations, you will predominantly obtain the 5-membered ring. At low concentrations, the 6-membered ring may be the major product.
Adjust Initiator Concentration High concentrations of the radical initiator can lead to less selective reactions and an increase in side products.[15]Reducing the initiator concentration can improve the selectivity of the desired radical cyclization.
Optimize Temperature Radical additions can be temperature-sensitive. The optimal temperature will depend on the specific substrate and desired outcome.Optimization of temperature can favor the desired cyclization pathway and minimize fragmentation or other side reactions.[15]
Pericyclic Rearrangements (Diels-Alder Example)

Problem: My Diels-Alder reaction is giving a low yield and a mixture of endo and exo diastereomers.

Possible Causes & Solutions:

The stereoselectivity and rate of Diels-Alder reactions are highly dependent on the electronic nature of the diene and dienophile, as well as the reaction conditions.

StrategyExperimental ProtocolExpected Outcome
Use a Lewis Acid Catalyst Add a Lewis acid such as BF₃, AlCl₃, or EtAlCl₂ to the reaction mixture. The Lewis acid coordinates to the dienophile, lowering its LUMO energy and accelerating the reaction.Increased reaction rate and often enhanced endo selectivity. For example, the endo/exo selectivity of some Diels-Alder reactions can be significantly improved in the presence of a Lewis acid.
Optimize Solvent The choice of solvent can influence the reaction rate and selectivity, although the effects are generally less pronounced than with Lewis acids.A systematic solvent screen may reveal conditions that favor the desired isomer.
Control Temperature The endo product is kinetically favored, while the exo product is thermodynamically more stable. Running the reaction at lower temperatures will favor the endo product. Higher temperatures can lead to a retro-Diels-Alder reaction and isomerization to the more stable exo product.Lower temperatures will increase the ratio of the endo to the exo product.

Visualizations

Signaling Pathways & Reaction Mechanisms

carbocation_rearrangement cluster_start Starting Material cluster_intermediate Intermediates cluster_products Products AlkylHalide Secondary Alkyl Halide SecondaryCarbocation Secondary Carbocation AlkylHalide->SecondaryCarbocation Leaving Group Departs (SN1/E1) TertiaryCarbocation Tertiary Carbocation SecondaryCarbocation->TertiaryCarbocation 1,2-Hydride Shift NonRearrangedProduct Non-Rearranged Product SecondaryCarbocation->NonRearrangedProduct Nucleophilic Attack RearrangedProduct Rearranged Product TertiaryCarbocation->RearrangedProduct Nucleophilic Attack

Caption: Carbocation rearrangement pathway in an SN1 reaction.

Experimental Workflows

experimental_workflow Start Reaction Mixture with Unexpected Products TLC Analyze by TLC Start->TLC Column Separate Isomers by Column Chromatography TLC->Column GCMS Analyze Fractions by GC-MS Column->GCMS NMR Analyze Fractions by NMR Column->NMR Identify Identify Structures of Products and Byproducts GCMS->Identify NMR->Identify Quantify Quantify Product Ratios Identify->Quantify Optimize Optimize Reaction Conditions (Temp, Solvent, etc.) Quantify->Optimize

Caption: Workflow for identifying and quantifying rearrangement products.

Logical Relationships

decision_tree Start Is a Rearrangement Product Observed? Carbocation Is a Carbocation Intermediate Possible? Start->Carbocation Yes No No Action Needed Start->No No Radical Is a Radical Intermediate Possible? Carbocation->Radical No SN2 Switch to SN2 Conditions: Strong Nucleophile, Polar Aprotic Solvent Carbocation->SN2 Yes Pericyclic Is it a Concerted Cyclic Reaction? Radical->Pericyclic No ControlRadical Control Radical Concentration: Adjust Initiator/Scavenger Radical->ControlRadical Yes ControlPericyclic Control Pericyclic Conditions: Use Lewis Acid, Optimize Temperature Pericyclic->ControlPericyclic Yes

Caption: Decision tree for minimizing rearrangement products.

References

Overcoming steric hindrance in substitution reactions of 1-Bromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with substitution reactions involving the sterically hindered primary alkyl halide, 1-Bromo-2,3-dimethylbutane. The significant steric bulk adjacent to the reaction center makes this substrate particularly resistant to standard substitution protocols.

Troubleshooting Guides

This section addresses common issues in a question-and-answer format to help you navigate experimental roadblocks.

Issue 1: My Sₙ2 reaction is failing or providing extremely low yields.

Question: I am attempting a nucleophilic substitution on this compound with a strong nucleophile (e.g., CN⁻, N₃⁻) in a polar aprotic solvent (like DMSO), but I'm observing little to no product formation, even after extended reaction times. What is the underlying problem?

Answer: The primary obstacle is severe steric hindrance. This compound is a primary alkyl halide, but the adjacent carbon (the β-carbon) is substituted with two bulky methyl groups. This structure physically blocks the required backside attack of the nucleophile, which is essential for an Sₙ2 mechanism.[1][2] This steric congestion dramatically destabilizes the five-membered transition state, increasing the activation energy and slowing the reaction rate to a near standstill.[2][3] For comparison, the rate of an Sₙ2 reaction for a similarly structured neopentyl bromide is roughly 100,000 times slower than for a simple primary alkyl halide.[4]

Issue 2: The reaction produced an unexpected, rearranged product.

Question: To overcome the low reactivity, I switched to conditions that might favor an Sₙ1 reaction (a polar protic solvent and a Lewis acid like AgNO₃), but my product is an isomer of what I expected. What mechanism is causing this?

Answer: You have likely induced an Sₙ1-like pathway, which proceeds through a carbocation intermediate. However, the initial loss of the bromide ion forms a highly unstable primary carbocation.[5] To achieve greater stability, this intermediate rapidly undergoes a 1,2-hydride shift, rearranging to a much more stable tertiary carbocation. The nucleophile then attacks this rearranged carbocation, leading to the isomeric product.

dot

SN1_Rearrangement sub This compound pc Primary Carbocation (Unstable) sub->pc - Br- ts1 Loss of Br- tc Tertiary Carbocation (Stable) pc->tc Rearrangement re 1,2-Hydride Shift prod Rearranged Substitution Product tc->prod nuc Nucleophile (Nu-) nuc->prod

Caption: Sₙ1 pathway with carbocation rearrangement.

Issue 3: My primary product is an alkene, not the substitution product.

Question: When I use a strong nucleophile and apply heat to increase the reaction rate, I predominantly isolate an elimination product. How can I minimize this side reaction?

Answer: You are observing a competing E2 elimination reaction, which is a common outcome for sterically hindered substrates.[6] The same steric hindrance that impedes the Sₙ2 backside attack makes it easier for a basic nucleophile to act as a base and abstract a proton from a β-carbon, leading to an alkene.[6][7] Higher temperatures thermodynamically favor elimination over substitution because elimination reactions typically have a positive entropy change (ΔS).[6][8]

To minimize E2 elimination:

  • Choose a non-basic nucleophile: Select a species that is a strong nucleophile but a weak base, such as azide (B81097) (N₃⁻), cyanide (CN⁻), or a thiolate (RS⁻).[6]

  • Avoid strong, bulky bases: Reagents like potassium tert-butoxide (t-BuOK) will almost exclusively yield the E2 product.[6]

  • Lower the reaction temperature: Conduct the reaction at the lowest feasible temperature to disfavor the E2 pathway, even if it requires a much longer reaction time.[6][8]

dot

SN2_vs_E2 start This compound + Nucleophile/Base (Nu:-) sub_path Substitution (SN2) elim_path Elimination (E2) ts_sn2 Hindered Backside Attack sub_path->ts_sn2 ts_e2 Proton Abstraction elim_path->ts_e2 prod_sn2 Substitution Product ts_sn2->prod_sn2 Very Slow prod_e2 Alkene Product ts_e2->prod_e2 Competitive

Caption: Competing Sₙ2 and E2 pathways.

Frequently Asked Questions (FAQs)

Q1: What is the best general strategy for achieving a direct, non-rearranged substitution product? A1: Achieving a direct Sₙ2 substitution is extremely challenging. The most viable, albeit slow, approach is to use a strong, non-basic nucleophile (e.g., NaN₃, NaCN) in a polar aprotic solvent like DMSO or DMF at a moderately elevated temperature for an extended period (24-72 hours).[9] You must carefully monitor the reaction to minimize the competing E2 elimination.

Q2: How does solvent choice critically impact the reaction? A2: The solvent choice is crucial for directing the reaction mechanism.

  • Polar Aprotic Solvents (DMSO, DMF, acetone): These solvents are preferred for Sₙ2 reactions. They solvate the cation of the nucleophilic salt but leave the anionic nucleophile "naked" and highly reactive.[10][11] They do not stabilize carbocations, thus disfavoring the Sₙ1 pathway.[12]

  • Polar Protic Solvents (Water, ethanol (B145695), methanol): These solvents favor Sₙ1 reactions by stabilizing both the carbocation intermediate and the leaving group through hydrogen bonding.[10][12] However, with this substrate, this will lead to rearranged products. They also solvate and weaken the nucleophile, slowing down Sₙ2 reactions.[13]

Q3: Are there alternative methods to functionalize the C1 position without direct substitution? A3: Yes. A highly effective alternative is to first form a Grignard reagent. By reacting this compound with magnesium metal in anhydrous ether or THF, you can form the corresponding Grignard reagent. This organometallic compound can then be reacted with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, epoxides) to form a new carbon-carbon bond at the desired position, bypassing the difficulties of nucleophilic substitution.[4]

Q4: Would changing the leaving group help? A4: Absolutely. The reactivity of the substrate can be enhanced by replacing the bromide with a better leaving group. Converting the corresponding alcohol to a triflate (-OTf) or tosylate (-OTs) creates an excellent leaving group that is significantly more reactive in nucleophilic substitutions.[14][15] This can make the Sₙ2 reaction more feasible under milder conditions.

Data Presentation

Table 1: Relative Reaction Rates for Sₙ2 Displacement in Alkyl Bromides

Alkyl BromideStructureRelative RateReason for Rate Change
Ethyl BromideCH₃CH₂-Br1Reference
1-BromopropaneCH₃CH₂CH₂-Br0.8Minor steric effect
1-Bromo-2-methylpropane(CH₃)₂CHCH₂-Br0.03Increased steric hindrance at β-carbon[2]
This compound (CH₃)₂CHCH(CH₃)-Br ~0.00001 *Severe steric hindrance at β-carbon
Neopentyl Bromide(CH₃)₃CCH₂-Br0.00001Extreme steric hindrance at β-carbon[16]

Note: The rate for this compound is an estimate based on analogous sterically hindered substrates. The key takeaway is the dramatic decrease in reactivity.

Table 2: Nucleophile Selection Guide to Minimize E2 Elimination

Nucleophile TypeExamplesBasicitySₙ2/E2 PreferenceComments
Good Nucleophile / Weak Base I⁻, Br⁻, RS⁻, N₃⁻, CN⁻WeakStrongly Favors Sₙ2 Recommended choice for this substrate.[6]
Strong Nucleophile / Strong Base HO⁻, RO⁻, R₂N⁻StrongCompetes, often favors E2Will lead to significant elimination byproducts.[17]
Weak Nucleophile / Weak Base H₂O, ROHWeakFavors Sₙ1 (slow)Leads to rearranged products via Sₙ1.
Strong, Bulky Base t-BuO⁻StrongStrongly Favors E2 Should be avoided if substitution is the goal.[6]

Experimental Protocols

Protocol 1: Sₙ1 Reaction with Rearrangement via Silver Nitrate (B79036)

  • Dissolve Substrate: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol to make an approximately 0.2 M solution.

  • Add Silver Nitrate: Add a solution of silver nitrate (1.1 eq) in ethanol to the flask while stirring.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by observing the precipitation of silver bromide (AgBr). Gentle heating (40-50 °C) may be required to increase the rate.

  • Workup: Once the reaction is complete (as determined by TLC or GC-MS), filter the mixture to remove the AgBr precipitate. Remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the rearranged product.

Protocol 2: Grignard Reagent Formation for Alternative Functionalization

Caution: This reaction must be performed under strictly anhydrous conditions.

  • Setup: Assemble a dry, three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 eq) in the flask.

  • Activation: Add a small crystal of iodine and gently warm the flask under a stream of nitrogen until the purple iodine vapor coats the magnesium. Allow the flask to cool.

  • Solvent Addition: Add anhydrous diethyl ether or THF via cannula to cover the magnesium turnings.

  • Initiation: Dissolve this compound (1.0 eq) in anhydrous ether/THF in the dropping funnel. Add a small amount of this solution to the magnesium. The reaction should initiate, as indicated by bubbling and a cloudy appearance. Gentle warming with a heat gun may be necessary.

  • Addition: Once initiated, add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic and may require a cooling bath for control.

  • Completion & Use: After the addition is complete, stir the mixture for an additional 30-60 minutes. The resulting dark grey solution is the Grignard reagent, which can now be used by adding the desired electrophile.

References

Validation & Comparative

A Comparative Analysis of the 1H NMR Spectra of 1-Bromo-2,3-dimethylbutane and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and professionals in drug development on the analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-bromo-2,3-dimethylbutane, with a comparative look at its structural isomers, 1-bromobutane (B133212) and 1-bromo-3-methylbutane. This guide provides predicted spectral data, detailed experimental protocols, and visual aids to facilitate the understanding of structure-spectrum correlations.

Introduction

1H NMR spectroscopy is an indispensable analytical technique in organic chemistry for the structural elucidation of molecules. The chemical shift, integration, and multiplicity of proton signals provide a detailed map of the proton environments within a molecule. This guide focuses on the predicted 1H NMR spectrum of this compound and compares it with the experimentally observed spectra of two of its isomers: 1-bromobutane and 1-bromo-3-methylbutane. Understanding these spectral differences is crucial for distinguishing between closely related isomers in research and drug development, where precise structural confirmation is paramount.

Predicted 1H NMR Spectrum of this compound

The structure of this compound dictates a unique 1H NMR spectrum. An analysis of the proton environments leads to the following predicted spectral data:

Protons (Label)Chemical Shift (δ, ppm) (Predicted)IntegrationMultiplicity (Predicted)
a (-CH3)~ 0.96HDoublet (d)
b (-CH3)~ 1.03HDoublet (d)
c (-CH)~ 1.8 - 2.01HMultiplet (m)
d (-CH)~ 2.0 - 2.21HMultiplet (m)
e (-CH2Br)~ 3.4 - 3.62HDoublet of Doublets (dd)

Note on Diastereotopicity: The two protons of the -CH2Br group (e) are diastereotopic due to the presence of an adjacent chiral center (the 'd' proton's carbon). This non-equivalence results in their distinct chemical shifts and a more complex splitting pattern, appearing as a doublet of doublets.

Comparative Analysis with Isomeric Bromoalkanes

To highlight the utility of 1H NMR in distinguishing isomers, the predicted spectrum of this compound is compared with the experimental data for 1-bromobutane and 1-bromo-3-methylbutane.

CompoundProton EnvironmentChemical Shift (δ, ppm)IntegrationMultiplicity
This compound (Predicted) -CH3 (a)~ 0.96Hd
-CH3 (b)~ 1.03Hd
-CH (c)~ 1.8 - 2.01Hm
-CH (d)~ 2.0 - 2.21Hm
-CH2Br (e)~ 3.4 - 3.62Hdd
1-Bromobutane (Experimental) -CH30.953Ht
-CH2-1.452Hsextet
-CH2-1.852Hquintet
-CH2Br3.452Ht
1-Bromo-3-methylbutane (Experimental) -CH30.96Hd
-CH2-1.72Hq
-CH-1.91Hnonet
-CH2Br3.42Ht

This comparison clearly demonstrates how the substitution pattern in each isomer leads to distinct chemical shifts and splitting patterns, allowing for unambiguous identification.

Experimental Protocol for 1H NMR Spectroscopy

The following is a standard protocol for acquiring a high-resolution 1H NMR spectrum.

1. Sample Preparation:

  • Dissolve 5-10 mg of the solid sample or 5-10 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, D2O) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), which is set to a chemical shift of 0.00 ppm.

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

  • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

3. Data Acquisition:

  • Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time.

  • Acquire the free induction decay (FID) signal.

4. Data Processing:

  • Perform a Fourier transform on the FID to convert the time-domain signal into a frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the peaks to determine the relative ratios of the different types of protons.

  • Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.

Visualization of Structure-Spectrum Correlation

The following diagrams illustrate the logical relationship between the molecular structure of this compound and its predicted 1H NMR signals, as well as a generalized workflow for 1H NMR spectroscopy.

G Figure 1: Predicted 1H NMR Signals of this compound cluster_structure Molecular Structure cluster_signals Predicted 1H NMR Signals C1 C C2 C C1->C2 Br Br C1->Br H_e1 H(e) C1->H_e1 H_e2 H(e) C1->H_e2 C3 C C2->C3 H_d H(d) C2->H_d CH3_b CH3 C2->CH3_b H_c H(c) C3->H_c CH3_a1 CH3 C3->CH3_a1 CH3_a2 CH3 C3->CH3_a2 C4 C H_a1 H(a) H_a2 H(a) H_b H(b) Signal_c ~1.8-2.0 ppm 1H, Multiplet H_c->Signal_c Signal_d ~2.0-2.2 ppm 1H, Multiplet H_d->Signal_d Signal_e ~3.4-3.6 ppm 2H, Doublet of Doublets H_e1->Signal_e H_e2->Signal_e Signal_a ~0.9 ppm 6H, Doublet CH3_a1->Signal_a CH3_a2->Signal_a Signal_b ~1.0 ppm 3H, Doublet CH3_b->Signal_b G Figure 2: General Workflow for 1H NMR Spectroscopy Sample_Prep Sample Preparation (Dissolve in deuterated solvent + TMS) Instrument_Setup Instrument Setup (Locking and Shimming) Sample_Prep->Instrument_Setup Data_Acquisition Data Acquisition (Acquire FID) Instrument_Setup->Data_Acquisition Data_Processing Data Processing (FT, Phasing, Calibration) Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Data_Processing->Spectral_Analysis

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Bromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, mass spectrometry stands as an indispensable tool for molecular structure elucidation. Understanding the fragmentation patterns of small molecules is paramount for their accurate identification. This guide provides a detailed comparison of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 1-bromo-2,3-dimethylbutane against its structural isomers, supported by established fragmentation principles and a standardized experimental protocol.

The fragmentation of this compound in a mass spectrometer provides a unique fingerprint, revealing key structural motifs. When a molecule is subjected to electron ionization, it forms a high-energy molecular ion that readily breaks apart into smaller, charged fragments. The analysis of these fragments allows for the reconstruction of the original molecular structure. For halogenated compounds like this compound, the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), introduces a characteristic M/M+2 isotopic pattern for any bromine-containing fragment, aiding in its identification.[1][2][3]

Comparative Fragmentation Analysis

The mass spectrum of this compound is predicted to be dominated by several key fragmentation pathways common to alkyl halides.[4][5] These include the cleavage of the carbon-bromine bond and alpha-cleavage, which is the breaking of a bond adjacent to the carbon bearing the halogen.[4] The stability of the resulting carbocation is a major driving force for the fragmentation process.

To provide a clear comparison, the predicted fragmentation pattern of this compound is contrasted with that of its isomer, 2-bromo-2,3-dimethylbutane. The shift in the bromine atom's position leads to distinct differences in the resulting mass spectra.

Fragment Ion (m/z) Proposed Structure Predicted Relative Abundance for this compound Predicted Relative Abundance for 2-Bromo-2,3-dimethylbutane Fragmentation Pathway
164/166[C₆H₁₃Br]⁺LowVery Low to AbsentMolecular Ion (M/M+2)
85[C₆H₁₃]⁺HighModerateLoss of Br radical
57[C₄H₉]⁺High (Base Peak)High (Base Peak)α-cleavage (loss of CH₂Br radical) for 1-bromo isomer; cleavage leading to tert-butyl cation for 2-bromo isomer
43[C₃H₇]⁺ModerateHighFurther fragmentation
41[C₃H₅]⁺ModerateModerateFurther fragmentation
29[C₂H₅]⁺ModerateModerateFurther fragmentation

Note: The m/z values represent the mass-to-charge ratio of the fragment ions. The relative abundance is a prediction based on general fragmentation rules and carbocation stability. The base peak is the most intense peak in the spectrum, assigned a relative abundance of 100.

Fragmentation Pathways Visualized

The logical flow of the primary fragmentation steps for this compound and its isomer can be visualized to better understand the origin of the key fragments observed in their respective mass spectra.

fragmentation_1_bromo M [C₆H₁₃Br]⁺˙ m/z 164/166 frag1 [C₆H₁₃]⁺ m/z 85 M->frag1 - Br• frag2 [C₄H₉]⁺ m/z 57 M->frag2 - CH₂Br• (α-cleavage) frag3 Br• frag4 CH₂Br•

Fig. 1: Fragmentation of this compound.

fragmentation_2_bromo M [C₆H₁₃Br]⁺˙ m/z 164/166 frag1 [C₆H₁₃]⁺ m/z 85 M->frag1 - Br• frag2 [C₄H₉]⁺ m/z 57 M->frag2 - C₂H₅• frag3 Br• frag4 C₂H₅•

Fig. 2: Fragmentation of 2-bromo-2,3-dimethylbutane.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following provides a detailed methodology for acquiring the mass spectrum of bromoalkanes such as this compound.

1. Sample Preparation:

  • Dissolve a small amount of the analyte (this compound) in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) to a final concentration of approximately 1 mg/mL.

2. Instrument Parameters:

  • Mass Spectrometer: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a standalone mass spectrometer can be used.

  • Ionization Mode: Electron Ionization (EI).[6]

  • Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[6]

  • Ion Source Temperature: 200-250 °C.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 20-200.

3. Data Acquisition:

  • GC-MS: If using GC-MS, inject 1 µL of the prepared sample onto a suitable capillary column (e.g., DB-5ms). The temperature program should be optimized to ensure good separation from any impurities.

  • Direct Insertion Probe: If using a direct insertion probe, place a small amount of the sample in a capillary tube and insert it into the ion source. Heat the probe gradually to volatilize the sample.

  • Acquire the mass spectrum, ensuring a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

4. Data Analysis:

  • Identify the molecular ion peak (M⁺) and the M+2 peak, which will be separated by 2 m/z units and have roughly equal intensity for bromine-containing compounds.[2]

  • Identify the base peak and other significant fragment ions.

  • Propose structures for the observed fragments based on known fragmentation mechanisms for alkyl halides.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_output Output prep Dissolve Sample (1 mg/mL) instrument Set Instrument Parameters (EI, 70 eV) prep->instrument acquisition Data Acquisition (GC-MS or Direct Probe) instrument->acquisition analysis Data Analysis acquisition->analysis spectrum Mass Spectrum analysis->spectrum table Fragment Table analysis->table

Fig. 3: Experimental workflow for MS analysis.

References

Navigating Steric Hindrance: A Comparative Analysis of SN2 Reactivity in Branched Alkyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the SN2 reactivity of 1-bromo-2,3-dimethylbutane in comparison to other primary, secondary, and tertiary alkyl bromides reveals the profound impact of steric hindrance on bimolecular nucleophilic substitution reactions. This guide provides researchers, scientists, and drug development professionals with comparative data, detailed experimental protocols, and a visual representation of the structure-reactivity relationships that are critical in synthetic chemistry.

The rate of an SN2 reaction is predominantly dictated by the steric accessibility of the electrophilic carbon atom. As the substitution on the carbon bearing the leaving group (the α-carbon) and the adjacent carbon (the β-carbon) increases, the approach of the nucleophile is impeded, leading to a significant decrease in reaction rate. This principle is clearly illustrated when comparing the reactivity of this compound with less sterically hindered and more sterically hindered alkyl bromides.

Comparative SN2 Reactivity Data

The following table summarizes the relative rates of SN2 reactions for a series of alkyl bromides with a common nucleophile, such as the iodide ion in acetone (B3395972). The data, compiled from various studies, are normalized relative to 1-bromobutane.

Alkyl BromideStructureTypeRelative Rate (approx.)
1-BromobutaneCH₃CH₂CH₂CH₂BrPrimary1.0
1-Bromo-2-methylbutaneCH₃CH₂CH(CH₃)CH₂BrPrimary0.1
This compound (CH₃)₂CHCH(CH₃)CH₂Br Primary ~0.01
1-Bromo-2,2-dimethylpropane (Neopentyl bromide)(CH₃)₃CCH₂BrPrimary0.00001
2-BromobutaneCH₃CH₂CH(Br)CH₃Secondary0.02
2-Bromo-2-methylpropane (B165281) (tert-Butyl bromide)(CH₃)₃CBrTertiaryNegligible

Note: The relative rate for this compound is an estimate based on the established principles of steric hindrance due to β- and γ-branching.

The data clearly indicates that while this compound is a primary alkyl bromide, the presence of methyl groups on the β- and γ-carbons creates significant steric bulk, drastically reducing its reactivity in SN2 reactions compared to unbranched primary alkyl bromides like 1-bromobutane. Its reactivity is substantially lower than that of 1-bromo-2-methylbutane, which has a single β-methyl group. The extreme steric hindrance in neopentyl bromide renders it almost inert to SN2 reactions.[1][2] Secondary alkyl bromides, such as 2-bromobutane, are inherently less reactive than primary ones, and tertiary alkyl bromides like 2-bromo-2-methylpropane do not undergo SN2 reactions due to the complete blockage of the backside attack pathway.[3]

The Role of Steric Hindrance in SN2 Reactivity

The logical relationship between the structure of the alkyl bromide and its SN2 reactivity is primarily governed by steric hindrance. The following diagram illustrates this relationship.

SN2_Reactivity_Steric_Hindrance cluster_reactivity Decreasing SN2 Reactivity cluster_structure Increasing Steric Hindrance High High Reactivity Moderate Moderate Reactivity High->Moderate β-substitution Low Low Reactivity Moderate->Low Increased β,γ-substitution Very_Low Very Low Reactivity Low->Very_Low Extreme β-substitution Low->Very_Low α-substitution b1 1-Bromobutane b1->High b2 1-Bromo-2-methylbutane b2->Moderate b3 This compound b3->Low b4 1-Bromo-2,2-dimethylpropane b4->Very_Low b5 2-Bromobutane b5->Low b6 2-Bromo-2-methylpropane b6->Very_Low

Steric hindrance and SN2 reactivity.

Experimental Protocols

Two common methods for determining the relative rates of SN2 reactions are presented below. The first is a qualitative method suitable for rapid screening, while the second offers a more quantitative approach for detailed kinetic analysis.

Protocol 1: Qualitative Analysis via Precipitation (Finkelstein Reaction)

This protocol is based on the reaction of alkyl bromides with sodium iodide in acetone. The sodium bromide formed is insoluble in acetone and precipitates out of the solution, providing a visual indication of the reaction progress.[4][5]

Materials:

  • 1-Bromobutane

  • 1-Bromo-2-methylbutane

  • This compound

  • 1-Bromo-2,2-dimethylpropane (Neopentyl bromide)

  • 2-Bromobutane

  • 2-Bromo-2-methylpropane (tert-Butyl bromide)

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Dry test tubes

  • Pipettes or droppers

  • Water bath (optional)

Procedure:

  • Label a series of clean, dry test tubes for each alkyl bromide.

  • Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.

  • Add 2-3 drops of the respective alkyl bromide to each test tube.

  • Stopper the test tubes, shake to mix the contents thoroughly, and start a timer.

  • Observe the test tubes for the formation of a precipitate (cloudiness).

  • Record the time taken for the first appearance of a precipitate for each reaction.

  • If no reaction is observed at room temperature after a significant amount of time (e.g., 15-20 minutes), the test tubes can be placed in a warm water bath (around 50°C) to facilitate the reaction, though this may favor elimination side reactions for more hindered substrates.

Expected Observations: A rapid formation of precipitate is expected for 1-bromobutane. The time for precipitate formation will increase for the more sterically hindered primary alkyl bromides. 2-Bromobutane will react slower than the primary bromides, and 2-bromo-2-methylpropane is not expected to show any reaction under these conditions.

Protocol 2: Quantitative Analysis via Conductometry

This method provides quantitative kinetic data by monitoring the change in conductivity of the reaction mixture over time. The reaction of an alkyl halide with a salt (e.g., sodium iodide) results in the formation of a new salt with a different ionic mobility, leading to a change in the overall conductivity.

Materials:

  • Alkyl bromides

  • Sodium iodide

  • Anhydrous acetone

  • Conductivity meter with a probe

  • Thermostated water bath

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Prepare stock solutions of the alkyl bromide and sodium iodide in anhydrous acetone of known concentrations.

  • Equilibrate the reactant solutions and the reaction vessel to the desired temperature in the thermostated water bath.

  • Calibrate the conductivity meter according to the manufacturer's instructions.

  • Initiate the reaction by mixing the reactant solutions in the reaction vessel with constant stirring.

  • Immediately begin recording the conductivity of the solution at regular time intervals.

  • Continue data collection until the reaction is complete or for a sufficient period to determine the initial rate.

  • The rate constant (k) can be determined by plotting the appropriate function of conductivity versus time, depending on the reaction order. For a pseudo-first-order condition (with one reactant in large excess), a plot of ln(G∞ - Gt) versus time (where Gt is the conductivity at time t and G∞ is the conductivity at infinite time) will yield a straight line with a slope of -k.[6]

This quantitative approach allows for the precise determination of rate constants, enabling a more accurate comparison of the SN2 reactivity of different alkyl bromides.

Conclusion

The SN2 reactivity of this compound is significantly diminished due to steric hindrance arising from methyl groups on the β- and γ-carbons. While classified as a primary alkyl bromide, its reactivity is more aligned with that of hindered primary or even secondary alkyl bromides. This comparative guide underscores the critical role of substrate structure in dictating the course and rate of nucleophilic substitution reactions, providing valuable insights for the design of synthetic routes and the development of new chemical entities.

References

Comparative Guide to 13C NMR Chemical Shifts of 1-Bromo-2,3-dimethylbutane and its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the predicted 13C NMR chemical shifts for 1-Bromo-2,3-dimethylbutane and the experimental data for its structural isomer, 2-Bromo-2,3-dimethylbutane. This information is valuable for researchers and scientists in the fields of organic chemistry and drug development for the purpose of structural elucidation and verification.

Predicted and Experimental 13C NMR Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound and compares them with the experimental values for 2-Bromo-2,3-dimethylbutane. The predictions for this compound are based on established substituent effects and analysis of similar bromoalkanes.

Carbon AtomThis compound (Predicted Chemical Shift, ppm)2-Bromo-2,3-dimethylbutane (Experimental Chemical Shift, ppm)
C1 (-CH2Br)~45-55-
C2 (-CH)~40-50~70-80 (C-Br)
C3 (-CH)~30-40~35-45
C4, C5 (CH3 on C2)~15-25~25-35
C6 (CH3 on C3)~15-25~15-25

Experimental Protocol for 13C NMR Spectroscopy

A general protocol for the acquisition of a 13C NMR spectrum for a small organic molecule like this compound is as follows:

  • Sample Preparation:

    • Dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • The spectrum is typically acquired on a spectrometer with a field strength of 100 MHz or higher for 13C nuclei.

    • The instrument is locked onto the deuterium (B1214612) signal of the solvent.

    • Shimming is performed to optimize the homogeneity of the magnetic field.

  • Acquisition Parameters:

    • A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

    • The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • A sufficient number of scans are acquired and averaged to achieve an adequate signal-to-noise ratio, which can range from several hundred to several thousand scans depending on the sample concentration and the natural abundance of 13C.

    • A relaxation delay is included between scans to allow for the complete relaxation of the carbon nuclei.

  • Data Processing:

    • The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

    • Phase correction is applied to obtain an absorption spectrum.

    • The baseline of the spectrum is corrected.

    • The chemical shift axis is calibrated with respect to the TMS signal at 0.0 ppm.

Visualization of this compound Structure and Predicted 13C NMR Shifts

The following diagram illustrates the chemical structure of this compound with each carbon atom numbered and annotated with its predicted 13C NMR chemical shift range.

Caption: Structure and predicted 13C NMR shifts for this compound.

Unveiling Impurities in 1-Bromo-2,3-dimethylbutane: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of spectroscopic techniques for the identification of potential impurities in 1-bromo-2,3-dimethylbutane. Detailed experimental protocols and data are presented to facilitate the accurate characterization of this alkyl halide and its common contaminants.

The synthesis of this compound can often lead to the formation of several impurities, primarily arising from side reactions or incomplete conversion of starting materials. The most common impurities include constitutional isomers, elimination byproducts, and unreacted precursor alcohol. Distinguishing between these closely related compounds requires a multi-faceted analytical approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and its potential impurities. These values are essential for the unambiguous identification of contaminants.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH-1H-2H-3Methyl Groups
This compound ~3.3-3.5 (dd)~1.8-2.0 (m)~1.9-2.1 (m)~0.9-1.1 (d, d)
2-Bromo-2,3-dimethylbutane--~2.0-2.2 (septet)~1.7 (s), ~1.0 (d)
2,3-Dimethyl-1-butene~4.7 (s)-~2.2 (septet)~1.7 (s), ~1.0 (d)[1]
2,3-Dimethyl-2-butene---~1.7 (s)
2,3-Dimethyl-2-butanol--~1.7 (septet)~1.2 (s), ~0.9 (d)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC-1C-2C-3C-4 & Methyls
This compound ~45-50~40-45~30-35~15-25
2-Bromo-2,3-dimethylbutane~25-30~70-75~40-45~20-30
2,3-Dimethyl-1-butene~110-115~150-155~35-40~20-25
2,3-Dimethyl-2-butene~20-25~130-135~130-135~20-25
2,3-Dimethyl-2-butanol~25-30~75-80~40-45~20-30

Table 3: Mass Spectrometry Data (Key m/z Fragments)

CompoundMolecular Ion (M+)Base PeakKey Fragments
This compound 164/1668557, 41, 29
2-Bromo-2,3-dimethylbutane164/1668557, 43, 41[2]
2,3-Dimethyl-1-butene846941, 39, 27[3]
2,3-Dimethyl-2-butene846941, 39, 27
2,3-Dimethyl-2-butanol1025987, 43, 41[4]

Table 4: Infrared Spectroscopy Data (Key Absorption Bands in cm⁻¹)

CompoundC-Br StretchC=C StretchO-H StretchC-H sp² Stretch
This compound ~650-550---
2-Bromo-2,3-dimethylbutane~650-550---
2,3-Dimethyl-1-butene-~1640-1650-~3080-3090
2,3-Dimethyl-2-butene-~1660-1670--
2,3-Dimethyl-2-butanol--~3200-3600 (broad)-

Experimental Protocols

Accurate spectroscopic analysis relies on meticulous sample preparation and appropriate instrument parameters.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[5][6] Ensure the sample is fully dissolved.[5] If particulates are present, filter the solution through a small plug of cotton or glass wool into a clean 5 mm NMR tube.[7][8]

  • ¹H NMR Acquisition :

    • Spectrometer Frequency : 400 MHz or higher.

    • Number of Scans : 16-64, depending on sample concentration.

    • Relaxation Delay : 1-2 seconds.

    • Spectral Width : 0-12 ppm.

  • ¹³C NMR Acquisition :

    • Spectrometer Frequency : 100 MHz or higher.

    • Number of Scans : 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay : 2-5 seconds.

    • Spectral Width : 0-200 ppm.

Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or diethyl ether.

  • Gas Chromatography (GC) Parameters :

    • Injector Temperature : 250 °C.

    • Oven Program : Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

    • Carrier Gas : Helium at a constant flow of 1 mL/min.

    • Column : A non-polar column (e.g., DB-5ms) is suitable for separating these compounds.

  • Mass Spectrometry (MS) Parameters :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : m/z 35-200.

Infrared (IR) Spectroscopy
  • Sample Preparation : For a liquid sample, a small drop can be placed between two KBr or NaCl plates to form a thin film.

  • FTIR Analysis :

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32.

    • A background spectrum of the clean plates should be acquired before running the sample.

Workflow for Spectroscopic Identification of Impurities

The following diagram illustrates a logical workflow for the identification of impurities in a this compound sample using the spectroscopic techniques discussed.

impurity_identification_workflow cluster_sample Sample Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Analysis and Identification Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR GCMS GC-MS Analysis Sample->GCMS FTIR FTIR Spectroscopy Sample->FTIR CompareNMR Compare Chemical Shifts and Coupling Patterns NMR->CompareNMR CompareMS Analyze Fragmentation Patterns and m/z GCMS->CompareMS CompareIR Identify Characteristic Functional Group Bands FTIR->CompareIR Identify Identify and Quantify Impurities CompareNMR->Identify CompareMS->Identify CompareIR->Identify

Caption: Workflow for the spectroscopic identification of impurities.

By following the detailed protocols and utilizing the comparative data provided, researchers can confidently identify and characterize impurities in this compound, ensuring the quality and reliability of their research and development activities. This systematic approach, combining NMR, MS, and IR spectroscopy, provides a robust framework for the comprehensive analysis of this important chemical intermediate.

References

A Comparative Guide to the Reactivity of 1-Bromo-2,3-dimethylbutane and 2-Bromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative Analysis for Chemical Research and Development

This guide provides a detailed comparison of the chemical reactivity of 1-bromo-2,3-dimethylbutane and 2-bromo-2,3-dimethylbutane (B3344068), focusing on nucleophilic substitution (S(_N)1, S(_N)2) and elimination (E1, E2) reactions. The structural differences between these two isomers—a sterically hindered primary alkyl halide and a tertiary alkyl halide, respectively—lead to profoundly different reaction pathways and rates. This document outlines the mechanistic principles, presents expected experimental outcomes, and provides standardized protocols for their evaluation.

Structural and Electronic Properties

This compound is a primary (1°) alkyl halide. However, the carbon adjacent to the bromine-bearing carbon (the β-carbon) is highly substituted, creating significant steric hindrance. This neopentyl-like structure physically blocks the backside attack required for an S(_N)2 mechanism.[1]

2-Bromo-2,3-dimethylbutane is a tertiary (3°) alkyl halide. The carbon atom bonded to the bromine is attached to three other carbon atoms. This structure sterically hinders S(_N)2 reactions but can form a stable tertiary carbocation, favoring S(_N)1 and E1 pathways.[2]

Comparative Reactivity in Substitution and Elimination Reactions

The reactivity of these alkyl halides is dictated by factors including the structure of the substrate, the strength of the nucleophile or base, the solvent, and the temperature.[3]

  • S(_N)2 (Bimolecular Nucleophilic Substitution): This reaction is highly sensitive to steric hindrance.[4]

    • This compound: Despite being a primary halide, the significant steric bulk near the reaction center drastically slows down the S(_N)2 reaction rate.[1] Backside attack by a nucleophile is severely impeded.

    • 2-Bromo-2,3-dimethylbutane: As a tertiary halide, it does not undergo S(N)2 reactions due to the prohibitive steric hindrance around the electrophilic carbon.

  • S(_N)1 (Unimolecular Nucleophilic Substitution): This pathway proceeds through a carbocation intermediate. The stability of this intermediate is the key determining factor.[5]

    • This compound: This compound is highly unlikely to react via a standard S(N)1 mechanism because it would require the formation of a very unstable primary carbocation. If forced under S(_N)1 conditions (e.g., with a silver salt), the initially formed primary carbocation would rapidly rearrange via a 1,2-hydride shift to form a more stable tertiary carbocation, leading to rearranged products.

    • 2-Bromo-2,3-dimethylbutane: This tertiary halide readily undergoes S(_N)1 reactions in polar protic solvents, as it can form a relatively stable tertiary carbocation.[6]

  • E2 (Bimolecular Elimination): This reaction is favored by strong, bulky bases and is also influenced by steric factors.

    • This compound: E2 elimination can compete with the slow S(_N)2 reaction, especially when a strong, sterically hindered base is used.[7]

    • 2-Bromo-2,3-dimethylbutane: E2 is a major reaction pathway for tertiary alkyl halides when treated with a strong base.[8][9]

  • E1 (Unimolecular Elimination): This pathway also involves a carbocation intermediate and competes with S(_N)1 reactions.

    • This compound: E1 is improbable due to the high energy of the primary carbocation.

    • 2-Bromo-2,3-dimethylbutane: E1 reactions occur in competition with S(_N)1 reactions, particularly at higher temperatures, as both share the same rate-determining step of carbocation formation.[10]

Data Presentation: Summary of Expected Reactivity

Reaction ConditionNucleophile/BaseSolventThis compound2-Bromo-2,3-dimethylbutane
S(_N)2 Favored Strong, non-bulky nucleophile (e.g., I⁻, CN⁻)Polar Aprotic (e.g., Acetone, DMSO)Very slow S(_N)2No Reaction
S(_N)1/E1 Favored Weak nucleophile/Weak base (e.g., H₂O, EtOH)Polar Protic (e.g., H₂O, EtOH)Very slow reaction, likely with rearrangement (S(_N)1/E1)S(_N)1 and E1
E2 Favored Strong, bulky base (e.g., t-BuOK)Polar Aprotic or ProticE2E2 (Major Product)

Mandatory Visualizations

G sub1 This compound (Primary, Hindered) ts1 Sₙ2 Transition State (High Energy) sub1->ts1 Nucleophile Backside Attack prod1 Sₙ2 Product ts1->prod1 Very Slow no_rxn Extremely Slow or No Reaction ts1->no_rxn sub2 2-Bromo-2,3-dimethylbutane (Tertiary) no_rxn2 No Sₙ2 Reaction sub2->no_rxn2 Steric Hindrance Prevents Attack

Caption: S(_N)2 reaction pathway comparison.

G sub 2-Bromo-2,3-dimethylbutane carbocation Tertiary Carbocation (Planar Intermediate) sub->carbocation Slow, Rate-Determining Step (-Br⁻) sn1_prod Sₙ1 Product (Substitution) carbocation->sn1_prod + Nucleophile (e.g., H₂O) e1_prod E1 Product (Elimination) carbocation->e1_prod - H⁺ (Base)

Caption: S(_N)1 and E1 reaction pathways for the tertiary halide.

G sub This compound primary_carbocation Primary Carbocation (Highly Unstable) sub->primary_carbocation Very Slow (-Br⁻) tertiary_carbocation Tertiary Carbocation (More Stable) primary_carbocation->tertiary_carbocation Fast 1,2-Hydride Shift rearranged_prod Rearranged Sₙ1/E1 Products tertiary_carbocation->rearranged_prod + Nucleophile / - H⁺

Caption: Potential S(_N)1 pathway for the primary halide with rearrangement.

Experimental Protocols

Objective: To compare the reactivity and product distribution of this compound and 2-bromo-2,3-dimethylbutane under solvolysis conditions (favoring S(_N)1/E1).

Materials:

  • This compound

  • 2-Bromo-2,3-dimethylbutane

  • Ethanol (B145695) (absolute, as solvent and nucleophile)

  • Silver nitrate (B79036) (AgNO₃), 0.1 M in ethanol

  • Internal standard (e.g., dodecane)

  • Reaction vials, temperature-controlled shaker, GC-MS equipment

Procedure:

  • Reaction Setup: Prepare two sets of reaction vials. In each vial, add 5 mL of absolute ethanol.

  • Substrate Addition: To one set of vials, add 1 mmol of this compound. To the second set, add 1 mmol of 2-bromo-2,3-dimethylbutane. Add a known amount of the internal standard to each vial.

  • Initiation (Optional, for S(_N)1): To observe S(_N)1 reactivity, add 1 mL of 0.1 M AgNO₃ solution in ethanol to each vial. The precipitation of AgBr will indicate the progress of the reaction.[1]

  • Reaction Conditions: Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 50°C).

  • Monitoring: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from a vial in each set. Quench the reaction by diluting the aliquot in 1 mL of hexane.

  • Analysis: Analyze the quenched aliquots by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Rate of Reaction: Monitor the disappearance of the starting alkyl halide peak relative to the internal standard over time.

    • Product Identification: Use mass spectrometry to identify the substitution (ether) and elimination (alkene) products.

    • Product Distribution: Quantify the relative peak areas of the products to determine the ratio of substitution to elimination.

Expected Results:

  • 2-Bromo-2,3-dimethylbutane: Will react relatively quickly, showing a decrease in the starting material peak and the appearance of peaks corresponding to the S(_N)1 (2-ethoxy-2,3-dimethylbutane) and E1 (2,3-dimethyl-2-butene and 2,3-dimethyl-1-butene) products.

  • This compound: Will react extremely slowly. If any reaction is observed over an extended period, the products will likely be the same rearranged ether and alkenes as formed from the tertiary halide, confirming the rearrangement mechanism.

Conclusion

The reactivity of this compound and 2-bromo-2,3-dimethylbutane is fundamentally different due to their isomeric structures. 2-Bromo-2,3-dimethylbutane, a tertiary halide, readily undergoes unimolecular S(_N)1 and E1 reactions via a stable carbocation intermediate, as well as E2 reactions with a strong base. Conversely, this compound is a sterically hindered primary halide that is highly unreactive in both S(_N)2 and S(_N)1/E1 pathways. Its S(_N)2 rate is negligible due to steric hindrance, while any unimolecular reaction would be subject to carbocation rearrangement. This comparative analysis is crucial for predicting reaction outcomes and designing synthetic pathways in drug development and chemical research.

References

A Comparative Guide to Gas Chromatography Analysis of 1-Bromo-2,3-dimethylbutane Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, understanding the outcomes of chemical reactions is paramount. The reaction of 1-bromo-2,3-dimethylbutane, a primary alkyl halide with significant steric hindrance at the β-carbon, serves as an excellent model for studying the competition between substitution (S(N)2) and elimination (E2) pathways. The product distribution is highly sensitive to reaction conditions, making accurate analytical techniques essential for reaction optimization.

This guide provides a comparative analysis of the reaction products of this compound under various conditions, with a focus on their quantification using gas chromatography (GC). We will explore how the choice of base and solvent dictates the reaction pathway and provide detailed protocols for GC analysis to resolve and quantify the resulting products.

Competing Reaction Pathways: S(_N)2 vs. E2

This compound can undergo both S(N)2 and E2 reactions. Due to steric hindrance, the backside attack required for an S(_N)2 reaction is impeded, making the E2 pathway highly competitive. The selection of a strong base will favor the E2 mechanism, while a good nucleophile that is a weak base will favor the S(N)2 pathway.[1]

The logical flow of these competing reactions can be visualized as follows:

G sub This compound cond Reaction Conditions (Base, Solvent, Temperature) sub->cond sub_prod Substitution Product (e.g., 1-alkoxy-2,3-dimethylbutane) cond->sub_prod S_N_2 Pathway (Good Nucleophile / Weak Base) elim_prod Elimination Product (2,3-dimethyl-1-butene) cond->elim_prod E2 Pathway (Strong, Sterically Hindered Base)

Caption: Competing S(_N)2 and E2 reaction pathways for this compound.

Comparative Analysis of Reaction Conditions

The ratio of elimination to substitution products is critically dependent on the reaction conditions. The following table summarizes the expected major products under different scenarios, providing a basis for comparison.

Condition IDBase/NucleophileSolventPredominant PathwayExpected Major Product(s)Rationale
A Sodium Ethoxide (NaOEt)EthanolE2 > S(N)22,3-dimethyl-1-buteneEthoxide is a strong, albeit non-bulky, base, which favors the E2 pathway.[2] The polar protic solvent can solvate the nucleophile, further hindering the S(_N)2 pathway.
B Potassium tert-Butoxide (KOtBu)tert-ButanolE22,3-dimethyl-1-buteneA strong, sterically hindered base almost exclusively yields the E2 product.[3]
C Sodium Cyanide (NaCN)DMSOS(N)2 > E21-cyano-2,3-dimethylbutaneCyanide is a good nucleophile but a relatively weak base, strongly favoring the S(_N)2 pathway. The polar aprotic solvent enhances nucleophilicity.[1]
D Sodium Azide (B81097) (NaN(3))DMFS(_N)2 > E21-azido-2,3-dimethylbutaneThe azide ion is another example of a good nucleophile that is a weak base, promoting substitution over elimination.

Experimental Protocol: Gas Chromatography Analysis

Accurate quantification of the product mixture requires a robust GC method capable of separating the starting material, the elimination product, and the substitution product.

1. Sample Preparation:

  • Following the reaction, quench the mixture appropriately (e.g., with water or a mild acid).

  • Extract the organic components with a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Carefully evaporate the solvent.

  • Dilute a small aliquot of the crude product mixture in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of approximately 1 mg/mL for GC analysis.[4]

2. Gas Chromatography (GC) Conditions:

The separation of the isomeric products can be challenging due to their similar physicochemical properties.[5] The choice of GC column is critical. A non-polar column is a good starting point, but a polar column may be required for baseline separation of complex mixtures or isomers.

ParameterMethod 1: Non-Polar Column Method 2: Polar Column
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[4]DB-23 or equivalent (cyanopropyl phase)
Rationale Good for general-purpose separation based on boiling points.[6]Enhanced selectivity for isomers based on polarity differences.[5]
Carrier Gas Helium or Hydrogen at a constant flow of 1.0 mL/minHelium or Hydrogen at a constant flow of 1.0 mL/min
Injector Temp. 250 °C250 °C
Oven Program Initial: 50 °C, hold for 2 min. Ramp: 10 °C/min to 200 °C. Hold for 5 min.Initial: 60 °C, hold for 3 min. Ramp: 8 °C/min to 220 °C. Hold for 5 min.
Detector Flame Ionization Detector (FID)Flame Ionization Detector (FID)
Detector Temp. 280 °C280 °C

Experimental and Data Analysis Workflow

The overall process from reaction to analysis follows a structured workflow. This ensures reproducibility and accurate interpretation of the results.

G cluster_0 Reaction Phase cluster_1 Analysis Phase A Setup Reaction (e.g., Condition A, B, C, or D) B Reaction Monitoring (e.g., by TLC) A->B C Work-up & Product Isolation (Quench, Extract, Dry) B->C D Sample Preparation for GC (Dilution in appropriate solvent) C->D Crude Product E GC Injection & Data Acquisition D->E F Data Processing (Peak Integration) E->F G Result Interpretation (Calculate Product Ratios) F->G

Caption: Standard workflow for reaction analysis via gas chromatography.

Data Presentation and Interpretation

The output from the GC-FID is a chromatogram where the area of each peak is proportional to the amount of the corresponding compound. By integrating the peak areas, one can determine the relative product distribution.

Hypothetical GC Analysis Results:

The table below presents hypothetical quantitative data obtained from the GC analysis of the reaction mixtures from the conditions described previously.

Condition IDRetention Time (min) - Peak 1Retention Time (min) - Peak 2Retention Time (min) - Peak 3% Area - Peak 1 (Alkene)% Area - Peak 2 (Subst. Product)% Area - Peak 3 (Start. Material)E2:S(_N)2 Ratio
A (NaOEt) 5.88.29.578%12%10%6.5 : 1
B (KOtBu) 5.8-9.592%<1%7%>92 : 1
C (NaCN) 5.88.99.58%85%7%1 : 10.6
D (NaN(_3)) 5.88.79.55%90%5%1 : 18

(Note: Retention times are illustrative and depend on the exact GC conditions and column used. The substitution products in C and D are different and would have unique retention times.)

This quantitative data clearly demonstrates how the reaction outcome can be steered towards either elimination or substitution by carefully selecting the base and solvent system. For researchers aiming to synthesize a specific product, this analytical approach is indispensable for optimizing reaction conditions and maximizing yield.

References

Validating the Synthesis of 1-Bromo-2,3-dimethylbutane: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the synthesis and spectroscopic validation of 1-bromo-2,3-dimethylbutane, offering a comparative analysis with its potential isomeric byproduct, 2-bromo-2,3-dimethylbutane. This document provides detailed experimental protocols and data interpretation to ensure accurate product identification and purity assessment.

The synthesis of this compound, a valuable alkyl halide intermediate in organic synthesis, can be effectively achieved through the anti-Markovnikov hydrobromination of 2,3-dimethyl-1-butene (B117154). This method is favored for its regioselectivity towards the terminal carbon. However, alternative synthesis routes, such as the free-radical bromination of 2,3-dimethylbutane, may lead to the formation of the isomeric byproduct, 2-bromo-2,3-dimethylbutane. Rigorous spectroscopic analysis is therefore crucial to confirm the identity and purity of the desired product. This guide outlines the key spectroscopic methods—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—for the unambiguous validation of this compound.

Synthesis Approach: Anti-Markovnikov Hydrobromination

A reliable method for the synthesis of this compound is the anti-Markovnikov addition of hydrogen bromide to 2,3-dimethyl-1-butene, typically initiated by peroxides or UV light. This reaction proceeds via a free-radical mechanism, favoring the formation of the more stable secondary radical intermediate, which ultimately leads to the bromine atom adding to the less substituted carbon of the double bond.

Spectroscopic Validation and Data Comparison

The following tables summarize the expected and reported spectroscopic data for this compound and its common isomer, 2-bromo-2,3-dimethylbutane.

Table 1: ¹H NMR Data Comparison (CDCl₃)
Compound Chemical Shift (δ) ppm Multiplicity Integration Assignment
This compound ~3.4 - 3.6Doublet of doublets2H-CH₂Br
~1.8 - 2.0Multiplet1H-CH(CH₃)₂
~1.6 - 1.8Multiplet1H-CH(CH₃)CH₂Br
~1.0Doublet6H-CH(CH₃)₂
~0.9Doublet3H-CH(CH₃)CH₂Br
2-Bromo-2,3-dimethylbutane 1.75 - 1.76[1]Singlet6H-C(Br)(CH₃)₂
1.045[1]Doublet6H-CH(CH₃)₂
~2.1Septet1H-CH(CH₃)₂
Table 2: ¹³C NMR Data Comparison (CDCl₃)
Compound Chemical Shift (δ) ppm Assignment
This compound ~45-50-CH₂Br
~40-45-CH(CH₃)CH₂Br
~30-35-CH(CH₃)₂
~18-22-CH(CH₃)₂
~15-20-CH(CH₃)CH₂Br
2-Bromo-2,3-dimethylbutane ~75-C(Br)(CH₃)₂
~35-CH(CH₃)₂
~30-C(Br)(CH₃)₂
~18-CH(CH₃)₂
Table 3: IR Spectroscopy Data Comparison
Compound Frequency (cm⁻¹) Functional Group
This compound ~2870-2960C-H stretch (alkane)
~1465C-H bend (alkane)
~1385, ~1370C-H bend (gem-dimethyl)
~650-550C-Br stretch
2-Bromo-2,3-dimethylbutane ~2870-2960C-H stretch (alkane)
~1465C-H bend (alkane)
~1385, ~1370C-H bend (gem-dimethyl)
~600-500C-Br stretch
Table 4: Mass Spectrometry Data Comparison
Compound m/z of Molecular Ion (M⁺) Key Fragment Ions (m/z)
This compound 164/166 (due to ⁷⁹Br/⁸¹Br isotopes)85 (M⁺ - Br), 57, 43
2-Bromo-2,3-dimethylbutane 164/166 (due to ⁷⁹Br/⁸¹Br isotopes)85 (M⁺ - Br), 57, 43

Experimental Protocols

Synthesis of this compound via Anti-Markovnikov Hydrobromination: In a flask equipped with a magnetic stirrer and protected from light, dissolve 2,3-dimethyl-1-butene in a suitable solvent such as pentane. Add a radical initiator, for example, a small amount of benzoyl peroxide. Bubble hydrogen bromide gas through the solution or add a solution of HBr in a non-polar solvent. The reaction is typically carried out at or below room temperature. Monitor the reaction progress using gas chromatography (GC). Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.

Spectroscopic Analysis:

  • NMR Spectroscopy: Prepare a sample by dissolving approximately 10-20 mg of the purified product in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

  • IR Spectroscopy: Obtain the infrared spectrum of the neat liquid product using a Fourier-transform infrared (FTIR) spectrometer equipped with attenuated total reflectance (ATR) accessory.

  • Mass Spectrometry: Analyze the sample using a gas chromatograph-mass spectrometer (GC-MS) to obtain the mass spectrum and confirm the molecular weight and fragmentation pattern.

Visualization of Experimental Workflow

References

Distinguishing Isomers of Bromo-dimethylbutane with NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on differentiating structural isomers of bromo-dimethylbutane using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis of their spectral data, detailed experimental protocols, and a logical workflow for their identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical and pharmaceutical sciences for the structural elucidation of organic molecules. For closely related isomers, such as the various forms of bromo-dimethylbutane, NMR provides a powerful method for unambiguous identification. The subtle differences in the electronic environments of protons (¹H) and carbon atoms (¹³C) in each isomer lead to unique chemical shifts, signal multiplicities, and coupling constants, which serve as fingerprints for each specific structure.

This guide focuses on the comparative analysis of the ¹H and ¹³C NMR spectra of 1-bromo-2,3-dimethylbutane and its key structural isomers: 2-bromo-2,3-dimethylbutane, 1-bromo-3,3-dimethylbutane, 2-bromo-3,3-dimethylbutane, and 1-bromo-2,2-dimethylbutane. By examining the distinct spectral features of each isomer, researchers can confidently distinguish between them.

Comparative Analysis of NMR Spectral Data

The following tables summarize the experimental ¹H and ¹³C NMR data for this compound and its isomers. The key distinguishing features lie in the number of unique signals, their chemical shifts (δ), and the splitting patterns (multiplicity) which are dictated by the number of neighboring protons.

Table 1: ¹H NMR Spectral Data of Bromo-dimethylbutane Isomers

CompoundStructureProton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound Br-CH2-CH(CH3)-CH(CH3)2-CH₂Br3.32dd10.7, 4.4
-CH(CH₃)1.85m
-CH(CH₃)₂1.95m
-CH(CH ₃)1.02d6.8
-CH(CH ₃)₂0.93d6.8
-CH(CH ₃)₂0.91d6.8
2-Bromo-2,3-dimethylbutane CH3-CBr(CH3)-CH(CH3)2-CBr(CH ₃)1.76s
-CH(CH₃)₂2.15septet6.8
-CH(CH ₃)₂1.05d6.8
1-Bromo-3,3-dimethylbutane Br-CH2-CH2-C(CH3)3-CH₂Br3.35t7.8
-CH₂-1.80t7.8
-C(CH₃)₃0.90s
2-Bromo-3,3-dimethylbutane CH3-CHBr-C(CH3)3-CHBr4.01q6.9
-CH1.69d6.9
-C(CH₃)₃1.06s
1-Bromo-2,2-dimethylbutane Br-CH2-C(CH3)2-CH2-CH3-CH₂Br3.38s
-C(CH₃)₂0.99s
-CH₂-1.54q7.6
-CH₃0.88t7.6

Note: Data was obtained from the Spectral Database for Organic Compounds (SDBS).[1] Multiplicity abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, dd = doublet of doublets, m = multiplet, septet = septet.

Table 2: ¹³C NMR Spectral Data of Bromo-dimethylbutane Isomers

CompoundStructureCarbon EnvironmentChemical Shift (δ, ppm)
This compound Br-CH2-CH(CH3)-CH(CH3)2-C H₂Br45.1
-C H(CH₃)44.9
-C H(CH₃)₂32.7
-CH(C H₃)19.9
-CH(C H₃)₂19.2
-CH(C H₃)₂16.5
2-Bromo-2,3-dimethylbutane CH3-CBr(CH3)-CH(CH3)2-C Br(CH₃)71.5
-C H(CH₃)₂37.9
-CBr(C H₃)29.5
-CH(C H₃)₂17.8
1-Bromo-3,3-dimethylbutane Br-CH2-CH2-C(CH3)3-C H₂Br33.8
-C H₂-48.7
-C (CH₃)₃31.0
-C(C H₃)₃29.2
2-Bromo-3,3-dimethylbutane CH3-CHBr-C(CH3)3-C HBr69.3
-C (CH₃)₃36.2
-C H₃27.0
-C(C H₃)₃22.4
1-Bromo-2,2-dimethylbutane Br-CH2-C(CH3)2-CH2-CH3-C H₂Br47.7
-C (CH₃)₂37.1
-C(C H₃)₂24.9
-C H₂-34.6
-C H₃8.8

Note: Data was obtained from the Spectral Database for Organic Compounds (SDBS).[1]

Experimental Protocols

1. Sample Preparation

A standard protocol for preparing samples for NMR analysis is as follows:

  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the bromo-dimethylbutane isomer in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.

  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent for these nonpolar compounds. The residual proton signal of CHCl₃ at ~7.26 ppm can be used for spectral calibration.

  • Procedure:

    • Accurately weigh the sample into a clean, dry vial.

    • Add the deuterated solvent and gently agitate the vial to ensure complete dissolution.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube to prevent solvent evaporation and contamination.

2. NMR Spectrum Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: A range of approximately -2 to 12 ppm is typically sufficient.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8 to 16 scans are usually adequate for a sufficient signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: A range of approximately 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

Isomer Identification Workflow

The differentiation of the bromo-dimethylbutane isomers can be approached systematically by analyzing the key features of their NMR spectra. The following workflow, illustrated in the diagram below, provides a logical path to identification.

Distinguishing_Isomers cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis cluster_isomers Isomer Identification start Obtain ¹H and ¹³C NMR Spectra num_signals_h Number of ¹H Signals start->num_signals_h num_signals_c Number of ¹³C Signals start->num_signals_c multiplicity_h Signal Multiplicity num_signals_h->multiplicity_h chem_shift_h Chemical Shifts multiplicity_h->chem_shift_h isomer1 This compound chem_shift_h->isomer1 6 signals -CH₂Br (dd) isomer2 2-Bromo-2,3-dimethylbutane chem_shift_h->isomer2 3 signals -CH (septet) isomer3 1-Bromo-3,3-dimethylbutane chem_shift_h->isomer3 3 signals -CH₂Br (t) isomer4 2-Bromo-3,3-dimethylbutane chem_shift_h->isomer4 3 signals -CHBr (q) isomer5 1-Bromo-2,2-dimethylbutane chem_shift_h->isomer5 4 signals -CH₂Br (s) num_signals_c->isomer1 6 signals num_signals_c->isomer2 4 signals num_signals_c->isomer3 4 signals num_signals_c->isomer4 4 signals num_signals_c->isomer5 5 signals

Caption: Logical workflow for distinguishing bromo-dimethylbutane isomers.

References

Safety Operating Guide

Proper Disposal of 1-Bromo-2,3-dimethylbutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including 1-Bromo-2,3-dimethylbutane. This guide provides essential, immediate safety and logistical information, offering a clear, step-by-step procedure for the safe handling and disposal of this compound. Adherence to these protocols is critical for protecting personnel and the environment.

This compound is a flammable liquid and vapor that can cause skin and eye irritation, as well as respiratory irritation.[1][2] It is also recognized as being toxic to aquatic life with long-lasting effects.[2] Therefore, it must be handled with care and disposed of as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical splash goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Protection Use in a well-ventilated area or with a fume hood.

In case of a spill:

  • Remove all sources of ignition.[1][3]

  • Ventilate the area.

  • Absorb the spill with an inert, non-combustible material such as sand, silica (B1680970) gel, or a universal binder.[1][3][4]

  • Collect the absorbed material using spark-proof tools and place it into a designated, sealable, and properly labeled hazardous waste container.[1][4]

  • Clean the spill area thoroughly.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with institutional and local regulations for hazardous waste.

Experimental Protocol: Waste Collection and Labeling

  • Container Selection: Obtain a designated, sealable, and airtight waste container that is compatible with halogenated organic compounds.[4] The container should be clearly labeled for "Halogenated Organic Waste."

  • Segregation: It is crucial to segregate halogenated waste from non-halogenated waste streams to ensure proper disposal and to prevent potentially dangerous reactions.[5][6]

  • Waste Transfer: Carefully transfer the this compound waste into the designated container. Use a funnel to avoid spills on the exterior of the container. Do not fill the container beyond 90% of its capacity to allow for expansion.[5]

  • Labeling: Immediately after adding waste, ensure the container is accurately labeled with its contents, including the full chemical name ("this compound") and an estimate of the quantity. Attach a completed hazardous waste label as per your institution's guidelines.[4]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[1] The storage location should have secondary containment.

  • Disposal Request: Once the container is full or no longer in use, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3] Follow your organization's specific procedures for requesting a waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Identify Waste (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select & Label Halogenated Waste Container ppe->container transfer Carefully Transfer Waste (<90% Full) container->transfer seal Securely Seal Container transfer->seal storage Store in Designated Secondary Containment Area seal->storage request Submit Waste Pickup Request to EHS storage->request end_node End: Await Professional Disposal request->end_node

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult your organization's Environmental Health and Safety (EHS) department for detailed guidance.

References

Personal protective equipment for handling 1-Bromo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

1-Bromo-2,3-dimethylbutane is anticipated to be a flammable liquid that can cause skin, eye, and respiratory irritation. The personal protective equipment listed below is essential to minimize exposure and ensure safety.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecific RequirementsRationale
Eye and Face Protection Chemical splash goggles that meet EU Standard EN166 or OSHA's 29 CFR 1910.133 regulations. A face shield should be worn over goggles if there is a significant risk of splashing.To protect against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene, or Viton). Check glove manufacturer's compatibility charts. Disposable nitrile gloves should be changed immediately if contaminated.[1]To prevent skin contact which may cause irritation.
Body Protection A flame-resistant lab coat, fully buttoned, with long sleeves. Long pants and closed-toe, closed-heel shoes are mandatory. For larger quantities, a chemical-resistant apron or suit is recommended.[2][3]To protect the skin from exposure and in case of fire.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[4][5] If a fume hood is not sufficient, a NIOSH/MSHA-approved respirator may be necessary.[6][7]To prevent respiratory tract irritation.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Decontamination & Waste Management cluster_disposal Disposal prep_fume_hood Verify Fume Hood Function prep_safety_shower Locate Safety Shower & Eyewash prep_spill_kit Prepare Spill Kit prep_ppe Don Appropriate PPE handling_weigh Weighing and Transferring prep_ppe->handling_weigh Proceed to Handling handling_reaction Performing Reaction decon_glassware Clean Glassware handling_reaction->decon_glassware After Experiment decon_area Wipe Down Work Area waste_collection Segregate Halogenated Waste waste_label Label Waste Container disposal_storage Store in Satellite Accumulation Area waste_label->disposal_storage For Disposal disposal_professional Arrange for Professional Disposal

Caption: Workflow for handling this compound.

Experimental Protocols and Handling Procedures

3.1. Engineering Controls

  • Ventilation: Always handle this compound inside a certified chemical fume hood to minimize vapor inhalation.[2]

  • Ignition Sources: This compound is likely flammable. Keep away from open flames, hot surfaces, and sparks.[4][8] Use spark-proof tools and explosion-proof equipment where necessary.[6]

  • Static Discharge: Ground and bond containers when transferring liquids to prevent static electricity buildup, which can be an ignition source.[5][8]

3.2. Safe Handling Practices

  • Personal Hygiene: Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the laboratory.

  • Container Handling: Keep containers tightly closed when not in use.[3][8] Use bottle carriers when transporting glass containers.[5]

  • Spill Management: Have a spill kit readily available. In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite), collect it in a sealed container, and dispose of it as hazardous waste.[6][7] For large spills, evacuate the area and contact emergency services.

3.3. First Aid Measures

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7]
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Disposal Plan

4.1. Waste Segregation and Collection

  • Halogenated Waste: this compound is a halogenated hydrocarbon. It must be collected in a dedicated, properly labeled hazardous waste container for halogenated organic compounds.[10][11]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated waste to prevent costly and complex disposal procedures.[10] Keep it separate from other waste streams like heavy metals or acutely toxic "P-listed" wastes.[10]

  • Container Management: Use appropriate, tightly sealed containers for waste collection.[10][11] Do not overfill waste containers; a maximum of 90% capacity is recommended.[11]

4.2. Storage and Disposal

  • Satellite Accumulation: Store waste containers in a designated and properly ventilated satellite accumulation area, away from ignition sources and incompatible materials.[10]

  • Professional Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[11] Halogenated hydrocarbons may require specific disposal methods like high-temperature incineration or molten salt oxidation.[12]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-2,3-dimethylbutane
Reactant of Route 2
1-Bromo-2,3-dimethylbutane

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。